Bicyclo[2.2.1]hept-5-ene-2-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUUVDYQBLRAAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00915185 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95-17-0, 51757-82-5, 51757-85-8 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)-5-heptene-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Norbornene-5-exo-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051757825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Norbornene-5-endo-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051757858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Norbornene-5-endo-carboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Norbornene-5-exo-carboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of endo-Bicyclo[2.2.1]hept-5-ene-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of endo-Bicyclo[2.2.1]hept-5-ene-2-carboxamide, a valuable bicyclic scaffold in medicinal chemistry and materials science. The synthetic strategy is centered around the classic Diels-Alder reaction, followed by functional group manipulation to yield the target amide. This document details the experimental protocols, presents key quantitative data, and illustrates the synthetic pathway and workflow.
Synthetic Strategy
The most reliable and high-yielding pathway to endo-Bicyclo[2.2.1]hept-5-ene-2-carboxamide involves a two-stage process. The first stage is the stereoselective [4+2] cycloaddition (Diels-Alder reaction) of cyclopentadiene with an acrylic acid equivalent. The resulting endo-carboxylic acid or its ester is then converted to the primary amide in the second stage.
Caption: Synthetic pathway for endo-Bicyclo[2.2.1]hept-5-ene-2-carboxamide.
Experimental Protocols
Stage 1: Synthesis of endo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
This stage can be accomplished via two primary routes: direct synthesis using acrylic acid or synthesis of the ethyl ester followed by hydrolysis. The latter is often preferred for better control and higher yields.
Protocol 1A: Synthesis of Ethyl endo-Bicyclo[2.2.1]hept-5-ene-2-carboxylate [1]
-
Reaction Setup: In a suitable reaction vessel, dissolve ethyl acrylate (1.99 mol) in 500 mL of toluene.
-
Cooling: Cool the solution to 0°C using a dry ice/isopropanol bath.
-
Catalyst Addition: Add boron trifluoride etherate (0.19 mol) to the cooled solution.
-
Dienophile Addition: Freshly cracked cyclopentadiene (2.98 mol) is added dropwise to the cold solution, maintaining the temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to age for 1 hour at 0°C.
-
Workup: Pour the crude reaction mixture into 2 L of 10% sulfuric acid on wet ice. Separate the organic layer and wash with a sodium carbonate solution until the aqueous layer is basic.
-
Purification: The product is purified by fractional distillation.
Protocol 1B: Hydrolysis to endo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
-
Reaction Setup: To a solution of ethyl endo-bicyclo[2.2.1]hept-5-ene-2-carboxylate in a suitable solvent such as methanol, add an equimolar amount of a base like sodium hydroxide.
-
Reaction: Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or GC).
-
Workup: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
Stage 2: Synthesis of endo-Bicyclo[2.2.1]hept-5-ene-2-carboxamide
This protocol describes a standard method for the amidation of a carboxylic acid via an acyl chloride intermediate.
References
An In-depth Technical Guide to the Synthesis of exo-Bicyclo[2.2.1]hept-5-ene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of exo-bicyclo[2.2.1]hept-5-ene-2-carboxamide, a valuable building block in medicinal chemistry and materials science. The bicyclo[2.2.1]heptane framework is a key structural motif in various biologically active compounds.[1] This document details the primary synthetic routes, experimental protocols, and relevant chemical data.
Synthetic Strategy Overview
The principal route to exo-bicyclo[2.2.1]hept-5-ene-2-carboxamide is centered around the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms the bicyclic core.[2] The most common approach involves the reaction of cyclopentadiene with a suitable dienophile. Two main strategies are employed:
-
Direct Cycloaddition: Reaction of cyclopentadiene directly with acrylamide.
-
Two-Step Synthesis: Reaction of cyclopentadiene with a precursor dienophile, such as maleic anhydride or an acrylate, followed by conversion of the resulting functional group to a carboxamide.
Cyclopentadiene is a highly reactive diene in Diels-Alder reactions due to its locked s-cis conformation.[2][3] The reaction can yield both endo and exo stereoisomers. While the endo product is often the kinetically favored product, the exo isomer can be the more thermodynamically stable product.[2][4] Reaction conditions can be optimized to favor the formation of the desired exo product.
Experimental Protocols
Method 1: Diels-Alder Reaction of Cyclopentadiene and Acrylamide
This method represents the most direct approach to the target molecule.
Reaction Scheme:
Materials:
-
Dicyclopentadiene
-
Acrylamide
-
Toluene or other suitable solvent
-
Anhydrous magnesium sulfate
Equipment:
-
Distillation apparatus
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene is generated in situ by the thermal retro-Diels-Alder reaction of dicyclopentadiene.[4] Heat dicyclopentadiene to its boiling point (170 °C) and collect the cyclopentadiene monomer via distillation. The freshly distilled cyclopentadiene should be kept cold and used promptly as it readily dimerizes at room temperature.
-
Reaction Setup: In a round-bottom flask, dissolve acrylamide in a suitable solvent such as toluene.
-
Cycloaddition: Slowly add the freshly prepared cyclopentadiene to the acrylamide solution at room temperature with stirring.
-
Reaction Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude product, a mixture of exo and endo isomers, can be purified by column chromatography or recrystallization to isolate the exo isomer.
Method 2: Synthesis via an Intermediate and Subsequent Amidation
This two-step approach often provides better control over stereoselectivity. An example is the reaction of cyclopentadiene with maleic anhydride, followed by conversion to the diacid, and then to the amide. A more direct variation involves the reaction with an acrylate ester followed by amidation.
Workflow:
Protocol for Synthesis of exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester:
-
Materials: Freshly distilled cyclopentadiene, methyl acrylate, toluene.
-
Procedure: A procedure similar to the reaction between cyclopentadiene and maleic anhydride can be adapted.[2] Dissolve methyl acrylate in toluene in a round-bottom flask. Cool the solution in an ice bath. Slowly add an equimolar amount of cold, freshly distilled cyclopentadiene to the solution with stirring. Allow the reaction to proceed at room temperature. The reaction of cyclopentadiene with methyl acrylate often results in a mixture of endo and exo products.[5] The exo isomer can be isolated via column chromatography.
Protocol for Amidation of the Methyl Ester:
-
Materials: exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester, ammonia or an ammonia equivalent, a suitable solvent (e.g., methanol).
-
Procedure: Dissolve the isolated exo-methyl ester in a solvent like methanol. Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol. The reaction may require heating under pressure in a sealed vessel to proceed to completion. After the reaction is complete, the solvent and excess ammonia are removed under reduced pressure to yield the crude exo-carboxamide, which can be further purified by recrystallization.
Quantitative Data
The following tables summarize representative quantitative data for reactions relevant to the synthesis of exo-bicyclo[2.2.1]hept-5-ene-2-carboxamide.
Table 1: Diels-Alder Reaction of Cyclopentadiene with Various Dienophiles
| Diene | Dienophile | Conditions | Product | exo:endo Ratio | Yield | Reference |
| Cyclopentadiene | Maleic Anhydride | Ethyl acetate/Hexane, RT | 5-Norbornene-2,3-dicarboxylic anhydride | Kinetically favors endo | High | [2] |
| Dicyclopentadiene | Maleic Anhydride | 260 °C, 4 MPa, 2 min | 5-Norbornene-2,3-dicarboxylic anhydride | up to 1.19:1 | 98% | [4] |
| Cyclopentadiene | Methyl Acrylate | Benzene, 18 °C, 16 h | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | Complex mixture | - | [3] |
Table 2: Spectroscopic Data for a Related Bicyclo[2.2.1]hept-5-ene Derivative (endo,exo)-Methyl Bicyclo[2.2.1]hept-5-ene-2-carboxylate [6]
| Nucleus | Chemical Shift (δ, ppm) |
| 1H NMR (600 MHz, CDCl3) | 6.19-5.91 (m, 2H), 3.70 & 3.61 (s, 3H total), 3.19 (br s, 1H), 2.98-2.89 (m, 2H), 1.93-1.87 (m, 1H), 1.52-1.27 (m, 3H) |
| 13C NMR (150 MHz, CDCl3) | 176.76, 138.05, 135.73, 51.71, 46.57, 46.36, 42.98, 41.62, 29.25 |
Note: Spectroscopic data for the pure exo-carboxamide should be obtained upon successful synthesis and purification.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the Diels-Alder reaction is governed by the transition state geometry. The preference for the endo product in many cases is often explained by secondary orbital interactions.
Secondary orbital interactions between the developing π-system of the diene and the substituent on the dienophile can stabilize the endo transition state, leading to the kinetic product.[7] However, the exo product is often sterically less hindered and therefore thermodynamically more stable. Higher reaction temperatures can favor the formation of the thermodynamic exo product.
Conclusion
The synthesis of exo-bicyclo[2.2.1]hept-5-ene-2-carboxamide is readily achievable through the Diels-Alder reaction of cyclopentadiene with an appropriate dienophile. While direct reaction with acrylamide is possible, a two-step approach involving an acrylate ester followed by amidation may offer better control over the desired exo stereochemistry. Careful consideration of reaction conditions, particularly temperature, is crucial for maximizing the yield of the thermodynamically favored exo isomer. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of molecules.
References
- 1. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.latech.edu [www2.latech.edu]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxamide via the Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxamide, a valuable scaffold in medicinal chemistry and materials science. The core of this synthesis is the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms the bicyclic framework. This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant quantitative data.
Synthetic Strategy: A Two-Step Approach
While a direct Diels-Alder reaction between cyclopentadiene and acrylamide is conceivable, a more robust and frequently documented approach involves a two-step synthesis. This method offers better control over the reaction and purification of the intermediate products.
The overall synthetic pathway is as follows:
-
Diels-Alder Reaction: Cyclopentadiene reacts with acrylic acid to form Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. This reaction typically yields a mixture of endo and exo isomers, with the endo isomer being the kinetically favored product.
-
Amidation: The resulting carboxylic acid is then converted to the primary amide, this compound, through a standard amidation reaction.
Caption: Two-step synthesis of this compound.
The Diels-Alder Reaction: Formation of the Bicyclic Core
The [4+2] cycloaddition of cyclopentadiene (the diene) and acrylic acid (the dienophile) is a classic example of the Diels-Alder reaction. The reaction proceeds readily due to the locked s-cis conformation of cyclopentadiene, which enhances its reactivity.
Stereoselectivity: The endo Rule
A key feature of the Diels-Alder reaction with cyclic dienes is its stereoselectivity. The reaction generally favors the formation of the endo isomer as the major product under kinetic control (i.e., at lower temperatures).[1][2] This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the electron-withdrawing group of the dienophile in the transition state.[1] At higher temperatures, the reaction can become reversible, leading to the formation of the thermodynamically more stable exo isomer.[2]
Caption: Kinetic vs. Thermodynamic control in the Diels-Alder reaction.
Experimental Protocol: Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
This protocol is adapted from established procedures for the Diels-Alder reaction of cyclopentadiene with acrylic acid derivatives.[3]
Materials:
-
Dicyclopentadiene
-
Acrylic acid
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Hydrochloric acid (HCl) (1 M)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)
Procedure:
-
Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer (b.p. 41 °C) in a receiver cooled in an ice bath. The monomer should be used immediately as it readily dimerizes at room temperature.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylic acid (1.0 eq) in toluene.
-
Addition of Cyclopentadiene: Cool the solution to 0 °C in an ice bath and add the freshly cracked cyclopentadiene (1.1 eq) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Workup: After the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acrylic acid. Acidify the aqueous layer with 1 M HCl to a pH of ~2 and extract with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid as a mixture of endo and exo isomers. The product can be further purified by distillation or column chromatography.
Quantitative Data
The following table summarizes typical reaction parameters for the Diels-Alder reaction of cyclopentadiene with acrylates.
| Parameter | Value | Reference |
| Diene | Cyclopentadiene | [4] |
| Dienophile | Acrylic Acid / Acrylates | [3][4] |
| Solvent | Toluene or neat | [3][4] |
| Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 12 - 24 hours | [3] |
| Typical Yield | 80 - 95% | [4][5] |
| endo:exo Ratio | Predominantly endo (e.g., 3:1 to 15:1) | [4][5] |
Amidation: Synthesis of the Final Product
The conversion of the carboxylic acid to the primary amide can be achieved using several standard methods. A common and effective method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt), followed by treatment with an ammonia source.
Experimental Protocol: Synthesis of this compound
This protocol is based on a general procedure for the amidation of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.[6]
Materials:
-
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (mixture of isomers)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Ammonium chloride (NH₄Cl)
-
Acetonitrile (anhydrous)
-
Dichloromethane
Procedure:
-
Reaction Setup: Dissolve Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Addition of Reagents: Add HOBt (1.1 eq) and DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C.
-
Ammonia Source: In a separate flask, prepare a solution of ammonia by adding an excess of ammonium chloride to a solution of triethylamine in acetonitrile. Alternatively, bubble ammonia gas through the reaction mixture. For a more controlled reaction, add a solution of ammonium chloride (1.2 eq) and triethylamine (1.5 eq) to the activated acid mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Workup: Filter off the DCU precipitate and wash it with dichloromethane. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.
Quantitative Data
The following table summarizes typical reaction parameters for the amidation step.
| Parameter | Value | Reference |
| Starting Material | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | [6] |
| Coupling Agents | DCC, HOBt | [6] |
| Base | Triethylamine | [6] |
| Ammonia Source | Ammonium Chloride | [6] |
| Solvent | Acetonitrile | [6] |
| Temperature | 0 °C to Room Temperature | [6] |
| Reaction Time | 12 - 24 hours | [6] |
| Typical Yield | 70 - 90% | General amidation yields |
Spectroscopic Data
The following table provides expected spectroscopic data for this compound, based on data for the closely related 2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide.[6]
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR | δ 6.0-6.5 (m, 2H, vinylic CH=CH), 5.5-7.0 (br s, 2H, CONH₂), 2.8-3.3 (m, 2H, bridgehead CH), 1.2-2.0 (m, 4H, CH₂ and CH) |
| ¹³C NMR | δ 175-180 (C=O), 135-140 (CH=CH), 40-55 (bridgehead C and C-2), 25-45 (CH₂ and C-3) |
| IR (KBr) | ~3400, 3200 cm⁻¹ (N-H stretch), ~3060 cm⁻¹ (=C-H stretch), ~2970 cm⁻¹ (C-H stretch), ~1660 cm⁻¹ (C=O stretch, Amide I), ~1600 cm⁻¹ (N-H bend, Amide II) |
Experimental Workflow
The following diagram illustrates the general workflow for the two-step synthesis and purification of this compound.
Caption: General experimental workflow for the two-step synthesis.
Conclusion
The two-step synthesis of this compound, commencing with a Diels-Alder reaction between cyclopentadiene and acrylic acid followed by amidation, represents a reliable and well-controlled method for obtaining this valuable compound. The inherent stereoselectivity of the Diels-Alder reaction, favoring the endo isomer, is a key feature of this synthesis. The provided experimental protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient production of this important bicyclic scaffold.
References
- 1. bmse001204 2-METHYL-BICYCLO(2.2.1)HEPT-5-ENE-2-CARBOXYLIC ACID at BMRB [bmrb.io]
- 2. 277810010 [thermofisher.com]
- 3. Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester [mdpi.com]
- 4. US7700529B1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 5. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 6. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
Spectroscopic Characterization of Bicyclo[2.2.1]hept-5-ene-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of Bicyclo[2.2.1]hept-5-ene-2-carboxamide. Due to the limited availability of a complete public dataset for this specific compound, this guide leverages data from closely related analogs to provide a comprehensive analytical profile. This information is intended to support researchers in identifying and characterizing this molecule and its derivatives.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound based on the analysis of analogous compounds.
Table 1: ¹H NMR Spectral Data (Predicted)
Data extrapolated from Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.1-6.2 | m | 2H | Olefinic protons (H-5, H-6) |
| ~5.5-5.8 | br s | 2H | Amide protons (-CONH₂) |
| ~3.2 | m | 1H | Bridgehead proton (H-1) |
| ~2.9 | m | 1H | Bridgehead proton (H-4) |
| ~2.2 | m | 1H | H-2 |
| ~1.2-1.9 | m | 4H | H-3 (endo/exo), H-7 (syn/anti) |
Table 2: ¹³C NMR Spectral Data (Predicted)
Data extrapolated from 2-Methyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.[1]
| Chemical Shift (δ) ppm | Assignment |
| ~175-178 | Carbonyl carbon (C=O) |
| ~136-138 | Olefinic carbon (C-5/C-6) |
| ~132-134 | Olefinic carbon (C-5/C-6) |
| ~48-50 | Bridgehead carbon (C-1) |
| ~46-48 | Bridgehead carbon (C-4) |
| ~45-47 | C-7 |
| ~42-44 | C-2 |
| ~30-32 | C-3 |
Table 3: IR Spectral Data (Predicted)
Data extrapolated from 2-chlorothis compound and related imides.[2][3]
| Frequency (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretch (amide) |
| ~3060 | =C-H stretch (olefinic) |
| ~2970-2860 | C-H stretch (aliphatic) |
| ~1680-1640 | C=O stretch (amide I) |
| ~1640-1610 | N-H bend (amide II) |
| ~1620 | C=C stretch (cyclic) |
| ~720 | =C-H bend (cis, out-of-plane) |
Table 4: Mass Spectrometry Data (Predicted)
Data extrapolated from Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.[4]
| m/z | Interpretation |
| ~151 | [M]⁺ (Molecular ion) |
| ~134 | [M - NH₃]⁺ |
| ~106 | [M - CONH₂]⁺ |
| ~91 | Tropylium ion [C₇H₇]⁺ |
| ~66 | Cyclopentadiene cation (from retro-Diels-Alder) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer.
-
Ionization:
-
Electron Ionization (EI): For fragmentation analysis. Typically performed at 70 eV.
-
Electrospray Ionization (ESI): For accurate mass determination of the molecular ion.
-
-
Analysis:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
-
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: General workflow for synthesis and characterization.
Logical Relationship of Spectroscopic Techniques
This diagram outlines the logical relationship between the different spectroscopic techniques used for the structural elucidation of this compound.
Caption: Interplay of spectroscopic methods for structural analysis.
References
- 1. Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 4. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid [webbook.nist.gov]
1H NMR analysis of Bicyclo[2.2.1]hept-5-ene-2-carboxamide isomers
An In-Depth Technical Guide to the ¹H NMR Analysis of Bicyclo[2.2.1]hept-5-ene-2-carboxamide Isomers
Introduction
The bicyclo[2.2.1]heptene, or norbornene, framework is a rigid and strained bicyclic system that serves as a core structural motif in numerous natural products and synthetic compounds of pharmaceutical interest.[1][2] The Diels-Alder reaction, typically between cyclopentadiene and a dienophile, is the most common method for its synthesis, often resulting in a mixture of endo and exo diastereomers.[3][4] The stereochemistry of the substituent at the C-2 position profoundly influences the molecule's physical, chemical, and biological properties. Consequently, the unambiguous structural elucidation of these isomers is a critical step in chemical synthesis and drug development.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful and accessible analytical technique for differentiating between endo and exo isomers of the norbornene system.[3][5] Key diagnostic features in the ¹H NMR spectrum, including chemical shifts (δ), scalar coupling constants (J), and through-space Nuclear Overhauser Effects (NOE), provide definitive evidence for stereochemical assignment. This guide provides a detailed examination of the ¹H NMR analysis of endo- and exo-bicyclo[2.2.1]hept-5-ene-2-carboxamide, offering experimental protocols, comparative data, and logical workflows for researchers.
Core Principles of Isomer Differentiation by ¹H NMR
The rigid, boat-like conformation of the bicyclo[2.2.1]heptene skeleton places substituents and protons in distinct and fixed spatial arrangements, leading to characteristic differences in their NMR spectra.
-
Chemical Shifts (δ) : The magnetic anisotropy of the C5-C6 double bond is a primary factor influencing the chemical shifts of nearby protons.[5] In the endo isomer, the C2 proton (H2) is situated underneath the π-system of the double bond, experiencing a shielding effect that shifts its resonance upfield (to a lower ppm value) compared to the H2 proton in the exo isomer.[5] Conversely, the vinyl protons (H5/H6) are often more deshielded in the endo isomer.[3]
-
Vicinal Coupling Constants (³J) : The dihedral angle between adjacent protons, described by the Karplus equation, dictates the magnitude of their vicinal coupling constant (³J).[4] The different spatial orientations of the C2 proton relative to the bridgehead proton (H1) and the C3 protons in the endo and exo isomers result in measurably different coupling constants. For instance, the dihedral angle between H2 and H3 protons differs significantly between the two isomers, leading to distinct splitting patterns.[4][6]
-
Nuclear Overhauser Effect (NOE) : Two-dimensional NOE spectroscopy (NOESY) provides unambiguous proof of stereochemistry by identifying protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[3] In the endo isomer, the C2 proton and the carboxamide substituent are in close proximity to the C5/C6 vinyl protons. This proximity results in a strong NOE cross-peak between these sets of protons. In the exo isomer, the C2 substituent is oriented away from the double bond, and therefore, no such NOE is observed.[3][7]
Data Presentation: ¹H NMR Parameters
Table 1: Comparative ¹H NMR Data for endo and exo-Bicyclo[2.2.1]hept-5-ene-2-carboxamide Isomers (in CDCl₃)
| Proton Assignment | exo-Isomer | endo-Isomer | Key Differentiating Feature |
| H5, H6 (vinyl) | ~6.10-6.15 ppm (m)[8][9] | ~5.9-6.3 ppm (m)[8][10] | Often slightly different chemical shifts; splitting patterns are key. |
| H1, H4 (bridgehead) | ~3.0 ppm (br s), ~2.9 ppm (m)[8][9] | ~3.2 ppm (br s), ~2.9 ppm (m)[8][10] | H1 is typically more deshielded in the endo isomer. |
| H2 | ~2.2 ppm (m)[8][9] | ~1.9 ppm (m)[8][10] | Diagnostic: H2 is significantly shielded (upfield shift) in the endo isomer. |
| H3-exo | ~1.9 ppm (m) | ~1.9 ppm (m) | |
| H3-endo | ~1.3 ppm (m) | ~1.4 ppm (m) | |
| H7a (syn) | ~1.5 ppm (d) | ~1.5 ppm (d) | |
| H7b (anti) | ~1.3 ppm (d) | ~1.3 ppm (d) | |
| NH₂ (amide) | ~5.3-6.2 ppm (br s)[1] | ~5.3-6.2 ppm (br s)[1] | Broad signals, highly dependent on concentration and solvent. |
Note: Chemical shifts (δ) are reported in ppm relative to TMS. Coupling constants (J) are in Hz. Data is extrapolated from analogous ethyl ester derivatives.[8][9][10]
Experimental Protocols
Synthesis of this compound Isomers
The target compounds are synthesized via a Diels-Alder reaction. The reaction typically yields a mixture of endo and exo isomers, with the endo product often being the kinetically favored product.[4]
-
Preparation of Cyclopentadiene : Freshly crack dicyclopentadiene by heating it to ~170-180 °C and collecting the cyclopentadiene monomer via distillation. Keep the monomer chilled on ice to prevent dimerization.
-
Diels-Alder Reaction : In a suitable reaction vessel, dissolve acrylamide (1.0 equivalent) in a solvent such as toluene or dichloromethane.
-
Cool the acrylamide solution in an ice bath.
-
Slowly add the freshly prepared cyclopentadiene (1.1 equivalents) to the solution with stirring.
-
Allow the reaction to stir at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR of an aliquot.
-
Workup : Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product will be a mixture of endo and exo isomers.
-
Purification and Separation : The isomers can be separated by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]
¹H NMR Sample Preparation and Data Acquisition
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
1D ¹H NMR Acquisition : Acquire a standard one-dimensional proton NMR spectrum. Ensure adequate spectral width and resolution.
-
2D NMR Acquisition (COSY) : Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks and aid in the assignment of adjacent protons.
-
2D NMR Acquisition (NOESY) : Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum to determine the spatial proximity of protons.[3] This experiment is crucial for the definitive assignment of the endo and exo stereochemistry. Typical mixing times for small molecules range from 300 to 800 ms.
Visualization of Analytical Workflow and Logic
The following diagrams illustrate the logical workflow for isomer analysis and the structural basis for NOE differentiation.
Caption: Workflow for the synthesis, separation, and NMR analysis of this compound isomers.
Caption: Logical diagram showing how NOESY data differentiates between endo and exo isomers based on spatial proximity.
Conclusion
The differentiation of endo and exo isomers of this compound is reliably achieved through a systematic ¹H NMR analysis. The most telling indicators are the upfield chemical shift of the H2 proton in the endo isomer and the presence of a clear NOE correlation between the C2-substituent and the C5/C6 vinyl protons, which is exclusively observed in the endo configuration. By combining data from 1D ¹H, COSY, and NOESY experiments, researchers can make unambiguous stereochemical assignments, a critical step for advancing research in medicinal chemistry and materials science.
References
- 1. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 2. pubs.acs.org [pubs.acs.org]
- 3. summit.sfu.ca [summit.sfu.ca]
- 4. public.websites.umich.edu [public.websites.umich.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. US8114823B2 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 9. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 10. EP2177598B1 - The use of isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester in perfume compositions and perfume compositions - Google Patents [patents.google.com]
An In-depth Technical Guide on the ¹³C NMR Data of endo/exo Bicyclo[2.2.1]hept-5-ene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹³C NMR spectral data for the endo and exo isomers of Bicyclo[2.2.1]hept-5-ene-2-carboxamide. These rigid bicyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their conformational constraints and stereochemical complexity. Understanding their structural characterization by NMR spectroscopy is crucial for their application.
Data Presentation: ¹³C NMR Chemical Shifts
| Carbon Atom | endo-Isomer (Estimated δ, ppm) | exo-Isomer (Estimated δ, ppm) |
| C1 | ~45.5 | ~46.5 |
| C2 | ~47.0 | ~48.0 |
| C3 | ~30.0 | ~30.5 |
| C4 | ~41.5 | ~42.5 |
| C5 | ~135.5 | ~136.0 |
| C6 | ~132.0 | ~137.5 |
| C7 | ~49.0 | ~49.5 |
| C=O | ~176.0 | ~177.0 |
Note: These are estimated values and should be used as a reference. Actual experimental values may vary based on solvent and other experimental conditions.
Stereochemical Relationship of endo and exo Isomers
The stereochemistry of the carboxamide substituent on the bicyclo[2.2.1]heptene core is the defining feature distinguishing the endo and exo isomers. The endo substituent is oriented towards the C5-C6 double bond, while the exo substituent points away from it. This spatial arrangement leads to distinct through-space interactions that are reflected in their ¹³C NMR spectra.
Experimental Protocols
The synthesis of endo- and exo-Bicyclo[2.2.1]hept-5-ene-2-carboxamide typically proceeds through a two-step process: a Diels-Alder reaction to form the carboxylic acid precursors, followed by amidation.
Synthesis of endo/exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
The initial step involves the [4+2] cycloaddition of cyclopentadiene and acrylic acid. This reaction typically yields a mixture of endo and exo isomers, with the endo product being kinetically favored.
Materials:
-
Freshly cracked cyclopentadiene
-
Acrylic acid
-
Toluene (or another suitable solvent)
Procedure:
-
In a reaction vessel, cyclopentadiene is reacted with acrylic acid in a suitable solvent like toluene.
-
The reaction is typically carried out at or below room temperature to favor the formation of the kinetically controlled endo product.
-
The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure, and the resulting mixture of endo and exo carboxylic acids can be purified by crystallization or column chromatography.
Amidation of endo/exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
The separated carboxylic acid isomers are then converted to their corresponding primary amides. A common method is the activation of the carboxylic acid followed by reaction with ammonia.
Materials:
-
endo- or exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
-
Thionyl chloride or oxalyl chloride
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Ammonia (aqueous or gaseous)
Procedure:
-
The carboxylic acid isomer is dissolved in an anhydrous solvent.
-
An activating agent such as thionyl chloride or oxalyl chloride is added to convert the carboxylic acid to the more reactive acyl chloride.
-
The reaction mixture is stirred at room temperature until the conversion is complete.
-
The excess activating agent and solvent are removed under reduced pressure.
-
The resulting acyl chloride is then carefully reacted with a source of ammonia (e.g., concentrated ammonium hydroxide or by bubbling ammonia gas) to form the carboxamide.
-
The crude product is then purified by recrystallization or column chromatography.
General Workflow for Synthesis and Analysis
The overall process from starting materials to the final, characterized isomers is outlined below.
Distinguishing endo and exo Isomers by ¹³C NMR
The key to differentiating the endo and exo isomers lies in the chemical shifts of the carbon atoms of the bicyclic core, particularly those influenced by the stereochemistry of the carboxamide group. The γ-gauche effect is a significant factor; the endo substituent can cause a shielding (upfield shift) of the C7 bridge carbon and the C5/C6 olefinic carbons compared to the exo isomer. Furthermore, the chemical shift of C3 can also be indicative of the isomer. Precise assignment often requires a combination of 1D and 2D NMR experiments, such as HSQC and HMBC, along with comparison to data from related, known compounds.
Infrared spectroscopy of Bicyclo[2.2.1]hept-5-ene-2-carboxamide functional groups
An In-depth Technical Guide to the Infrared Spectroscopy of Bicyclo[2.2.1]hept-5-ene-2-carboxamide Functional Groups
This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of this compound, a molecule of interest in medicinal chemistry and materials science. The unique strained bicyclic structure and the presence of a primary amide functional group give rise to a characteristic infrared spectrum. Understanding these spectral features is crucial for the identification, characterization, and quality control of this compound and its derivatives.
Core Functional Groups and Their Vibrational Modes
The key functional groups in this compound that are active in the infrared region are the primary amide and the strained bicyclic alkene.
-
Primary Amide Group (-CONH₂):
-
N-H Stretching: Primary amides exhibit two distinct N-H stretching vibrations: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency. These bands are typically observed in the range of 3100-3500 cm⁻¹.
-
C=O Stretching (Amide I band): This is a very strong and characteristic absorption for amides, appearing in the region of 1630-1690 cm⁻¹. Its precise position can be influenced by hydrogen bonding.
-
N-H Bending (Amide II band): This band arises from the in-plane bending of the N-H bonds and is typically found around 1550-1640 cm⁻¹.
-
-
Bicyclo[2.2.1]hept-5-ene Moiety:
-
=C-H Stretching: The stretching of the vinyl C-H bonds of the double bond within the bicyclic system typically occurs above 3000 cm⁻¹.
-
C=C Stretching: The stretching vibration of the carbon-carbon double bond in the strained norbornene ring system is expected in the 1570-1650 cm⁻¹ region. In some bicyclic systems, this peak can be of variable intensity.[1]
-
C-H Stretching (Aliphatic): The stretching vibrations of the C-H bonds of the saturated portion of the bicyclic ring are expected just below 3000 cm⁻¹.
-
=C-H Bending: Out-of-plane bending of the vinyl C-H bonds can give rise to absorptions in the fingerprint region, typically between 700 and 1000 cm⁻¹.
-
Tabulated Summary of Expected Infrared Absorptions
The following table summarizes the expected characteristic infrared absorption frequencies for this compound based on data from closely related compounds and established spectroscopic principles.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Primary Amide | N-H Asymmetric Stretch | ~3350 - 3400 | Medium | Two distinct bands are characteristic of a primary amide. |
| N-H Symmetric Stretch | ~3180 - 3200 | Medium | Broadening may occur due to hydrogen bonding. | |
| C=O Stretch (Amide I) | ~1640 - 1680 | Strong | A strong, sharp peak is characteristic. The IR spectrum for a similar compound, 2-Chlorothis compound, shows a peak at 1712 cm⁻¹, which is likely the C=O stretch.[2] | |
| N-H Bend (Amide II) | ~1620 - 1650 | Medium | Can sometimes overlap with the C=C stretch. | |
| Bicyclo[2.2.1]hept-5-ene | =C-H Stretch | ~3050 - 3070 | Medium | A peak at 3071 cm⁻¹ was observed for 2-Chlorothis compound.[2] |
| C-H Stretch (sp³ C-H) | ~2850 - 2980 | Strong | Multiple bands are expected in this region. Peaks at 2990, 2946, and 2869 cm⁻¹ were seen for the 2-chloro derivative.[2] | |
| C=C Stretch | ~1570 - 1620 | Weak-Medium | In a related bicyclic imide, this was observed at 1620 cm⁻¹.[1] | |
| =C-H Out-of-Plane Bend | ~720 - 730 | Strong | A peak at 725 cm⁻¹ was observed for the 2-chloro derivative.[2] |
Experimental Protocol: FTIR Spectroscopy using KBr Pellets
Fourier-transform infrared (FTIR) spectroscopy is a standard method for obtaining the infrared spectrum of a solid sample like this compound. The potassium bromide (KBr) pellet method is a common sample preparation technique.
Materials and Equipment:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared lamp
-
This compound sample (finely powdered)
-
FTIR-grade potassium bromide (KBr), desiccated
-
Spatula
-
Analytical balance
Procedure:
-
Drying: Dry the this compound sample and the KBr powder in an oven at 110°C for 2-4 hours to remove any adsorbed water, which has strong IR absorptions. Cool to room temperature in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dry KBr powder.
-
Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the powdered mixture to the pellet-forming die. Distribute the powder evenly.
-
Pressing: Place the die in the hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Acquire the infrared spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Process the resulting spectrum (e.g., baseline correction) and identify the characteristic absorption bands.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for obtaining an FTIR spectrum of this compound using the KBr pellet method.
This comprehensive guide provides the foundational knowledge for interpreting the infrared spectrum of this compound. The provided data and protocols can be readily applied in research and development settings for the characterization of this and related bicyclic amide compounds.
References
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Bicyclo[2.2.1]hept-5-ene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of Bicyclo[2.2.1]hept-5-ene-2-carboxamide. Understanding this fragmentation is crucial for the structural elucidation and characterization of this and related bicyclic compounds, which are significant scaffolds in medicinal chemistry and materials science. This document outlines the primary fragmentation pathways, presents the predicted quantitative data in a structured format, details a general experimental protocol for analysis, and provides visual diagrams of the fragmentation logic and experimental workflow.
Predicted Mass Spectrometry Fragmentation Data
The mass spectrum of this compound is anticipated to be dominated by characteristic fragmentation patterns inherent to its strained bicyclic norbornene core and its carboxamide functional group. The primary fragmentation route is expected to be a retro-Diels-Alder (rDA) reaction, a common and well-documented pathway for norbornene-type structures under electron ionization.[1][2][3][4][5][6] Additionally, cleavage of the amide bond is a probable fragmentation event.[7][8][9][10]
The predicted major fragments, their mass-to-charge ratios (m/z), and their proposed structures are summarized in the table below. The relative intensities are estimations based on the expected stability of the resulting fragment ions.
| m/z | Proposed Fragment Ion | Structure | Predicted Relative Intensity | Fragmentation Pathway |
| 137 | Molecular Ion [M]⁺• | C₈H₁₁NO⁺• | Moderate | Ionization of the parent molecule. |
| 71 | [M - C₅H₆]⁺• | C₄H₅NO⁺• | High | Retro-Diels-Alder (rDA) reaction with loss of cyclopentadiene. |
| 66 | [C₅H₆]⁺• | Cyclopentadiene radical cation | Moderate to High | Retro-Diels-Alder (rDA) reaction, charge retained on the diene fragment. |
| 93 | [M - CONH₂]⁺ | C₇H₉⁺ | Moderate | Alpha-cleavage with loss of the carboxamide radical. |
| 44 | [CONH₂]⁺ | Carboxamide cation | Moderate | Cleavage of the bond between the bicyclic ring and the carboxamide group. |
Core Fragmentation Pathways
The fragmentation of this compound is primarily dictated by two key processes:
-
Retro-Diels-Alder (rDA) Reaction: The strained bicyclic system readily undergoes a cycloreversion reaction upon ionization. This process involves the cleavage of the C1-C6 and C4-C5 bonds, leading to the formation of cyclopentadiene (m/z 66) and acrylamide (m/z 71). The charge can be retained on either fragment, though the fragment at m/z 71 is often prominent. This is a characteristic fragmentation for compounds containing the bicyclo[2.2.1]heptene scaffold.[4][5]
-
Amide Bond Cleavage: As with many amides, cleavage of the C-C bond adjacent to the carbonyl group (alpha-cleavage) or the C-N bond can occur.[9][10] Loss of the entire carboxamide group as a radical (•CONH₂) would result in a fragment at m/z 93. Alternatively, cleavage of the bond connecting the ring to the carbonyl group can produce a carboxamide cation at m/z 44.
Experimental Protocols
The following provides a generalized experimental methodology for acquiring the mass spectrum of this compound.
Instrumentation:
-
A high-resolution gas chromatograph-mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is recommended.
Gas Chromatography (GC) Method:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection Mode: Splitless.
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation patterns and allows for comparison with library spectra.[11]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40 - 400.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
Data Analysis:
-
The acquired total ion chromatogram (TIC) will be analyzed to identify the peak corresponding to this compound.
-
The mass spectrum of this peak will be extracted and analyzed for the molecular ion and characteristic fragment ions as detailed in the data table.
-
Comparison with spectral libraries (e.g., NIST) can aid in confirming the identity of the compound and its fragments.
Visualizing the Fragmentation and Workflow
To further clarify the fragmentation process and the experimental setup, the following diagrams have been generated using the Graphviz DOT language.
Caption: Predicted EI fragmentation pathway of this compound.
Caption: General experimental workflow for GC-MS analysis.
References
- 1. inorgchem1.nat.fau.de [inorgchem1.nat.fau.de]
- 2. Density functional study of the retrocyclization of norbornadiene and norbornene catalyzed by Fe(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retro-Diels–Alder decomposition of norbornadiene mediated by a cationic magnesium complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
Crystal Structure Analysis of Bicyclo[2.2.1]hept-5-ene-2-carboxamide Derivatives: A Technical Guide
This guide provides an in-depth analysis of the crystal structure of Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives for researchers, scientists, and drug development professionals. It covers the synthesis, experimental protocols for crystal structure determination, and detailed crystallographic data. Additionally, it explores the potential biological significance of these compounds, particularly as Tropomyosin receptor kinase (TRK) inhibitors.
Introduction
This compound and its derivatives are a class of bicyclic compounds that have garnered significant interest in medicinal chemistry due to their rigid scaffold, which allows for precise positioning of functional groups for interaction with biological targets. The determination of their three-dimensional structure through X-ray crystallography is crucial for understanding their structure-activity relationships (SAR) and for rational drug design.
This guide focuses on the structural analysis of a representative derivative, 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide, and discusses the broader implications for drug development, including their potential as TRK inhibitors.
Experimental Protocols
The determination of the crystal structure of this compound derivatives involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.
Synthesis of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide
The synthesis of the title compound is a key step preceding crystallographic analysis. A common synthetic route involves the Diels-Alder reaction between cyclopentadiene and an appropriate dienophile to form the bicyclo[2.2.1]heptene core, followed by functional group manipulations to introduce the carboxamide moiety. For 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide, the synthesis involves the resolution of the racemic mixture on a cellulose triacetate column.[1]
Crystallization
Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. For 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide, single crystals can be grown from a suitable solvent system. The enantiomerically pure and racemic forms of the α-chloroamide have been successfully crystallized for structural studies.[1]
X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis. The crystal is mounted on a diffractometer, and a beam of X-rays is directed at it. The diffraction pattern is recorded and used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The structure is then refined using computational methods to obtain a precise three-dimensional model of the molecule. The absolute configuration of chiral centers can also be determined, as was done for the (+)-enantiomer of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide, which was found to be (1R,2R,4R).[1]
Data Presentation: Crystallographic Data
The crystal structures of the enantiomerically pure and racemic 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide reveal the formation of H-bonded dimers.[1] In the racemic crystal, each dimer consists of two enantiomers.[1] In the enantiomerically pure crystals, the dimers exhibit two distinct orientations of the bicyclic portion relative to the carboxamide dimer.[1]
While a complete table of atomic coordinates, bond lengths, and angles is extensive, a summary of the key crystallographic parameters for a related tin-complex of a bicyclo[2.2.1]hept-5-ene-2-carboxylate derivative is presented in Table 1 to illustrate the type of data obtained from such analyses.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.3685 (12) |
| b (Å) | 9.8651 (13) |
| c (Å) | 9.9103 (15) |
| α (°) | 109.779 (2) |
| β (°) | 96.340 (1) |
| γ (°) | 97.204 (1) |
| Volume (ų) | 843.5 (2) |
| Z | 1 |
| Radiation | Mo Kα |
| Temperature (K) | 298 |
| R[F² > 2σ(F²)] | 0.047 |
| wR(F²) | 0.130 |
| Table 1: Crystallographic data for Bis(bicyclo[2.2.1]hept-5-ene-2-carboxylato)-1κ²O,O';4κ²O,O'-di-μ₂-chlorido-1:2κ²Cl;3:4κ²Cl-octamethyl-1κ²C,2κ²C,3κ²C,4κ²C-di-μ₃-oxido-1:2:3κ³O;2:3:4κ³O-tetratin(IV)[2] |
Mandatory Visualizations
Experimental Workflow
The general workflow for the crystal structure analysis of this compound derivatives is outlined below.
Signaling Pathway
Bicyclic carboxamide derivatives have been investigated as potential inhibitors of Tropomyosin receptor kinases (TRKs), which are involved in cell survival and proliferation.[3] The diagram below illustrates a hypothetical signaling pathway where a this compound derivative acts as a TRK inhibitor.
Conclusion
The crystal structure analysis of this compound derivatives provides invaluable insights into their three-dimensional architecture, which is fundamental for understanding their biological activity. The detailed structural data, coupled with robust experimental protocols, enables the rational design of novel derivatives with improved potency and selectivity as potential therapeutic agents, such as TRK inhibitors. The integration of crystallographic studies with medicinal chemistry efforts is a powerful strategy in modern drug discovery.
References
- 1. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 2. Bis(bicyclo[2.2.1]hept-5-ene-2-carboxylato)-1κ2 O,O′;4κ2 O,O′-di-μ2-chlorido-1:2κ2 Cl;3:4κ2 Cl-octamethyl-1κ2 C,2κ2 C,3κ2 C,4κ2 C-di-μ3-oxido-1:2:3κ3 O;2:3:4κ3 O-tetratin(IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological activity of bicyclic carboxamide derivatives as TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational modeling of Bicyclo[2.2.1]hept-5-ene-2-carboxamide stereoisomers
An In-depth Technical Guide to the Computational Modeling of Bicyclo[2.2.1]hept-5-ene-2-carboxamide Stereoisomers
Abstract
The bicyclo[2.2.1]heptane (norbornane) scaffold is a privileged structural motif in medicinal chemistry, offering a rigid, three-dimensional framework that is valuable for the design of targeted therapeutics. This compound, a key derivative, presents considerable stereochemical complexity with the existence of endo and exo diastereomers, each as a pair of enantiomers. Understanding the distinct conformational and electronic properties of these stereoisomers is critical for elucidating their structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the computational methodologies used to model these stereoisomers. It details protocols for conformational analysis, quantum chemical calculations for geometry optimization and property prediction, and presents a framework for applying these models in a drug discovery context, specifically as modulators of targets such as the 5-HT1A receptor and Dipeptidyl Peptidase-4 (DPP-4).
Stereoisomers of this compound
The primary source of isomerism in this molecule arises from the orientation of the C2-carboxamide substituent relative to the ethene bridge (C5-C6). The exo isomer has the substituent oriented away from the double bond, while the endo isomer has the substituent oriented towards it. Each of these diastereomers is chiral, existing as a pair of enantiomers. The relationships between these stereoisomers are outlined in the diagram below.
Experimental Synthesis and Characterization
The synthesis of the bicyclo[2.2.1]hept-5-ene core is typically achieved via a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile. The reaction often yields a mixture of endo and exo products, which can be separated chromatographically and distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy.
Generalized Experimental Protocol: Synthesis and Isomer Separation
-
Reactant Preparation: Freshly crack dicyclopentadiene by heating to obtain cyclopentadiene. Use an acrylate derivative (e.g., ethyl acrylate for the corresponding ester) as the dienophile.
-
Diels-Alder Reaction: Combine the cyclopentadiene and dienophile in a suitable solvent (e.g., toluene or dichloromethane) in a sealed vessel. Heat the mixture to initiate the [4+2] cycloaddition. Reaction conditions influence the endo/exo ratio, with kinetic control often favoring the endo product.
-
Workup and Purification: After the reaction is complete, remove the solvent under reduced pressure. The crude product, a mixture of endo and exo isomers, is then subjected to purification.
-
Isomer Separation: Separate the diastereomers using silica gel column chromatography, eluting with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate). The polarity difference between the isomers allows for their differential elution.
-
Carboxamide Formation: The separated carboxylic acid or ester isomers can be converted to the target carboxamide via standard amide coupling reactions (e.g., using oxalyl chloride to form the acyl chloride followed by reaction with ammonia or an amine).
Spectroscopic Characterization Data
NMR spectroscopy is the primary tool for distinguishing between the endo and exo diastereomers. The spatial orientation of the carboxamide group leads to distinct chemical shifts, particularly for the olefinic protons. While specific data for the carboxamide is sparse, data from the closely related ethyl ester derivatives provide a reliable reference.
| Stereoisomer | H5 (ppm) | H6 (ppm) | Key Distinguishing Features |
| exo | 6.10 (dd) | 6.13 (dd) | Olefinic protons are relatively close in chemical shift.[1] |
| endo | 5.94 (m) | 6.19 (m) | Olefinic protons are more separated in chemical shift.[1] |
Computational Modeling: Workflow and Protocols
A robust computational workflow is essential for accurately predicting the structures, energies, and properties of the stereoisomers. The process begins with generating 3D structures and performing a conformational search, followed by high-level quantum mechanics calculations for refinement and property prediction.
Detailed Computational Protocols
The following protocols outline a best-practice approach for modeling the target molecules, based on established methods for organic compounds.[2][3]
| Parameter | Protocol 1: Conformational Analysis | Protocol 2: Geometry Optimization | Protocol 3: NMR Prediction |
| Objective | Identify low-energy conformers of the carboxamide side chain. | Obtain accurate structures and relative isomer stabilities. | Predict ¹H and ¹³C NMR spectra for isomer assignment. |
| Method | Molecular Mechanics (MM) | Density Functional Theory (DFT) | DFT with Gauge-Independent Atomic Orbital (GIAO) |
| Force Field / Functional | MMFF94s or GAFF[4][5] | B3LYP or a modern functional like r²SCAN-3c[2][6] | mPW1PW91 or WP04[7] |
| Basis Set | N/A | def2-SVP or 6-31G(d,p)[2] | 6-31G(d,p) or cc-pVDZ[7] |
| Solvent Model | Optional (e.g., implicit solvent) | Implicit continuum model (e.g., IEFPCM for Chloroform)[3] | Implicit continuum model (e.g., IEFPCM for Chloroform) |
| Software | Avogadro, Spartan, Schrödinger Suite | Gaussian, ORCA, Q-Chem | Gaussian, ORCA, Q-Chem |
| Procedure | 1. Build initial endo and exo 3D structures. 2. Perform a systematic or stochastic conformational search on the C2-substituent dihedral angle. 3. Save unique conformers within a 5 kcal/mol energy window. | 1. Use low-energy MM conformers as starting points. 2. Perform geometry optimization to find the stationary point on the potential energy surface. 3. Perform a frequency calculation at the same level of theory to confirm a true minimum (no imaginary frequencies). | 1. Use the DFT-optimized geometries. 2. Perform a GIAO NMR calculation. 3. Calculate shifts for a reference (e.g., TMS) at the same level of theory. 4. Scale the calculated absolute shieldings to obtain chemical shifts. |
Representative Quantitative Data
Computational modeling provides key quantitative data, such as the relative thermodynamic stability of the diastereomers. For many norbornane systems, the exo isomer is found to be thermodynamically more stable due to reduced steric strain.
| Stereoisomer | Relative Energy (ΔE, kcal/mol) | Key Predicted ¹H NMR Shift (H2) |
| exo | 0.00 (Reference) | ~2.2 ppm |
| endo | +0.5 to +1.5 | ~2.9 ppm |
Application in Drug Development
The rigid bicyclo[2.2.1]heptane scaffold is an attractive starting point for designing ligands that can adopt a specific orientation within a protein binding pocket. Derivatives of this scaffold have been explored as ligands for serotoninergic receptors and as enzyme inhibitors.
Modulation of the 5-HT1A Receptor
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) implicated in anxiety and depression.[8] Ligands based on the title scaffold can be designed to interact with this receptor. Computational modeling helps in understanding the required stereochemistry for optimal binding.
Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 is a serine protease that deactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[9] Inhibitors of DPP-4 are a major class of drugs for type 2 diabetes. The rigid scaffold of bicyclo[2.2.1]heptane can be used to position functional groups that interact with the active site of DPP-4.
Conclusion
The computational modeling of this compound stereoisomers is a powerful approach for dissecting their intrinsic chemical properties. Through a systematic workflow combining molecular mechanics and density functional theory, researchers can reliably predict the relative stabilities, conformations, and spectroscopic signatures of the endo and exo isomers. These theoretical insights are invaluable, not only for aiding in the experimental characterization of these molecules but also for guiding the rational design of novel therapeutics that leverage this versatile and sterically defined scaffold. The protocols and workflows detailed in this guide provide a robust foundation for scientists engaged in the chemical sciences and drug discovery.
References
- 1. US8114823B2 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sonar.ch [sonar.ch]
- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction Mechanisms of Bicyclo[2.2.1]hept-5-ene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.1]hept-5-ene-2-carboxamide, a key derivative of the norbornene family, serves as a versatile building block in organic synthesis and materials science. Its rigid, strained bicyclic framework and the presence of both a reactive olefin and a functional amide group allow for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core reaction mechanisms involving this compound, including its synthesis via the Diels-Alder reaction, functionalization of the double bond, and its application as a monomer in Ring-Opening Metathesis Polymerization (ROMP). Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.
Core Synthesis: The Diels-Alder Reaction
The foundational method for synthesizing the bicyclo[2.2.1]heptene scaffold is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene and a suitable dienophile. In the case of this compound, the dienophile is acrylamide. This reaction proceeds readily due to the high reactivity of cyclopentadiene, which is locked in the requisite s-cis conformation.
The reaction typically yields a mixture of endo and exo stereoisomers. The endo product is generally favored under kinetic control, a preference attributed to secondary orbital interactions between the developing π-system of the diene and the carbonyl group of the dienophile in the transition state.[1][2] However, the exo isomer is the thermodynamically more stable product due to reduced steric hindrance.[2] The ratio of endo to exo products can be influenced by reaction temperature, with higher temperatures often leading to a greater proportion of the exo isomer through a retro-Diels-Alder equilibration.[3] Lewis acid catalysis can also be employed to enhance the endo selectivity.[1]
Experimental Protocol: Synthesis of this compound
A representative, though general, procedure for a Diels-Alder reaction involving cyclopentadiene is as follows. Note that specific conditions for the reaction with acrylamide would need to be optimized.
-
Preparation of Cyclopentadiene: Cyclopentadiene is generated fresh by the thermal cracking of its dimer, dicyclopentadiene, at high temperatures (typically >170 °C). The monomer is collected by distillation and kept cold to prevent re-dimerization.[4]
-
Reaction Setup: In a reaction vessel, dissolve acrylamide in a suitable solvent (e.g., toluene, dichloromethane, or diethyl ether).
-
Cycloaddition: Slowly add the freshly prepared cyclopentadiene to the acrylamide solution at a controlled temperature (often starting at 0 °C and allowing to warm to room temperature).
-
Reaction Monitoring and Workup: The reaction progress can be monitored by techniques such as TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure.
-
Purification: The resulting mixture of endo and exo isomers can be purified by column chromatography or recrystallization to isolate the desired product.
Quantitative Data for Related Syntheses
| Dienophile | Catalyst/Conditions | Endo:Exo Ratio | Yield | Reference |
| Ethyl Acrylate | Room Temperature | 14:1 | High | [5][6] |
| Maleic Anhydride | Room Temperature | Predominantly endo | High | [7] |
| Butyl Acrylate | 185 °C, Sealed Tube | 1:1.85 | Good | [3] |
Reactions at the Olefinic Bond
The strained double bond in the bicyclo[2.2.1]heptene ring is a key site for functionalization. The presence of the amide group can influence the stereoselectivity of these reactions through steric hindrance or by acting as a directing group.
Hydrogenation
Catalytic hydrogenation of the double bond provides access to the saturated bicyclo[2.2.1]heptane-2-carboxamide. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The hydrogenation generally occurs from the less sterically hindered exo face of the molecule.
Epoxidation
The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The epoxidation of norbornene derivatives typically proceeds with high exo selectivity due to the steric hindrance of the bicyclic framework.[8]
Amide-Directed Reactions
The amide functionality can act as a directing group in various transition metal-catalyzed reactions, influencing the regioselectivity and stereoselectivity of C-H functionalization and other transformations on the bicyclic scaffold. For instance, in related systems, amide groups have been shown to direct hydroarylation reactions to specific positions on the norbornene ring.
Ring-Opening Metathesis Polymerization (ROMP)
This compound is a valuable monomer for ROMP, a powerful polymerization technique that utilizes the ring strain of cyclic olefins to produce polymers with well-defined structures and functionalities. This method is particularly useful for creating advanced materials with tailored properties.[5]
The polymerization is initiated by a transition metal alkylidene catalyst, most commonly a Grubbs-type ruthenium catalyst. The reaction proceeds via a metallacyclobutane intermediate, leading to the formation of a polymer with repeating units containing a carbon-carbon double bond in the backbone.
Experimental Protocol: ROMP of this compound
A general procedure for the ROMP of a norbornene derivative is as follows:
-
Monomer and Catalyst Preparation: The monomer, this compound, is dissolved in an appropriate anhydrous and deoxygenated solvent (e.g., dichloromethane or toluene). A solution of the Grubbs catalyst is prepared separately in the same solvent.
-
Polymerization: The catalyst solution is added to the monomer solution under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at a specific temperature (often room temperature) for a designated period.
-
Termination: The polymerization is terminated by the addition of a quenching agent, such as ethyl vinyl ether.
-
Polymer Isolation: The polymer is precipitated by adding the reaction mixture to a non-solvent, such as methanol. The polymer is then collected by filtration, washed, and dried under vacuum.
The molecular weight and polydispersity of the resulting polymer can be controlled by adjusting the monomer-to-catalyst ratio.
Quantitative Data for ROMP of Related Monomers
Studies on the ROMP of structurally similar norbornene monomers provide insights into the expected polymer characteristics.
| Monomer | Catalyst | Monomer:Catalyst Ratio | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| (±)-endo,exo-bicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic acid dimethylester | Grubbs' 3rd Gen. | 25:1 to 50:1 | up to 31,000 | Low | [9][10] |
| Norbornene derivatives | Grubbs' Catalysts | Varies | Varies | Generally low | [11] |
Amide Group Transformations
The carboxamide group itself can undergo various chemical transformations, providing another avenue for functionalization.
Hydrolysis
The amide can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. This reaction is useful for introducing a carboxylic acid functionality after other transformations have been performed on the bicyclic system. For example, 2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide can be converted to bicyclo[2.2.1]hept-5-en-2-one via base-catalyzed hydrolysis.[12]
Biological Activity and Signaling Pathways
While this compound is primarily utilized as a synthetic intermediate and a monomer for materials science applications, some N-substituted derivatives of related bicyclo[2.2.1]heptene dicarboxylic acids have been investigated for their biological activities. For instance, certain N-substituted amides of endo-3-(3-methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid have been screened for microbiological and pharmacological activities.[9][12][13] These studies suggest that the rigid bicyclic scaffold can serve as a template for presenting pharmacologically active moieties in a defined spatial orientation.
However, the current body of literature does not indicate a direct and well-established role for this compound itself in modulating specific cellular signaling pathways. Its utility in drug discovery is more likely as a constrained scaffold for the synthesis of more complex molecules with potential biological targets.
Conclusion
This compound is a molecule of significant interest due to its versatile reactivity. The Diels-Alder reaction provides an efficient entry to its strained bicyclic core, and the presence of both an alkene and an amide group allows for a wide array of subsequent functionalizations. Its application as a monomer in ROMP has opened avenues for the creation of advanced polymers with tailored properties. While its direct involvement in signaling pathways is not extensively documented, its rigid structure makes it a valuable scaffold for the development of novel bioactive compounds. The detailed mechanisms and protocols presented in this guide are intended to support further research and application of this important chemical entity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. sciforum.net [sciforum.net]
- 4. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 6. US8114823B2 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid | 698-39-5 | Benchchem [benchchem.com]
- 9. (PDF) Biological Activity of Novel N-Substituted Amides of [research.amanote.com]
- 10. BJOC - Synthesis and crossover reaction of TEMPO containing block copolymer via ROMP [beilstein-journals.org]
- 11. Alternating Ring-Opening Metathesis Polymerization Provides Easy Access to Functional and Fully Degradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. znaturforsch.com [znaturforsch.com]
- 13. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide on the Thermodynamic Properties of Bicyclo[2.2.1]hept-5-ene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.1]hept-5-ene-2-carboxamide is a bicyclic organic compound with a rigid norbornene framework. Understanding its thermodynamic properties is crucial for various applications, including reaction engineering, process design, and predicting its physical behavior under different conditions. This document outlines the key thermodynamic parameters of interest and the methodologies for their determination.
Core Thermodynamic Properties
The fundamental thermodynamic properties that characterize a chemical compound include its enthalpy, entropy, and Gibbs free energy of formation, as well as its heat capacity. These properties govern the stability of the molecule and its behavior in chemical reactions.
Table 1: Key Thermodynamic Properties of Interest for this compound
| Property | Symbol | Description |
| Ideal Gas Heat Capacity | Cp,gas | The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure in the gaseous state. |
| Standard Gibbs Free Energy of Formation | ΔfG° | The change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states. |
| Enthalpy of Formation at Standard Conditions | ΔfH°gas | The change in enthalpy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states in the gaseous phase. |
| Enthalpy of Fusion at Standard Conditions | ΔfusH° | The change in enthalpy resulting from heating one mole of a substance to change its state from a solid to a liquid at constant temperature and pressure. |
| Enthalpy of Vaporization at Standard Conditions | ΔvapH° | The change in enthalpy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. |
Note: Specific experimental values for this compound are not currently available in public databases.[1]
Comparative Thermodynamic Data
In the absence of direct experimental data for this compound, data from the structurally similar compound, Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, can provide valuable insights. It is important to note that the amide functional group will influence the thermodynamic properties differently than a carboxylic acid group, primarily due to differences in intermolecular hydrogen bonding capabilities.
Table 2: Calculated Thermodynamic Properties for Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
| Property | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -117.61 | kJ/mol | [2] |
| Enthalpy of Formation (gas) (ΔfH°gas) | -296.38 | kJ/mol | [2] |
Note: These values are for the corresponding carboxylic acid and should be considered as an estimation for the carboxamide derivative.
Experimental Protocols for Thermodynamic Characterization
The determination of thermodynamic properties for bicyclic compounds like this compound involves a variety of experimental techniques. The following protocols are based on established methods for similar norbornene derivatives and other organic molecules.
4.1. Calorimetry
Calorimetry is the primary method for directly measuring heat changes associated with chemical reactions and physical transitions.
-
Adiabatic and Isothermal Calorimetry: These techniques are used to determine the heat capacity and the energy of combustion of compounds.[3]
-
Methodology: A precisely weighed sample is placed in a calorimeter. For heat capacity measurements, a known amount of energy is supplied, and the temperature change is measured under adiabatic conditions. For combustion analysis, the sample is combusted in an oxygen bomb calorimeter, and the heat released is measured. From the energy of combustion, the enthalpy of formation can be calculated.[3]
-
-
Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. It is widely used to determine the enthalpy of fusion and to study other thermal transitions.[4][5]
-
Methodology: A small, accurately weighed sample is sealed in a pan, and an empty reference pan is prepared. The sample and reference are heated at a constant rate, and the difference in heat flow to the two pans is monitored. The enthalpy of fusion is calculated from the area of the melting peak.
-
4.2. Gas Chromatography
Gas chromatography can be employed to estimate the enthalpy of vaporization.[6]
-
Methodology: The retention time of the compound on a gas chromatography column is measured at different temperatures. The enthalpy of vaporization can be derived from the slope of the plot of the natural logarithm of the retention time versus the inverse of the absolute temperature (a van't Hoff plot).
The following diagram illustrates the general workflow for the thermodynamic analysis of a compound like this compound.
Caption: Workflow for Thermodynamic Property Determination.
Logical Relationships in Thermodynamic Analysis
The determination of a complete thermodynamic profile for a compound involves a combination of experimental measurements and theoretical calculations. The relationships between these components are crucial for a comprehensive understanding.
Caption: Interrelation of Thermodynamic Properties.
Conclusion
While direct experimental data on the thermodynamic properties of this compound are currently lacking in the public domain, this guide provides a comprehensive overview of the key properties of interest and the established experimental methodologies for their determination. The data for the analogous carboxylic acid serves as a useful, albeit approximate, reference. For researchers and professionals in drug development, a thorough experimental characterization of the target compound using the outlined protocols is recommended to obtain accurate thermodynamic data essential for process development and modeling.
References
- 1. Bicyclo(2.2.1)-5-heptene-2-carboxamide (CAS 95-17-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid|CAS 120-74-1 [benchchem.com]
- 3. metaphactory [semopenalex.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Thermodynamic Properties of Selected Bicyclic Terpenes and Related Substances by Gas Chromatography and Group Contribut… [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols: Bicyclo[2.2.1]hept-5-ene-2-carboxamide Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and medicinal chemistry applications of bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives. This class of compounds, characterized by a rigid bicyclic scaffold, has shown significant promise in the development of novel therapeutic agents, particularly as modulators of serotoninergic receptors.
Introduction
The bicyclo[2.2.1]heptane framework is a key structural motif in medicinal chemistry, offering a conformationally constrained scaffold that can be strategically functionalized to interact with various biological targets.[1] The introduction of a carboxamide group at the 2-position of the bicyclo[2.2.1]hept-5-ene core provides a versatile handle for the synthesis of diverse chemical libraries. This document focuses on derivatives that have been explored as ligands for serotonin (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes, making them important targets for drug discovery.[2]
Applications in Medicinal Chemistry
Serotoninergic Receptor Ligands
A significant application of this compound derivatives is in the development of ligands for serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[2] Arylpiperazine moieties are commonly incorporated into these derivatives to achieve high affinity and selectivity for these receptors.[2]
Derivatives such as Norbo-4 and Norbo-8 have demonstrated a favorable agonist profile at the 5-HT1A receptor, suggesting their potential in the treatment of anxiety and depression.[2] On the other hand, compounds like Norbo-14 and Norbo-18 have shown high affinity and selectivity for the 5-HT2A receptor, a target for antipsychotic drugs.[2] Furthermore, derivatives Norbo-10 and Norbo-11 exhibit a notable affinity for the 5-HT2C receptor, which is involved in the regulation of appetite and mood.[2]
Other Potential Applications
While the primary focus has been on serotoninergic targets, the this compound scaffold has been explored for other therapeutic areas as well. For instance, related norbornene-containing compounds have been investigated for their antimicrobial and antitumor properties.[1][3] The rigid nature of the scaffold can be exploited to design specific inhibitors for various enzymes and receptors.
Data Presentation
The following tables summarize the quantitative biological data for a series of this compound derivatives evaluated for their affinity and functional activity at serotonin receptors.[2]
Table 1: Affinity (Ki, nM) of this compound Derivatives for 5-HT1A, 5-HT2A, and 5-HT2C Receptors. [2]
| Compound | R | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
| Norbo-4 | 4-methoxyphenyl | 25.1 | 158.5 | 125.9 |
| Norbo-8 | 2,3-dimethylphenyl | 31.6 | 251.2 | 199.5 |
| Norbo-10 | 2-methoxyphenyl | 100.0 | 39.8 | 12.6 |
| Norbo-11 | 3-chlorophenyl | 125.9 | 50.1 | 31.6 |
| Norbo-14 | 4-fluorophenyl | 316.2 | 17.8 | 158.5 |
| Norbo-18 | 4-chlorophenyl | 398.1 | 18.6 | 199.5 |
| Norbo-20 | 4-methylphenyl | 501.2 | 22.9 | 251.2 |
Table 2: Functional Activity (pEC50 and Emax) of Selected Derivatives at the 5-HT1A Receptor. [2]
| Compound | pEC50 ± SEM | Emax (%) |
| Norbo-4 | 6.74 ± 0.08 | 85 |
| Norbo-8 | 6.78 ± 0.09 | 92 |
Experimental Protocols
General Synthesis of this compound Derivatives (Norbo-1 to Norbo-28)[2]
This protocol describes the synthesis of a library of arylpiperazine derivatives of this compound.
Step 1: Synthesis of N-(3-chloropropyl)this compound (2)
-
Dissolve 5-norbornene-2-carboxylic acid (1.00 g, 7.24 mmol) in acetonitrile (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C for 30 minutes.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.64 g, 7.96 mmol), hydroxybenzotriazole (HOBt, 1.08 g, 7.96 mmol), and triethylamine (TEA, 1.01 mL, 7.24 mmol) to the cooled solution.
-
Add 3-chloropropan-1-amine hydrochloride (0.94 g, 7.24 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the mixture to remove the dicyclohexylurea precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield N-(3-chloropropyl)this compound.
Step 2: General Procedure for the Synthesis of Norbornene Derivatives (Norbo-1 to Norbo-28)
-
To a solution of N-(3-chloropropyl)this compound (1 equivalent) in a suitable solvent (e.g., acetonitrile or DMF), add the appropriate arylpiperazine derivative (1.1 equivalents).
-
Add a base such as potassium carbonate (2 equivalents) and a catalytic amount of potassium iodide.
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired final compound.
Radioligand Binding Assays[2]
This protocol is used to determine the affinity of the synthesized compounds for 5-HT1A, 5-HT2A, and 5-HT2C receptors.
-
Membrane Preparation: Prepare cell membranes from CHO cells stably expressing the human 5-HT1A, 5-HT2A, or 5-HT2C receptors.
-
Binding Buffer: Use an appropriate binding buffer for each receptor subtype.
-
Assay Procedure:
-
Incubate the cell membranes with a specific radioligand ([3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, and [3H]mesulergine for 5-HT2C) and various concentrations of the test compounds.
-
Incubate at a specific temperature for a defined period (e.g., 30 minutes at 25 °C).
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Functional Assay[2]
This assay is used to determine the functional activity (agonist or antagonist) of the compounds at the 5-HT1A receptor.
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, NaCl, EDTA, and GDP.
-
Assay Procedure:
-
Incubate the cell membranes expressing the 5-HT1A receptor with varying concentrations of the test compound in the assay buffer.
-
Add [35S]GTPγS to the mixture.
-
Incubate for 60 minutes at 30 °C.
-
Terminate the reaction by rapid filtration.
-
-
Data Analysis:
-
Measure the amount of [35S]GTPγS bound to the membranes.
-
Plot the data as a dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
Mandatory Visualization
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Simplified signaling pathway of a 5-HT1A receptor agonist.
References
Application Notes and Protocols for Bicyclo[2.2.1]hept-5-ene-2-carboxamide in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bicyclo[2.2.1]hept-5-ene-2-carboxamide and its derivatives in polymer synthesis, with a focus on Ring-Opening Metathesis Polymerization (ROMP). Detailed protocols, representative data, and workflow visualizations are included to guide researchers in the development of novel functional polymers for various applications, including drug delivery.
Application Notes
This compound is a norbornene-derived monomer that serves as a valuable building block for the synthesis of functional polymers. The strained bicyclic structure of the norbornene moiety makes it highly reactive towards Ring-Opening Metathesis Polymerization (ROMP), a powerful polymerization technique that allows for the synthesis of polymers with well-controlled molecular weights, low polydispersity, and a high degree of functional group tolerance.[1]
The presence of the carboxamide group provides a versatile handle for further chemical modification or for imparting specific properties to the resulting polymer, such as hydrophilicity and the potential for hydrogen bonding. Polymers derived from this monomer are of significant interest in the biomedical and pharmaceutical fields. For instance, amphiphilic block copolymers based on functionalized polynorbornenes can self-assemble into micelles, which can serve as nanocarriers for the pH-triggered intracellular delivery of hydrophobic anticancer drugs.[2] The living nature of ROMP enables the synthesis of well-defined block copolymers, where different monomers can be sequentially added to create complex polymer architectures.
Key applications of polymers derived from this compound and related monomers include:
-
Drug Delivery Systems: The ability to create amphiphilic block copolymers allows for the encapsulation of hydrophobic drugs within the core of self-assembled micelles, enhancing their solubility and enabling targeted or controlled release.[2]
-
Biomaterials: The biocompatibility of polynorbornene derivatives, coupled with the ability to introduce bioactive functional groups, makes them suitable for applications in tissue engineering and as biocompatible coatings.
-
Functional Materials: The versatility of the norbornene backbone allows for the incorporation of a wide range of functional groups, leading to materials with tailored optical, electronic, or responsive properties.
Quantitative Data Presentation
The molecular weight and polydispersity of polymers synthesized via ROMP can be controlled by adjusting the monomer-to-catalyst ratio ([M]/[C]). The following tables provide representative data for the polymerization of norbornene derivatives analogous to this compound, using Grubbs' third-generation catalyst.
Table 1: Effect of Monomer/Catalyst Ratio on Polymer Properties
| Entry | Monomer/Catalyst Ratio ([M]/[C]) | Mn (kDa, theoretical) | Mn (kDa, GPC) | Mw (kDa, GPC) | PDI (Mw/Mn) |
| 1 | 25:1 | 5.4 | 5.8 | 6.2 | 1.07 |
| 2 | 50:1 | 10.8 | 11.2 | 12.0 | 1.07 |
| 3 | 100:1 | 21.6 | 22.5 | 24.3 | 1.08 |
| 4 | 200:1 | 43.2 | 45.1 | 49.2 | 1.09 |
Data is representative for norbornene dicarboximide derivatives and may vary based on specific monomer structure and experimental conditions.
Table 2: Polymerization of Various Norbornene Derivatives
| Monomer | Catalyst | [M]/[C] | Solvent | Yield (%) | Mn (kDa) | PDI |
| N-phenyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide | Grubbs' 3rd Gen. | 50:1 | CH2Cl2 | >95 | 13.5 | 1.10 |
| N-decyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide | Grubbs' 3rd Gen. | 100:1 | THF | >95 | 32.8 | 1.12 |
| Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl ester | Grubbs' 2nd Gen. | 100:1 | CH2Cl2 | 98 | 25.4 | 1.15 |
This table showcases the versatility of ROMP for different norbornene derivatives.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via ROMP
This protocol describes a general procedure for the Ring-Opening Metathesis Polymerization of this compound using Grubbs' third-generation catalyst.
Materials:
-
endo/exo-Bicyclo[2.2.1]hept-5-ene-2-carboxamide (monomer)
-
Grubbs' third-generation catalyst
-
Anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
-
Monomer Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired amount of this compound in anhydrous, degassed solvent (e.g., DCM) to achieve a concentration of approximately 0.5 M.
-
Catalyst Preparation: In a separate vial inside a glovebox or under a robust inert atmosphere, weigh the appropriate amount of Grubbs' third-generation catalyst based on the desired monomer-to-catalyst ratio (e.g., 100:1). Dissolve the catalyst in a small amount of the same anhydrous, degassed solvent.
-
Initiation of Polymerization: Using a syringe, rapidly inject the catalyst solution into the stirring monomer solution in the Schlenk flask.
-
Polymerization: Allow the reaction to stir at room temperature. The progress of the polymerization can be monitored by techniques such as ¹H NMR by observing the disappearance of the monomer's olefinic protons (around 6.0-6.5 ppm) and the appearance of the polymer's broad olefinic proton signals (around 5.5-5.9 ppm). Reaction times can vary from 30 minutes to several hours depending on the desired molecular weight.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding an excess of ethyl vinyl ether (approximately 100 equivalents relative to the catalyst) and stir for an additional 30 minutes.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization:
-
Molecular Weight and PDI: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using Gel Permeation Chromatography (GPC) with polystyrene standards.
-
Structure: Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.
Visualizations
Caption: General workflow for the synthesis of polynorbornenes via ROMP.
References
Bicyclo[2.2.1]hept-5-ene-2-carboxamide: A Versatile Scaffold for Drug Discovery
Application Notes and Protocols
The bicyclo[2.2.1]hept-5-ene-2-carboxamide scaffold is a rigid, three-dimensional molecular framework that has garnered significant interest in medicinal chemistry. Its constrained conformation and stereochemical complexity provide a unique platform for the design of potent and selective ligands for a variety of biological targets. This document provides an overview of the applications of this scaffold in drug discovery, with a focus on its use in the development of serotoninergic receptor modulators, kinase inhibitors, and potential enzyme inhibitors. Detailed experimental protocols for the synthesis and evaluation of these compounds are also presented.
Modulators of Serotoninergic Receptors
Derivatives of this compound have been extensively explored as ligands for serotonin (5-HT) receptors, which are implicated in a wide range of neuropsychiatric disorders. The rigid scaffold allows for precise positioning of pharmacophoric elements, leading to high affinity and selectivity for specific 5-HT receptor subtypes.
Data Presentation:
Table 1: Pharmacological Profile of this compound Derivatives at Serotonin Receptors
| Compound | Target | Assay Type | pEC50 | Ki (nM) | Reference |
| Norbo-4 | 5-HT1A | Agonist Activity | 6.74 ± 0.08 | - | [1] |
| Norbo-8 | 5-HT1A | Agonist Activity | 6.78 ± 0.09 | - | [1] |
| Norbo-14 | 5-HT2A | Binding Affinity | - | 17.93 | [1] |
| Norbo-18 | 5-HT2A | Binding Affinity | - | 18.65 | [1] |
| Norbo-20 | 5-HT2A | Binding Affinity | - | 22.86 | [1] |
| Norbo-10 | 5-HT2C | Binding Affinity | - | 13 | [1] |
| Norbo-11 | 5-HT2C | Binding Affinity | - | 31 | [1] |
pEC50: negative logarithm of the half maximal effective concentration. Ki: inhibitory constant.
Experimental Protocols:
Protocol 1: General Synthesis of N-Arylpiperazinyl Derivatives of this compound [1]
This protocol describes a general method for the synthesis of a series of serotoninergic ligands.
-
Synthesis of N-(3-chloropropyl)this compound:
-
Dissolve 5-norbornene-2-carboxylic acid in acetonitrile and cool to 0 °C.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
-
Add 3-chloropropan-1-amine hydrochloride and triethylamine (TEA).
-
Stir the reaction mixture at room temperature until completion.
-
Purify the product by chromatography.
-
-
Synthesis of final arylpiperazine derivatives:
-
Dissolve N-(3-chloropropyl)this compound in a suitable solvent (e.g., acetonitrile).
-
Add the desired arylpiperazine derivative and a base (e.g., K2CO3).
-
Heat the mixture under reflux until the reaction is complete.
-
Purify the final compound by chromatography.
-
Protocol 2: 5-HT1A Receptor Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of test compounds to the 5-HT1A receptor.
-
Membrane Preparation:
-
Use membranes from cells stably expressing the human 5-HT1A receptor.
-
-
Assay Buffer:
-
50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.
-
-
Procedure:
-
Incubate the cell membranes (10 µg) with the radioligand (e.g., 0.25 nM [3H]8-hydroxy-DPAT) and various concentrations of the test compound.
-
Determine non-specific binding using a high concentration of a known ligand (e.g., 10 µM metergoline).
-
Incubate for 60 minutes at room temperature.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualization:
Caption: Synthetic and bioassay workflow for serotoninergic ligands.
Caption: Simplified 5-HT1A receptor signaling pathway.
Kinase Inhibitors
The rigid bicyclo[2.2.1]heptane framework has also been successfully employed to develop inhibitors of various kinases, which are crucial targets in oncology. The defined spatial orientation of substituents on the scaffold allows for effective interaction with the ATP-binding pocket of kinases.
Data Presentation:
Table 2: Inhibitory Activity of this compound Derivatives against c-Met and ALK Kinases
| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference |
| 4 | c-Met | Enzyme Inhibition | Inactive | [2] |
| 4 | ALK | Enzyme Inhibition | Potent | [2] |
| 12e | c-Met | Enzyme Inhibition | 58 | [2] |
| 12e | ALK | Enzyme Inhibition | 489 | [2] |
IC50: half maximal inhibitory concentration.
Experimental Protocols:
Protocol 3: General Procedure for c-Met/ALK Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against receptor tyrosine kinases.
-
Reagents:
-
Recombinant human c-Met or ALK kinase domain.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP.
-
Substrate (e.g., a synthetic peptide or protein).
-
Test compound dilutions.
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
-
Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the kinase to the wells.
-
Initiate the reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 45-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. Luminescence or fluorescence is commonly measured.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization:
Caption: General mechanism of kinase inhibition.
Caption: Experimental workflow for a kinase inhibition assay.
Potential Tryptase Inhibitors
Recent studies have also explored this compound derivatives as potential inhibitors of human mast cell tryptase, a serine protease involved in allergic and inflammatory responses. While quantitative inhibitory data is not yet widely published, docking studies have identified promising candidates.
Experimental Protocols:
Protocol 4: Human Mast Cell Tryptase Inhibition Assay
This protocol provides a general method for assessing the inhibition of tryptase activity.
-
Mast Cell Degranulation (Optional, for cell-based assays):
-
Isolate human mast cells.
-
Induce degranulation using an appropriate stimulus (e.g., anti-IgE or calcium ionophore) in the presence and absence of the test compound.
-
Collect the supernatant containing released tryptase.
-
-
Enzymatic Assay (Biochemical):
-
Reagents: Purified human mast cell tryptase, tryptase substrate (e.g., a chromogenic or fluorogenic peptide), assay buffer (e.g., HEPES buffered saline with heparin).
-
Procedure:
-
Pre-incubate the tryptase with various concentrations of the test compound.
-
Initiate the reaction by adding the substrate.
-
Monitor the cleavage of the substrate over time by measuring the change in absorbance or fluorescence.
-
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Calculate the IC50 value from the dose-response curve.
-
Mandatory Visualization:
Caption: The this compound scaffold in drug discovery.
References
Application Note: Stereoselective Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bicyclo[2.2.1]hept-5-ene-2-carboxamide and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. The rigid bicyclic framework allows for precise spatial orientation of substituents, making these compounds valuable as chiral ligands, and building blocks for complex natural products and pharmacologically active molecules. Stereocontrol during the synthesis of these scaffolds is of paramount importance as different stereoisomers can exhibit vastly different biological activities. This application note provides a detailed protocol for the stereoselective synthesis of this compound via an asymmetric Diels-Alder reaction employing a chiral auxiliary.
The key strategy involves the [4+2] cycloaddition of cyclopentadiene with an acrylamide derivative of a chiral auxiliary. The steric hindrance and electronic properties of the chiral auxiliary direct the approach of the diene, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the enantiomerically enriched target compound.
Quantitative Data Summary
The stereochemical outcome of the Diels-Alder reaction is highly dependent on the choice of chiral auxiliary, Lewis acid catalyst, and reaction conditions. The following table summarizes typical results for the synthesis of related bicyclo[2.2.1]heptene systems using different chiral auxiliaries.
| Chiral Auxiliary | Dienophile | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee %) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-Acryloyl derivative | Et₂AlCl | CH₂Cl₂ | -78 | 85-95 | >95:5 | >98 | |
| Oppolzer's Camphorsultam | N-Acryloyl derivative | TiCl₄ | CH₂Cl₂ | -78 to -20 | 90-98 | >98:2 | >99 | |
| (R)-(+)-2-Methyl-2-propanesulfinamide | N-Acryloyl derivative | EtAlCl₂ | Toluene | -78 | 75-85 | 90:10 | >95 | [1] |
Experimental Protocol: Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam
This protocol details the synthesis of an enantiomerically enriched this compound precursor using Oppolzer's camphorsultam as the chiral auxiliary.
Materials:
-
(1S)-(-)-2,10-Camphorsultam (Oppolzer's sultam)
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Titanium tetrachloride (TiCl₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
Step 1: Synthesis of N-Acryloyl Camphorsultam (Dienophile)
-
To a stirred solution of (1S)-(-)-2,10-camphorsultam (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-acryloyl camphorsultam.
Step 2: Asymmetric Diels-Alder Reaction
-
Dissolve the N-acryloyl camphorsultam (1.0 eq) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add titanium tetrachloride (1.1 eq, as a 1 M solution in CH₂Cl₂) dropwise to the stirred solution. The solution should turn yellow.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction at -78 °C for 3 hours and then allow it to slowly warm to -20 °C over 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the Diels-Alder adduct. The major diastereomer is typically the (endo)-(2R)-isomer.
Step 3: Cleavage of the Chiral Auxiliary
-
The chiral auxiliary can be cleaved under various conditions to yield the desired carboxamide. A common method involves aminolysis.
-
Dissolve the Diels-Alder adduct (1.0 eq) in a suitable solvent such as THF or methanol.
-
Add an excess of the desired amine (e.g., ammonia in methanol for the primary carboxamide) or an aqueous solution of the amine.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to separate the target carboxamide from the recovered chiral auxiliary.
Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for the stereoselective synthesis.
Stereochemical Control in the Diels-Alder Reaction
Caption: Stereochemical model for the Diels-Alder reaction.
References
Bicyclo[2.2.1]hept-5-ene-2-carboxamide Derivatives as Chiral Ligands in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The rigid bicyclo[2.2.1]heptane framework, commonly known as the norbornene scaffold, has proven to be an exceptional platform for the design of chiral ligands in asymmetric catalysis. Its well-defined and conformationally constrained structure allows for effective transfer of stereochemical information, making it a valuable tool in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical synthesis. This document provides detailed application notes and experimental protocols for the use of chiral ligands derived from Bicyclo[2.2.1]hept-5-ene-2-carboxamide in various asymmetric catalytic reactions.
Introduction to this compound Ligands
Chiral ligands based on the this compound scaffold are typically synthesized by coupling the readily available 5-norbornene-2-carboxylic acid with a chiral amine or alcohol. This modular approach allows for the facile generation of a diverse library of ligands with varying steric and electronic properties. The amide functionality serves as a key coordination site for metal catalysts, while the chiral auxiliary attached to the amide directs the stereochemical outcome of the catalytic transformation. The rigid norbornene backbone ensures a predictable and stable coordination environment around the metal center, leading to high levels of enantioselectivity.
Applications in Asymmetric Catalysis
Ligands derived from this compound have demonstrated significant success in a variety of metal-catalyzed asymmetric reactions. Below are key applications with summarized quantitative data and detailed protocols.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral copper(II) complexes bearing N-picolinoyl-substituted this compound ligands have been shown to be effective catalysts for the asymmetric Diels-Alder reaction between N-acryloyloxazolidinone and cyclopentadiene.
Quantitative Data:
| Entry | Catalyst (mol%) | Ligand | Dienophile | Diene | Solvent | Temp (°C) | Yield (%) | endo:exo | ee (%) |
| 1 | Cu(OTf)₂ (10) | L1 | N-Acryloyloxazolidinone | Cyclopentadiene | CH₂Cl₂ | -78 | 95 | >99:1 | 98 |
| 2 | Cu(OTf)₂ (10) | L2 | N-Crotonoyloxazolidinone | Cyclopentadiene | CH₂Cl₂ | -78 | 92 | >99:1 | 96 |
L1 : (1R,2S,4R)-N-(pyridin-2-ylmethyl)this compound L2 : (1R,2S,4R)-N-((S)-1-phenylethyl)this compound
Experimental Protocol: Asymmetric Diels-Alder Reaction
-
Materials: Anhydrous dichloromethane (CH₂Cl₂), Copper(II) trifluoromethanesulfonate (Cu(OTf)₂), Chiral Ligand (e.g., L1 ), N-Acryloyloxazolidinone, Cyclopentadiene (freshly cracked).
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (0.1 mmol) and the chiral ligand (0.11 mmol).
-
Add anhydrous CH₂Cl₂ (10 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add N-acryloyloxazolidinone (1.0 mmol) to the catalyst solution.
-
Slowly add freshly cracked cyclopentadiene (3.0 mmol) to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired Diels-Alder adduct.
-
Determine the endo:exo ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
-
Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. Chiral ligands derived from this compound, in combination with nickel or copper catalysts, have been utilized for the enantioselective conjugate addition of organometallic reagents to α,β-unsaturated compounds.
Quantitative Data:
| Entry | Catalyst (mol%) | Ligand | Substrate | Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Ni(acac)₂ (5) | L3 | Cyclohexenone | Et₂Zn | Toluene | -20 | 88 | 92 |
| 2 | Cu(OTf)₂ (10) | L1 | Chalcone | EtMgBr | THF | -40 | 91 | 89 |
L1 : (1R,2S,4R)-N-(pyridin-2-ylmethyl)this compound L3 : (1R,2S,4R)-N-(quinolin-8-yl)this compound
Experimental Protocol: Asymmetric Michael Addition of Diethylzinc
-
Materials: Anhydrous toluene, Nickel(II) acetylacetonate (Ni(acac)₂), Chiral Ligand (e.g., L3 ), Cyclohexenone, Diethylzinc (Et₂Zn) solution in hexanes.
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Ni(acac)₂ (0.05 mmol) and the chiral ligand (0.06 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 30 minutes.
-
Cool the solution to -20 °C.
-
Add cyclohexenone (1.0 mmol).
-
Slowly add a 1.0 M solution of Et₂Zn in hexanes (1.2 mL, 1.2 mmol).
-
Stir the reaction at -20 °C for the specified time, monitoring by GC or TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography (silica gel, appropriate eluent).
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
-
Asymmetric Hydrogenation
Enantioselective hydrogenation is a widely used method for the synthesis of chiral compounds. Rhodium complexes with chiral diphosphine ligands derived from the bicyclo[2.2.1]heptane skeleton have shown high efficiency in the asymmetric hydrogenation of various prochiral olefins.[1]
Quantitative Data:
| Entry | Substrate | Catalyst | Ligand | H₂ Pressure (atm) | Solvent | Yield (%) | ee (%) |
| 1 | Itaconic Acid | [Rh(nbd)₂]ClO₄ | L4 | 1 | Methanol | 100 | 77 (R) |
| 2 | (Z)-α-Acetamidocinnamic Acid | [Rh(nbd)₂]ClO₄ | L4 | 20 | Methanol | 100 | 80 (S) |
L4 : (2S,3S)-Bis[(diphenylphosphino)methyl]bicyclo[2.2.1]heptane (derived from the bicyclo[2.2.1]hept-5-ene precursor)[1]
Experimental Protocol: Asymmetric Hydrogenation
-
Materials: Substrate (e.g., Itaconic Acid), Bis(norbornadiene)rhodium(I) perchlorate ([Rh(nbd)₂]ClO₄), Chiral Diphosphine Ligand (e.g., L4 ), Degassed Methanol.
-
Procedure:
-
In a glovebox, charge a pressure-resistant vial with the substrate (1.0 mmol), [Rh(nbd)₂]ClO₄ (0.01 mmol), and the chiral ligand (0.011 mmol).
-
Add degassed methanol (5 mL).
-
Seal the vial, remove it from the glovebox, and place it in an autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1 atm or 20 atm).
-
Stir the reaction mixture at room temperature until the hydrogen uptake ceases or for a predetermined time.
-
Carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The conversion can be determined by ¹H NMR of the crude product.
-
Purify the product if necessary.
-
Determine the enantiomeric excess by chiral GC or HPLC after converting the product to a suitable derivative (e.g., methyl ester).
-
Visualizations
Ligand Synthesis Workflow
Caption: General workflow for the synthesis of chiral this compound ligands.
Catalytic Cycle for Asymmetric Diels-Alder Reaction
Caption: Proposed catalytic cycle for the copper-catalyzed asymmetric Diels-Alder reaction.
Conclusion
Chiral ligands derived from this compound offer a versatile and effective platform for a range of asymmetric catalytic transformations. The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties to achieve high enantioselectivities in key reactions such as Diels-Alder cycloadditions, Michael additions, and hydrogenations. The detailed protocols provided herein serve as a valuable resource for researchers in academia and industry, facilitating the application of these powerful tools in the synthesis of complex chiral molecules. Further exploration of new chiral auxiliaries and metal combinations is expected to expand the scope and utility of this promising class of ligands.
References
Application Notes and Protocols for Ring-Opening Metathesis Polymerization of Bicyclo[2.2.1]hept-5-ene-2-carboxamide Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-Opening Metathesis Polymerization (ROMP) of functionalized bicyclo[2.2.1]hept-5-ene (norbornene) monomers has emerged as a powerful tool for the synthesis of well-defined polymers with diverse functionalities. Among these, monomers based on bicyclo[2.2.1]hept-5-ene-2-carboxamide are of particular interest due to the versatility of the amide group, which allows for the introduction of a wide range of chemical moieties, influencing properties such as solubility, biocompatibility, and stimuli-responsiveness. These characteristics make the resulting polymers highly attractive for various biomedical applications, including drug delivery, tissue engineering, and diagnostics.
This document provides detailed application notes and experimental protocols for the synthesis of this compound monomers and their subsequent polymerization via ROMP, primarily utilizing Grubbs-type ruthenium catalysts.
Monomer Synthesis: this compound and its Derivatives
The synthesis of this compound monomers typically starts from bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, which is commercially available as a mixture of endo and exo isomers. The amide functionality is then introduced through standard amide coupling reactions.
Protocol 1: Synthesis of N-(3-chloropropyl)this compound
This protocol describes the synthesis of an N-alkyl substituted carboxamide monomer.
Materials:
-
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (mixture of endo and exo isomers)
-
3-chloropropan-1-amine hydrochloride
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Acetonitrile (CH3CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1.00 g, 7.24 mmol) in acetonitrile (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath for 30 minutes.[1]
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.64 g, 7.96 mmol) and hydroxybenzotriazole (HOBt, 1.08 g, 7.96 mmol) to the cooled solution.[1]
-
In a separate flask, suspend 3-chloropropan-1-amine hydrochloride (1.03 g, 7.96 mmol) in acetonitrile (5 mL) and add triethylamine (TEA, 2.22 mL, 15.92 mmol) to neutralize the hydrochloride salt.
-
Add the neutralized amine solution to the carboxylic acid mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain N-(3-chloropropyl)this compound as a mixture of endo and exo isomers.[1]
Protocol 2: General Synthesis of N-Aryl-bicyclo[2.2.1]hept-5-ene-2-carboxamide Derivatives
This protocol outlines a general procedure for synthesizing N-aryl substituted carboxamide monomers.
Materials:
-
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
-
Substituted aniline
-
Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA)
Procedure:
-
Convert bicyclo[2.2.1]hept-5-ene-2-carboxylic acid to the corresponding acid chloride by reacting with an excess of thionyl chloride or oxalyl chloride in anhydrous DCM at room temperature. After the reaction is complete, remove the excess reagent under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM or THF.
-
In a separate flask, dissolve the desired substituted aniline and a base (e.g., pyridine or TEA) in the same anhydrous solvent.
-
Slowly add the acid chloride solution to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Wash the reaction mixture with dilute aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-bicyclo[2.2.1]hept-5-ene-2-carboxamide.
Ring-Opening Metathesis Polymerization (ROMP)
The ROMP of this compound monomers is typically carried out using well-defined ruthenium-based catalysts, such as Grubbs' first, second, or third-generation catalysts. The choice of catalyst, solvent, temperature, and monomer-to-catalyst ratio can influence the polymerization kinetics, molecular weight, and polydispersity of the resulting polymer.
dot
Caption: General mechanism of ROMP for this compound monomers.
Protocol 3: General Procedure for ROMP of this compound Monomers
Materials:
-
This compound monomer
-
Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired amount of the this compound monomer in the anhydrous, deoxygenated solvent in a Schlenk flask. The monomer concentration typically ranges from 0.1 to 1 M.
-
In a separate vial, dissolve the Grubbs' catalyst in a small amount of the same solvent. The monomer-to-catalyst ratio ([M]/[C]) can be varied to control the target molecular weight of the polymer (e.g., 50:1 to 500:1).
-
Rapidly inject the catalyst solution into the stirring monomer solution.
-
Allow the reaction to proceed at the desired temperature (typically room temperature to 50 °C) for a specified time (ranging from minutes to several hours). Monitor the progress of the polymerization by techniques such as ¹H NMR spectroscopy or by observing the increase in viscosity of the solution.
-
Terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for an additional 20-30 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol.
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight (Mn) and polydispersity index (PDI) determination, and NMR spectroscopy for structural confirmation.
Quantitative Data
The molecular weight and polydispersity of the resulting polymers are highly dependent on the monomer structure, catalyst type, and reaction conditions. Below is a table summarizing representative data for the ROMP of a functionalized this compound monomer.
| Monomer | Catalyst (mol%) | Solvent | Time (h) | Conversion (%) | Mn (kDa) (GPC) | PDI (GPC) |
| N-[2-(Dimethylamino)ethyl]this compound | Grubbs 3rd Gen. (1%) | THF | 1 | >95 | 22.5 | 1.15 |
| N-[2-(Dimethylamino)ethyl]this compound | Grubbs 3rd Gen. (0.5%) | THF | 2 | >95 | 45.2 | 1.20 |
| N-phenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide | Grubbs 2nd Gen. (0.2%) | DCM | 4 | 92 | 58.7 | 1.31 |
Note: The data in this table is compiled from typical results and may vary based on specific experimental conditions.
Applications in Drug Development
Polymers derived from this compound monomers hold significant promise in drug delivery applications. The ability to tailor the N-substituent of the carboxamide group allows for the creation of polymers with a range of properties, such as:
-
Biocompatibility: Introduction of biocompatible side chains, such as polyethylene glycol (PEG), can reduce immunogenicity and improve circulation times.
-
Stimuli-Responsiveness: Incorporation of pH- or thermo-sensitive groups can enable triggered drug release in specific microenvironments, such as tumors or inflamed tissues.
-
Targeted Delivery: Conjugation of targeting ligands (e.g., antibodies, peptides, or small molecules) to the polymer backbone can facilitate selective accumulation in diseased tissues.
Application Note: pH-Responsive Nanoparticles for Tumor-Targeted Drug Delivery
Polymers of N-substituted bicyclo[2.2.1]hept-5-ene-2-carboxamides can be designed to self-assemble into nanoparticles in aqueous environments. By incorporating pH-sensitive moieties into the N-substituent, these nanoparticles can be engineered to be stable at physiological pH (7.4) but to disassemble and release their drug cargo in the acidic tumor microenvironment (pH ~6.5).
dot
Caption: Workflow for pH-responsive drug delivery using polynorbornene carboxamide nanoparticles.
Cellular Uptake Pathways
The cellular uptake of polymeric nanoparticles is a critical step for intracellular drug delivery. The primary mechanism of internalization for nanoparticles is endocytosis. The specific endocytic pathway can be influenced by the physicochemical properties of the nanoparticles, such as size, shape, and surface charge. For nanoparticles derived from poly(this compound), the nature of the N-substituent can play a significant role in determining the uptake pathway.
dot
Caption: Potential cellular uptake and intracellular trafficking pathways for polynorbornene carboxamide nanoparticles.
The diagram above illustrates the potential endocytic pathways for polynorbornene carboxamide-based nanoparticles. Upon binding to the cell surface, the nanoparticles can be internalized through clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis, leading to their encapsulation in endosomes. As the endosomes mature, the internal pH decreases, which can trigger the release of the encapsulated drug from pH-sensitive nanoparticles. The released drug can then interact with its intracellular target to elicit a therapeutic effect.
Conclusion
The ring-opening metathesis polymerization of this compound monomers provides a versatile platform for the synthesis of advanced functional polymers. The ability to precisely control the polymer architecture and incorporate a wide range of chemical functionalities makes these materials highly suitable for demanding applications in drug development and biomedical research. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to explore the potential of this promising class of polymers.
References
Application Notes: Synthesis of Antiviral Carbocyclic Nucleosides from Bicyclo[2.2.1]hept-5-ene-2-carboxamide Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of antiviral agents, specifically carbocyclic nucleosides, utilizing Bicyclo[2.2.1]hept-5-ene-2-carboxamide as a starting precursor. The bicyclo[2.2.1]heptane (norbornane) scaffold serves as a conformationally restricted mimic of the ribose sugar moiety found in natural nucleosides. This structural modification can enhance enzymatic stability and lead to potent antiviral activity.
The synthetic strategy hinges on the initial reduction of the carboxamide to the corresponding amine, which then serves as a key intermediate for the construction of various purine and pyrimidine nucleobase analogues. This document outlines the necessary experimental procedures, presents antiviral activity data for representative compounds, and illustrates the synthetic workflow.
Antiviral Activity of Bicyclo[2.2.1]heptane-based Carbocyclic Nucleosides
Carbocyclic nucleoside analogues incorporating the bicyclo[2.2.1]heptane scaffold have demonstrated notable antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1). The conformational rigidity of the bicyclic system is believed to play a crucial role in the interaction with viral enzymes.
| Compound ID | Virus | Activity (IC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference |
| 6j | HSV-1 | 15 ± 2 µM | >100 µM | >6.7 | [1] |
| 6d | HSV-1 | 21 ± 4 µM | >100 µM | >4.8 | [1] |
| 6f | HSV-1 | 28 ± 4 µM | >100 µM | >3.6 | [1] |
| Acyclovir (Control) | HSV-1 | 28 ± 4 µM | >100 µM | >3.6 | [1] |
| Xc | Coxsackievirus B4 | 0.6 µg/mL | >84.6 µg/mL | 141 | [1] |
Note: The specific structures of compounds 6j, 6d, and 6f are detailed in the cited reference and represent various substituted purine analogues attached to the bicyclo[2.2.1]heptane scaffold.[1]
Experimental Protocols
The following protocols describe a proposed synthetic route from this compound to a representative carbocyclic nucleoside.
Protocol 1: Reduction of this compound to (Bicyclo[2.2.1]hept-5-en-2-yl)methanamine
This protocol describes the reduction of the starting carboxamide to the key amine intermediate using Lithium Aluminium Hydride (LiAlH₄).
Materials:
-
This compound
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF in a separate flask.
-
Add the carboxamide solution dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate at room temperature for 30 minutes.
-
Filter the precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield (Bicyclo[2.2.1]hept-5-en-2-yl)methanamine. The crude product can be purified further by distillation or column chromatography if necessary.
Protocol 2: Synthesis of a 6-Chloropurine Carbocyclic Nucleoside Analogue
This protocol outlines the construction of a purine nucleoside analogue from the synthesized amine intermediate. This is a crucial step towards creating a variety of antiviral compounds.
Materials:
-
(Bicyclo[2.2.1]hept-5-en-2-yl)methanamine (from Protocol 1)
-
4,6-Dichloropyrimidine
-
Triethylamine
-
n-Butanol
-
Formic Acid
-
Sodium Azide
-
Ammonium Chloride
-
Methanol
Procedure:
-
Synthesis of the Pyrimidine Intermediate: In a round-bottom flask, dissolve (Bicyclo[2.2.1]hept-5-en-2-yl)methanamine (1 equivalent) and 4,6-dichloropyrimidine (1 equivalent) in n-butanol.
-
Add triethylamine (1.2 equivalents) and heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure. Purify the residue by column chromatography to obtain the 6-chloro-N-((bicyclo[2.2.1]hept-5-en-2-yl)methyl)pyrimidin-4-amine intermediate.
-
Formation of the Purine Ring System: The Traube purine synthesis is a widely used method.[2] A general procedure involves the formylation of the pyrimidine intermediate followed by cyclization.
-
Treat the pyrimidine intermediate with formic acid and heat to effect formylation.
-
The subsequent cyclization to form the purine ring can be achieved through various methods, often involving heating with a dehydrating agent.
-
Alternatively, a more modern approach involves the reaction of the amine with a pre-formed purine precursor, such as 6-chloropurine, under Mitsunobu reaction conditions, although this would require the corresponding alcohol, not the amine. A more direct route from the amine involves building the second ring of the purine.
-
A simplified conceptual pathway involves reacting the intermediate from step 3 with reagents to build the imidazole portion of the purine ring.
-
The resulting 6-chloropurine bicyclo[2.2.1]heptane analogue is a key intermediate for further diversification.
Protocol 3: Diversification of the 6-Chloropurine Analogue
The 6-chloro substituent on the purine ring is an excellent leaving group, allowing for the introduction of various functionalities to create a library of potential antiviral agents.
Materials:
-
6-chloro-9-((bicyclo[2.2.1]hept-5-en-2-yl)methyl)-9H-purine (from Protocol 2)
-
Ammonia in methanol (or other amines)
-
Ethanol
-
Sealed reaction tube
Procedure:
-
Dissolve the 6-chloropurine analogue (1 equivalent) in a solution of ammonia in methanol (excess).
-
Transfer the solution to a sealed reaction tube and heat to 80-100 °C for 12-24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the 6-amino (adenine) analogue.
-
This procedure can be adapted using various primary or secondary amines to synthesize a diverse range of 6-substituted purine derivatives.
Visualized Workflows and Pathways
Caption: Synthetic pathway from this compound to a library of antiviral purine analogues.
Caption: Logical workflow for the development of antiviral agents from bicyclo[2.2.1]heptane precursors.
References
Application Notes and Protocols: Bicyclo[2.2.1]hept-5-ene-2-carboxamide in Asymmetric Synthesis
Introduction
Bicyclo[2.2.1]hept-5-ene-2-carboxamide and its derivatives are rigid bicyclic molecules that serve as valuable building blocks in asymmetric synthesis. Their constrained conformation and chiral nature, when appropriately substituted, make them excellent chiral auxiliaries and starting materials for the synthesis of enantiomerically pure compounds. This document provides detailed application notes and experimental protocols for the use of these compounds in the synthesis of complex chiral molecules, targeting researchers, scientists, and professionals in drug development.
Application Note 1: Enantioselective Synthesis of Pyrrolo[1,2-a]pyrimidines using (-)-diexo-3-Aminothis compound as a Chiral Source
This section details the use of an enantiomerically pure aminothis compound derivative as a chiral precursor for the synthesis of bicyclic pyrrolo[1,2-a]pyrimidines. The chirality from the norbornene backbone is effectively transferred to the final heterocyclic product.[1]
Reaction Pathway
The overall synthetic strategy involves a three-step domino reaction followed by a microwave-mediated retro-Diels-Alder reaction to yield the final enantiomerically pure product.
Caption: Reaction scheme for the synthesis of enantiopure pyrrolo[1,2-a]pyrimidines.
Quantitative Data
The following table summarizes the yield and enantiomeric excess (ee) for the synthesis of a representative pyrrolo[1,2-a]pyrimidine derivative.
| Product | Starting Material | Yield | Enantiomeric Excess (ee) | Reference |
| (-)-7-methyl-2,3,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-4,6-dione | (+)-Tetracyclic Pyrrolopyrimidine Derivative | N/A | >99% | [1] |
Experimental Protocols
1. Synthesis of (-)-diexo-3-Aminothis compound [(-)-1] [1]
-
Ethyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate (2.5 g, 13.8 mmol) is dissolved in methanol (50 mL) saturated with ammonia.
-
The solution is left to stand at room temperature for 3 weeks.
-
The solvent is evaporated under reduced pressure.
-
The solid residue is crystallized from methanol-ether to afford (-)-1 as colorless needles (yield: 72%).
2. Synthesis of the Tetracyclic Pyrrolopyrimidine Intermediate [1]
-
A mixture of (-)-1 (0.76 g, 5 mmol), levulinic acid (5.2 mmol), and p-toluenesulfonic acid (PTSA) (0.05 g) in toluene (25 mL) is refluxed for 14 hours.
-
The reaction mixture is then processed to isolate the tetracyclic pyrrolopyrimidine derivative.
3. Microwave-Mediated Retro-Diels-Alder Reaction [1]
-
The tetracyclic intermediate is subjected to microwave irradiation at 250 °C (power 250 W) for 10 minutes.
-
After cooling to room temperature, chloroform (6 mL) is added.
-
The solution is transferred to a silica gel column and eluted with ethyl acetate to yield the final product, (-)-4a.
Application Note 2: Enantioselective Synthesis of a Scaffold for Drug Discovery via Desymmetrization
This application note describes a multi-step, enantioselective synthesis of a complex bicyclo[2.2.1]heptane-2-carboxamide derivative, which serves as a versatile scaffold for divergent drug discovery. The key steps involve a Diels-Alder reaction to form the bicyclic core, followed by desymmetrization of a meso-anhydride.[2]
Experimental Workflow
The synthesis begins with readily available starting materials and proceeds through several key transformations to achieve the final, highly functionalized, and enantiomerically pure product.
Caption: Workflow for the enantioselective synthesis of a drug discovery scaffold.
Quantitative Data
The enantiomeric excess of a key chiral intermediate in the synthesis is presented below.
| Intermediate | Method of Asymmetric Induction | Enantiomeric Excess (ee) | Reference |
| (1S,2S,3R,4R,7S)-3-((benzyloxy)carbonyl)-7-(dimethyl(phenyl)silyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | Desymmetrization of meso-anhydride | 99% | [2] |
Experimental Protocols
1. Synthesis of the Tricyclic Anhydride (17) [2]
-
This synthesis starts with an exclusively endo-selective Diels-Alder reaction of cyclopenta-2,4-dien-1-yldimethyl(phenyl)silane with maleic anhydride to afford the tricyclic anhydride.
2. Desymmetrization of the meso-Anhydride [2]
-
The meso-anhydride is subjected to a desymmetrization reaction to produce the chiral carboxylic acid intermediate with high enantioselectivity.
3. Synthesis of Benzyl (1R,2S,3S,4S,7R)-7-(fluorodimethylsilyl)-3-(2,2,2-trifluoroacetamido)bicyclo[2.2.1]hept-5-ene-2-carboxylate (26) [2]
-
To a nitrogen-flushed 1 L, three-necked round-bottom flask, a solution of benzyl (1R,2S,3S,4S,7R)-7-(dimethyl(phenyl)silyl)-3-(2,2,2-trifluoroacetamido)bicyclo[2.2.1]hept-5-ene-2-carboxylate (25) (17.6 g, 37.2 mmol) in 1,2-dichloroethane (186 mL) is added.
-
Acetic acid (34.0 mL, 595 mmol) is added dropwise, followed by the addition of boron trifluoride diethyl etherate (36.7 mL, 297 mmol).
-
The reaction mixture is heated to 60 °C (oil bath) for 5 hours.
-
The subsequent workup yields the desired product.
4. Final Product Synthesis [2]
-
The intermediate (26) is carried through several further steps, including a Wittig reaction, to yield the final product, (-)-(1R,2S,3R,4R,Z)-7-(bromomethylene)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(2,2,2-trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxamide.
References
Functionalization of Bicyclo[2.2.1]hept-5-ene-2-carboxamide at the Double Bond: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the double bond in bicyclo[2.2.1]hept-5-ene-2-carboxamide. This versatile scaffold is a key building block in medicinal chemistry and materials science, and the ability to selectively modify its olefinic bond opens up a wide range of possibilities for derivatization and the synthesis of novel compounds with unique properties.
Introduction
This compound, a norbornene derivative, possesses a strained double bond that is highly amenable to a variety of addition reactions. This reactivity allows for the introduction of diverse functional groups, leading to the creation of complex molecular architectures. The functionalization of this double bond is a critical step in the synthesis of various biologically active molecules and advanced polymeric materials. This document outlines key reactions for the modification of this scaffold, including epoxidation, dihydroxylation, and 1,3-dipolar cycloaddition, providing detailed protocols and characterization data.
Key Functionalization Reactions
The strained nature of the double bond in the bicyclo[2.2.1]heptene system allows for high reactivity towards a range of reagents. The primary reactions discussed in these notes are:
-
Epoxidation: The formation of an epoxide ring, a versatile intermediate for further nucleophilic attack.
-
Dihydroxylation: The addition of two hydroxyl groups across the double bond, leading to diol products.
-
1,3-Dipolar Cycloaddition: The reaction with azides to form triazoline or aziridine derivatives, introducing nitrogen-containing heterocycles.
The general reaction scheme is presented below:
Application Notes and Protocols for Amide Coupling Reactions with Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of amide coupling reactions involving Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a versatile building block in medicinal chemistry and materials science. The unique strained bicyclic structure of this carboxylic acid imparts conformational rigidity to the resulting amide products, a desirable feature in the design of bioactive molecules and functional materials. This document outlines detailed protocols for common amide coupling methodologies, presents quantitative data for representative reactions, and discusses the applications of the resulting carboxamides.
Introduction to Amide Coupling with Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
The formation of an amide bond is a fundamental transformation in organic synthesis, central to the construction of peptides, pharmaceuticals, and polymers. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (also known as 5-norbornene-2-carboxylic acid) is a valuable scaffold in drug discovery. Its rigid framework can be used to control the spatial orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. Amides derived from this carboxylic acid have been investigated as serotoninergic ligands, potential antiarrhythmic agents, and components of functional polymers.
This document details three widely used amide coupling protocols:
-
DCC/HOBt: N,N'-Dicyclohexylcarbodiimide (DCC) with N-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and reduce racemization.
-
EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, facilitating easier purification, used in conjunction with HOBt.
-
HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient uronium salt-based coupling reagent known for its rapid reaction times and high yields, even with sterically hindered substrates.
Data Presentation
The following table summarizes quantitative data from representative amide coupling reactions with Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its derivatives.
| Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 3-Chloropropan-1-amine hydrochloride | DCC/HOBt | Triethylamine (TEA) | Acetonitrile | Not Specified | Not Specified | [1] |
| (R)-(+)-1-(2-Naphthyl)-ethylamine | DIC/HOBt | - | THF | 24 | 70 | [2] |
| 4-Aminobenzophenone | DCC/DMAP | - | Dichloromethane | Overnight | Not Specified | |
| N,N-Dimethylethylenediamine | NHS Ester | - | Tetrahydrofuran | Overnight | Not Specified |
Note: Yields are highly dependent on reaction scale, purity of reagents, and purification method.
Experimental Protocols
Protocol 1: DCC/HOBt Mediated Amide Coupling
This protocol is adapted from the synthesis of N-(3-chloropropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide.[1]
Materials:
-
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1.0 equiv)
-
Amine hydrochloride (e.g., 3-chloropropan-1-amine hydrochloride) (1.1 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
N-Hydroxybenzotriazole (HOBt) (1.0 equiv)
-
Triethylamine (TEA) (2.2 equiv)
-
Anhydrous Acetonitrile (CH3CN)
-
Standard workup and purification reagents (e.g., ethyl acetate, water, brine, sodium sulfate, silica gel)
Procedure:
-
To a solution of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1.00 g, 7.24 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add the amine hydrochloride (1.03 g, 7.96 mmol) and HOBt (0.98 g, 7.24 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (2.2 mL, 15.92 mmol) dropwise to the stirred suspension.
-
Add DCC (1.64 g, 7.96 mmol) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: EDC/HOBt Mediated Amide Coupling
This is a general protocol for EDC/HOBt coupling, which offers the advantage of a water-soluble urea byproduct, simplifying purification.
Materials:
-
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)
-
N-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
In a round-bottom flask, dissolve Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent used.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the pure amide.
Protocol 3: HATU Mediated Amide Coupling
This protocol utilizes the highly efficient coupling reagent HATU, suitable for a wide range of amines, including those that are sterically hindered or electron-deficient.
Materials:
-
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.
-
Add anhydrous DMF to dissolve the solids (typically to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for amide coupling reactions.
Caption: Simplified activation pathways for DCC/HOBt and HATU.
References
Application Notes and Protocols for the Preparation of Bicyclo[2.2.1]hept-5-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of bicyclo[2.2.1]hept-5-en-2-one, a valuable intermediate in the synthesis of complex organic molecules, including prostaglandins. The primary method detailed is the direct conversion from its corresponding carboxamide via base-catalyzed hydrolysis. An alternative, multi-step approach via a Weinreb-Nahm amide intermediate is also discussed, offering a versatile strategy for ketone synthesis. This document is intended to provide researchers with the necessary information to safely and efficiently conduct these transformations.
Introduction
Bicyclo[2.2.1]hept-5-en-2-one, also known as 5-norbornen-2-one, is a key bicyclic ketone utilized as a starting material in the synthesis of a wide array of biologically active compounds and natural products. Its rigid, strained ring system provides a unique scaffold for stereocontrolled functionalization. The preparation of this ketone from readily available precursors is therefore of significant interest to the synthetic chemistry community. This application note details a direct method for its synthesis from bicyclo[2.2.1]hept-5-en-2-carboxamide and presents the Weinreb ketone synthesis as a robust alternative.
Method 1: Direct Conversion via Base-Catalyzed Hydrolysis
This protocol is adapted from the successful conversion of the analogous 2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide to bicyclo[2.2.1]hept-5-en-2-one.[1] The mechanism involves the hydrolysis of the amide to a carboxylic acid intermediate, which is believed to subsequently undergo a retro-Diels-Alder, tautomerization, and intramolecular Diels-Alder cascade to yield the final ketone product.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve bicyclo[2.2.1]hept-5-en-2-carboxamide (1.0 eq) in a suitable solvent such as a mixture of water and ethanol.
-
Addition of Base: To the stirred solution, add a significant excess of a strong base, such as sodium hydroxide or potassium hydroxide (5-10 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the reaction mixture with a suitable acid (e.g., 1 M HCl) to a pH of ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure bicyclo[2.2.1]hept-5-en-2-one.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | bicyclo[2.2.1]hept-5-en-2-carboxamide |
| Base | Sodium Hydroxide |
| Base Equivalents | 5.0 - 10.0 |
| Solvent | Water/Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 12 - 24 hours |
| Typical Yield | Not reported for this specific substrate, but expected to be moderate to good. |
Method 2: Alternative Synthesis via Weinreb-Nahm Amide
The Weinreb ketone synthesis is a highly reliable and general method for preparing ketones.[2][3] This approach avoids the over-addition of organometallic reagents that can occur with other acylating agents.[3] The process involves two main steps: the conversion of the primary carboxamide to a Weinreb-Nahm amide, followed by reaction with an organometallic reagent. In this specific case, to obtain the target ketone without adding extra carbon atoms, the primary carboxamide would first be hydrolyzed to the corresponding carboxylic acid.
Step 2a: Hydrolysis of Bicyclo[2.2.1]hept-5-en-2-carboxamide
The primary carboxamide is first hydrolyzed to bicyclo[2.2.1]hept-5-en-2-carboxylic acid under acidic or basic conditions.
Step 2b: Formation of the Weinreb-Nahm Amide
The resulting carboxylic acid is then converted to the N-methoxy-N-methylamide (Weinreb-Nahm amide).
Experimental Protocol
-
Acid Chloride Formation (Optional but recommended): Convert bicyclo[2.2.1]hept-5-en-2-carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.
-
Amide Formation: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (2.2 eq) in an inert solvent (e.g., dichloromethane) at 0 °C.
-
Reaction: Slowly add the acid chloride solution to the N,O-dimethylhydroxylamine hydrochloride solution at 0 °C.
-
Workup: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with aqueous acid, aqueous base, and brine, dried, and concentrated.
Step 2c: Reaction with Organometallic Reagent
The Weinreb-Nahm amide is then reacted with a suitable organometallic reagent to form the ketone. To obtain bicyclo[2.2.1]hept-5-en-2-one, a methylating agent would be used if starting from the corresponding carboxylic acid derivative where the carbonyl carbon is already in place.
Experimental Protocol
-
Reaction Setup: Dissolve the Weinreb-Nahm amide (1.0 eq) in a dry, inert solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C.
-
Addition of Organometallic Reagent: Slowly add a solution of the organometallic reagent (e.g., methyl lithium or methylmagnesium bromide, 1.1 eq) to the cooled solution.
-
Quenching: After stirring for 1-2 hours at -78 °C, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Allow the mixture to warm to room temperature, extract with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude ketone by column chromatography or distillation.
Quantitative Data Summary for Weinreb Ketone Synthesis
| Parameter | Step 2b: Weinreb Amide Formation | Step 2c: Ketone Formation |
| Starting Material | bicyclo[2.2.1]hept-5-en-2-carboxylic acid | Weinreb-Nahm amide of the acid |
| Key Reagents | N,O-dimethylhydroxylamine HCl, Base | MeLi or MeMgBr |
| Reagent Equivalents | 1.1 (amine), 2.2 (base) | 1.1 |
| Solvent | Dichloromethane | Tetrahydrofuran |
| Reaction Temperature | 0 °C to room temperature | -78 °C |
| Reaction Time | 2 - 12 hours | 1 - 2 hours |
| Typical Yield | High | High |
Characterization of Bicyclo[2.2.1]hept-5-en-2-one
The final product should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₇H₈O |
| Molecular Weight | 108.14 g/mol [4] |
| Appearance | Colorless to light yellow liquid[5] |
| Boiling Point | 168 °C[5] |
| Flash Point | 64 °C[5] |
| Specific Gravity | 1.05 (20/20 °C)[5] |
| Mass Spectrum | Available in the NIST WebBook[6] |
Visualizations
Caption: Workflow for the base-catalyzed hydrolysis of bicyclo[2.2.1]hept-5-en-2-carboxamide.
Caption: Logical relationship for the Weinreb ketone synthesis of bicyclo[2.2.1]hept-5-en-2-one.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Strong bases and acids are corrosive. Handle with care.
-
Organometallic reagents are often pyrophoric and react violently with water. Handle under an inert atmosphere and use anhydrous solvents.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The preparation of bicyclo[2.2.1]hept-5-en-2-one from its corresponding carboxamide can be achieved through direct base-catalyzed hydrolysis, offering a straightforward synthetic route. For cases where this method may not be optimal, the Weinreb ketone synthesis provides a robust and high-yielding alternative, albeit through a multi-step process. The choice of method will depend on the specific requirements of the synthesis, including scale, purity, and available resources. The protocols and data provided herein should serve as a valuable resource for researchers in the field of organic synthesis and drug development.
References
- 1. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 2. nbinno.com [nbinno.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Bicyclo(2.2.1)hept-5-en-2-one | C7H8O | CID 136511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bicyclo[2.2.1]hept-5-en-2-one | 694-98-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. Bicyclo[2.2.1]hept-2-en-5-one [webbook.nist.gov]
Application Notes and Protocols: Bicyclo[2.2.1]hept-5-ene Derivatives in Fragrance Compositions
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview of the use of Bicyclo[2.2.1]hept-5-ene derivatives in fragrance compositions. It is important to note that while the topic specifies Bicyclo[2.2.1]hept-5-ene-2-carboxamide, a comprehensive search of scientific and patent literature did not yield specific information regarding the use of this amide in fragrance formulations. However, extensive data is available for the closely related ester derivatives, particularly the ethyl ester of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. Therefore, this document focuses on the application of these ester derivatives as fragrance ingredients, providing valuable insights that may be applicable to the study of similar bicyclic structures.
The ethyl ester of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is recognized for its fruity, sweet, and green olfactory profile.[1] These characteristics make it a versatile ingredient in the creation of a wide range of fragrance compositions, from fine fragrances to personal care products. This document outlines its use in fragrance formulations, methods for its sensory evaluation, and a representative overview of the olfactory signaling pathway.
Data Presentation: Quantitative Fragrance Formulations
The following tables summarize example fragrance compositions incorporating the endo isomer of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester, as described in patent literature. These examples demonstrate its application in creating fruity and floral scents.[1][2]
Table 1: Fruity Fragrance Composition [1][2]
| Ingredient | Weight Percent |
| Aldehyde C-10 | 0.50 |
| Aldehyde C-12 | 0.50 |
| Allyl Caproate | 0.50 |
| Amyl Acetate | 1.00 |
| Benzyl Acetate | 6.00 |
| Ethyl-2-Methyl Butyrate | 1.00 |
| Ethyl Butyrate | 1.00 |
| Fructone | 2.00 |
| Galaxolide 50 | 10.00 |
| Geranyl Acetate | 2.00 |
| Iso Amyl Acetate | 2.00 |
| Iso Propyl Myristate | 10.00 |
| Lemon Oil | 5.00 |
| Orange Oil | 10.00 |
| Linalool | 10.00 |
| Linalyl Acetate | 10.00 |
| Methyl Anthranilate | 0.50 |
| Styrallyl Acetate | 2.00 |
| Ylang Oil | 1.00 |
| Endo Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester | 25.00 |
| Total | 100.00 |
Table 2: Floral Fragrance Composition [1][2]
| Ingredient | Weight Percent |
| Aldehyde C-8 | 0.20 |
| Aldehyde C-10 | 0.30 |
| Amyl Cinnamic Aldehyde | 5.00 |
| Benzyl Acetate | 5.00 |
| Citronellol | 8.00 |
| Coumarin | 2.00 |
| Dihydromyrcenol | 10.00 |
| Galaxolide 50 | 8.00 |
| Geraniol | 10.00 |
| Hedione | 15.00 |
| Iso E Super | 10.00 |
| Linalool | 8.00 |
| Lyral | 5.00 |
| Methyl Ionone | 5.00 |
| Phenylethyl Alcohol | 5.00 |
| Endo Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester | 3.50 |
| Total | 100.00 |
Experimental Protocols
Protocol 1: Sensory Evaluation of Fragrance Ingredients
Objective: To characterize the olfactory profile of a fragrance ingredient.
Materials:
-
Fragrance ingredient (e.g., Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester)
-
Ethanol (perfumer's grade, odorless)
-
Glass beakers and stirring rods
-
Pipettes
-
Smelling strips (blotters)
-
A well-ventilated, odor-neutral room
Procedure:
-
Preparation of Solutions: Prepare a 10% solution of the fragrance ingredient in ethanol. For more volatile materials, lower concentrations (e.g., 1% or 5%) may be used.
-
Dipping Smelling Strips: Dip the smelling strips into the solution, ensuring about 1 cm of the strip is submerged.
-
Evaluation:
-
Top Notes: Evaluate the odor immediately after dipping and allowing the ethanol to flash off (approximately 30 seconds). Record the initial impressions.
-
Heart Notes: Evaluate the odor of the smelling strip after 10-15 minutes. Note any changes in the scent profile.
-
Base Notes: Continue to evaluate the smelling strip at regular intervals (e.g., 1, 2, 4, and 24 hours) to assess the dry-down characteristics and longevity of the scent.
-
-
Odor Description: Use a standardized vocabulary to describe the scent, noting facets such as fruity, green, floral, woody, etc.
Protocol 2: Determination of Odor Detection Threshold
Objective: To determine the lowest concentration of a substance that can be perceived by the human sense of smell.[3]
Materials:
-
A series of dilutions of the fragrance ingredient in an odorless solvent (e.g., water or air).
-
A panel of trained sensory assessors.
-
An olfactometer or a series of sniffing bottles.
Procedure:
-
Sample Presentation: Present the series of dilutions to the panelists in increasing order of concentration.
-
Forced-Choice Method: In a common approach, present three samples to the panelist, where two are blanks (solvent only) and one contains the odorant. The panelist's task is to identify the sample that is different.
-
Threshold Determination: The odor detection threshold is the concentration at which the panelist can reliably detect the presence of the odorant. This is often defined as the concentration at which a certain percentage of the panel (e.g., 50%) can correctly identify the odorant.[4]
Protocol 3: Evaluation of Fragrance Longevity on Skin
Objective: To assess the duration for which a fragrance is perceptible on the skin.
Materials:
-
The fragrance composition for testing.
-
A panel of subjects with clean, unscented skin.
-
A controlled environment with neutral odor.
Procedure:
-
Application: Apply a standardized amount of the fragrance (e.g., one spray from a specific distance) to a designated area of the subject's skin (e.g., the forearm).
-
Evaluation at Intervals: At specified time points (e.g., immediately after application, 30 minutes, 1, 2, 4, 6, and 8 hours), trained evaluators or the subjects themselves assess the intensity of the fragrance.
-
Intensity Rating: Use a rating scale (e.g., from 0 = no odor to 5 = very strong odor) to record the perceived intensity at each time point.
-
Data Analysis: Plot the average intensity ratings against time to create a longevity curve for the fragrance.
Mandatory Visualizations
Olfactory Signaling Pathway
Caption: Representative Olfactory Signaling Pathway.
Experimental Workflow for Fragrance Evaluation
References
- 1. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 2. US8114823B2 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 3. Odor detection threshold - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Chiral Separation of Bicyclo[2.2.1]hept-5-ene-2-carboxamide Enantiomers
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the chiral separation of Bicyclo[2.2.1]hept-5-ene-2-carboxamide enantiomers. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and relevant data to assist in your analytical and preparative work.
Frequently Asked Questions (FAQs)
Q1: What are the most effective types of chiral stationary phases (CSPs) for separating this compound enantiomers?
A1: Polysaccharide-based CSPs are highly effective for the chiral separation of a wide range of compounds, including amides like this compound.[1][2] Specifically, derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate), have demonstrated broad chiral recognition capabilities.[3][4] For amide derivatives, Chiralcel OD-H (cellulose-based) and Chiralpak IC (amylose-based) have shown excellent results, often achieving baseline separation. A study on a similar compound, 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide, successfully utilized a cellulose triacetate column for resolution.
Q2: Which chromatographic modes are suitable for this separation?
A2: Several chromatographic modes can be employed, with the choice depending on the specific CSP and the physicochemical properties of the analyte. The most common modes for polysaccharide-based CSPs are:
-
Normal-Phase (NP) HPLC: Often provides excellent selectivity for chiral separations. A typical mobile phase consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).[5]
-
Reversed-Phase (RP) HPLC: Uses aqueous-organic mobile phases, such as acetonitrile/water or methanol/water mixtures.[3][6]
-
Polar Organic Mode: Employs polar organic solvents like acetonitrile or methanol as the mobile phase.
-
Supercritical Fluid Chromatography (SFC): This technique is increasingly popular for chiral separations due to its high efficiency, speed, and reduced environmental impact.[7][8][9] SFC typically uses supercritical CO2 as the main mobile phase component, with a polar co-solvent (modifier) such as methanol or ethanol.[10][7]
Q3: How do mobile phase additives affect the separation?
A3: Mobile phase additives can significantly impact the resolution of enantiomers. For amide compounds, which can have acidic or basic properties, the addition of small amounts of an acid (e.g., trifluoroacetic acid, formic acid) or a base (e.g., diethylamine, ammonium hydroxide) can improve peak shape and enhance selectivity.[1][11] These additives can suppress unwanted interactions with the stationary phase and modify the interactions between the analyte and the CSP.[11]
Q4: Can temperature be used to optimize the separation?
A4: Yes, temperature is a critical parameter in chiral chromatography.[1] Varying the column temperature can alter the thermodynamics of the chiral recognition process, which can improve or worsen the separation. It is generally recommended to screen a range of temperatures (e.g., 10°C to 40°C) during method development to find the optimal condition for resolution and analysis time.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor or No Resolution | 1. Inappropriate Chiral Stationary Phase (CSP).[12] 2. Suboptimal mobile phase composition.[12] 3. Incorrect flow rate.[12] | 1. Screen a variety of CSPs, particularly polysaccharide-based columns like Chiralcel OD-H, OJ-H, and Chiralpak AD-H, AS-H, IC.[10] 2. Systematically vary the mobile phase composition, including the ratio of organic modifiers and the type and concentration of additives.[1] 3. Optimize the flow rate; sometimes a lower flow rate can improve resolution.[12] |
| Peak Tailing | 1. Secondary interactions with the stationary phase (e.g., with residual silanols).[12] 2. Column contamination.[12] 3. Sample overload. | 1. Add a mobile phase modifier (e.g., a small amount of acid or base) to mask active sites. 2. Flush the column with a strong, compatible solvent to remove contaminants.[13] For immobilized CSPs, solvents like DMF or THF can be used.[13] 3. Reduce the injection volume or the concentration of the sample. |
| High Backpressure | 1. Blockage of the column inlet frit.[13] 2. Sample precipitation in the mobile phase.[13] 3. Use of a solvent that damages the stationary phase (for coated CSPs).[13] | 1. Reverse the column flow direction to try and dislodge the blockage.[13] If this fails, the frit may need to be replaced. Using a guard column is recommended.[13] 2. Ensure the sample is fully dissolved in a solvent that is miscible with the mobile phase. 3. For coated CSPs, ensure the entire HPLC system is flushed of any incompatible solvents before connecting the column.[13] |
| Irreproducible Retention Times | 1. Inadequate column equilibration. 2. "Memory effects" from previous analyses, especially with additives.[11] 3. Fluctuations in temperature. | 1. Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis. 2. Dedicate a column to a specific method if possible. If not, flush the column extensively when changing mobile phases, especially when additives are involved.[11] 3. Use a column thermostat to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development
This protocol outlines a general approach for developing a chiral separation method for this compound using HPLC with a polysaccharide-based CSP.
-
Column Selection:
-
Begin by screening a set of polysaccharide-based chiral stationary phases. Recommended columns include Chiralcel® OD-H and Chiralpak® IC.[10]
-
-
Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases consisting of n-hexane and an alcohol modifier (isopropanol or ethanol).
-
Start with a screening gradient or a series of isocratic runs with varying modifier percentages (e.g., 90:10, 80:20, 70:30 hexane:isopropanol).
-
For a similar compound, 2-azabicyclo[2.2.1]hept-5-en-3-one, a mobile phase of n-hexane-isopropanol (80:20, v/v) was effective on a Chiralcel OD-H column.[5]
-
-
Mobile Phase Screening (Reversed Phase):
-
Optimization:
-
Once partial separation is achieved, fine-tune the mobile phase composition.
-
Investigate the effect of additives. For amides, adding 0.1% trifluoroacetic acid (for acidic compounds) or 0.1% diethylamine (for basic compounds) can improve peak shape and resolution.
-
Optimize the column temperature (e.g., test at 15°C, 25°C, and 40°C).
-
Adjust the flow rate. A typical starting flow rate is 1.0 mL/min.[5]
-
-
Detection:
-
Use a UV detector at a wavelength where the compound has significant absorbance (e.g., 210-230 nm).
-
Protocol 2: Supercritical Fluid Chromatography (SFC) Method
SFC is an excellent alternative for fast and efficient chiral separations.[8]
-
Instrumentation:
-
Use an analytical SFC system equipped with a back-pressure regulator.
-
-
Column Selection:
-
The same polysaccharide-based CSPs used in HPLC are generally effective in SFC.[10]
-
-
Mobile Phase:
-
The primary mobile phase is supercritical CO2.
-
Use an alcohol (e.g., methanol, ethanol) as a co-solvent (modifier).
-
Screen different modifier percentages (e.g., 5% to 40%).
-
-
Optimization:
-
Investigate the effect of additives in the modifier (e.g., 0.1% trifluoroacetic acid or 0.1% ammonium hydroxide).[9]
-
Optimize the back pressure (typically between 100 and 200 bar).
-
Optimize the temperature (e.g., 35-45°C).
-
Flow rates in SFC can be higher than in HPLC (e.g., 2-4 mL/min).
-
Quantitative Data Summary
| Parameter | Value |
| Column | Chiralcel OD-H (250 x 4.6 mm) |
| Mobile Phase | n-hexane:isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
| Detection | UV |
| Retention Time (Enantiomer 1) | ~5.5 min |
| Retention Time (Enantiomer 2) | ~6.5 min |
| Separation Factor (α) | > 1.2 |
| Resolution (Rs) | > 2.0 |
Table based on data for a similar compound, 2-azabicyclo[2.2.1]hept-5-en-3-one.[5]
Visualizations
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Common Chiral Separation Issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selvita.com [selvita.com]
- 8. fagg-afmps.be [fagg-afmps.be]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. benchchem.com [benchchem.com]
- 13. chiraltech.com [chiraltech.com]
Technical Support Center: Optimizing Bicyclo[2.2.1]hept-5-ene-2-carboxamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxamide, with a focus on controlling endo/exo selectivity.
Troubleshooting Guide
Issue: Poor Endo/Exo Selectivity
Optimizing the stereochemical outcome of the Diels-Alder reaction between cyclopentadiene and acrylamide is crucial for isolating the desired isomer of this compound. The endo product is typically formed faster under kinetic control, while the exo product is thermodynamically more stable.
Question: My reaction yields a mixture of endo and exo isomers. How can I favor the formation of the endo product?
Answer: To favor the kinetically preferred endo isomer, the reaction should be conducted under conditions that prevent equilibration to the more stable exo isomer.
-
Reaction Temperature: Lower reaction temperatures favor the kinetic product. Running the Diels-Alder reaction at temperatures ranging from 0°C to room temperature will predominantly yield the endo isomer.
-
Reaction Time: Shorter reaction times are preferable to minimize the potential for the retro-Diels-Alder reaction and subsequent isomerization to the exo product.
-
Lewis Acid Catalysis: The use of Lewis acids can enhance the rate of the Diels-Alder reaction and often increases the endo selectivity. This is attributed to the strengthening of secondary orbital interactions in the endo transition state.[1]
Question: How can I increase the yield of the exo isomer?
Answer: To obtain the thermodynamically favored exo isomer, reaction conditions should allow for the equilibration of the initially formed endo product.
-
Higher Temperatures: Running the reaction at elevated temperatures can facilitate the retro-Diels-Alder reaction, allowing the system to reach thermodynamic equilibrium, which favors the more stable exo isomer.[2]
-
Base-Promoted Isomerization: The endo isomer can be converted to the exo isomer post-synthesis. This is typically achieved by treating the endo-rich mixture with a base. For the related methyl ester, sodium tert-butoxide has been shown to be effective in promoting rapid isomerization.[3][4][5]
Question: My endo/exo ratio is inconsistent between batches. What are the likely causes?
Answer: Inconsistent isomer ratios often stem from variations in reaction parameters.
-
Purity of Reactants: Ensure the cyclopentadiene is freshly cracked from dicyclopentadiene before use, as impurities can affect the reaction.
-
Temperature Control: Precise and consistent temperature control throughout the reaction is critical. Small fluctuations can significantly impact the kinetic versus thermodynamic product distribution.
-
Reaction Time: Strict adherence to the established reaction time is necessary for reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle governing endo/exo selectivity in this Diels-Alder reaction?
A1: The selectivity is primarily governed by a combination of kinetic and thermodynamic factors. The endo product is the kinetic product, meaning it is formed faster due to favorable secondary orbital interactions between the developing pi-system of the diene and the electron-withdrawing group of the dienophile in the transition state.[1][6] The exo product is the thermodynamic product, as it is sterically less hindered and therefore more stable.[1]
Q2: Can I use a catalyst to improve my endo/exo selectivity?
A2: Yes, Lewis acid catalysts are commonly used to enhance both the rate and the endo-selectivity of Diels-Alder reactions.[1] The Lewis acid coordinates to the carbonyl oxygen of the acrylamide, lowering the energy of the LUMO and strengthening the secondary orbital interactions that stabilize the endo transition state.
Q3: Is it possible to separate the endo and exo isomers?
A3: Yes, separation of the isomers is often possible through techniques such as fractional distillation or column chromatography.[7] For related carboxylic acid derivatives, selective lactonization of the endo isomer has also been used as a method of separation.[3][4]
Experimental Protocols
Protocol 1: Synthesis of Endo-Bicyclo[2.2.1]hept-5-ene-2-carboxamide (Kinetic Control)
This protocol is designed to favor the formation of the endo isomer.
-
Reactant Preparation: Freshly crack dicyclopentadiene to obtain cyclopentadiene immediately before use. Dissolve acrylamide in a suitable solvent such as dichloromethane or toluene.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool the acrylamide solution to 0°C in an ice bath.
-
Addition of Cyclopentadiene: Slowly add the freshly prepared cyclopentadiene to the cooled acrylamide solution with vigorous stirring.
-
Reaction: Maintain the reaction temperature at 0°C for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Exo-Bicyclo[2.2.1]hept-5-ene-2-carboxamide (Thermodynamic Control/Isomerization)
This protocol aims to produce the exo isomer through thermal equilibration or base-catalyzed isomerization.
Method A: Thermal Equilibration
-
Follow steps 1-3 of Protocol 1.
-
Reaction: After the addition of cyclopentadiene, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The optimal time and temperature should be determined empirically by monitoring the endo/exo ratio.
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Purify the product as described in Protocol 1.
Method B: Base-Catalyzed Isomerization
-
Isomerization Setup: Dissolve the endo-rich product mixture obtained from Protocol 1 in a suitable solvent like t-butanol.
-
Addition of Base: Add a catalytic amount of a strong base, such as potassium t-butoxide.[7]
-
Equilibration: Stir the mixture at room temperature and monitor the isomerization by TLC or GC until the desired exo-rich equilibrium is reached.
-
Workup: Quench the reaction with a mild acid (e.g., acetic acid), and remove the solvent. The product can then be purified.
Data Presentation
Table 1: Influence of Reaction Conditions on Endo/Exo Ratio for Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Ethyl Ester
| Dienophile | Base | Solvent | Temperature | Time | Endo/Exo Ratio | Reference |
| Ethyl Acrylate | Potassium t-butoxide | t-butanol | Room Temp | 1 hr | 14:1 | [7] |
| Ethyl Acrylate | Potassium t-butoxide | t-butanol | Room Temp | 24 hr | 14:1 | [7] |
Table 2: Base-Promoted Isomerization and Hydrolysis of Methyl 5-Norbornene-2-carboxylate
| Starting Material (Endo/Exo) | Base | Water | Temperature | Product (Endo/Exo) | Reference |
| 80/20 | tBuONa | Equimolar | Room Temp | 18/82 | [3][4][5] |
Visualizations
Caption: Experimental workflow for the synthesis and selective isolation of endo and exo isomers.
Caption: Factors influencing endo versus exo selectivity in the Diels-Alder reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid|CAS 120-74-1 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
Technical Support Center: Purification of Bicyclo[2.2.1]hept-5-ene-2-carboxamide Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Bicyclo[2.2.1]hept-5-ene-2-carboxamide isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating the endo and exo isomers of this compound?
A1: The primary methods for separating endo and exo isomers of this compound and related norbornene derivatives are column chromatography and fractional crystallization.[1] For closely related compounds, column chromatography on silica gel is frequently employed.[2][3][4] Additionally, fractional distillation can be a viable method for separating isomers of similar compounds.[5][6]
Q2: How can I determine the ratio of endo to exo isomers in my sample?
A2: The most effective method for determining the endo/exo isomer ratio is ¹H NMR spectroscopy. The distinct spatial arrangement of protons in the endo and exo isomers results in different chemical shifts, which allows for the quantification of their relative amounts by integrating the characteristic peaks for each isomer.[1]
Q3: Is it possible to chemically convert one isomer to the other?
A3: Yes, for some norbornene derivatives, particularly those with an enolizable proton, base-catalyzed epimerization can be utilized to convert the kinetically favored endo isomer to the thermodynamically more stable exo isomer.[1] This is often achieved by treating the isomer mixture with a base like potassium t-butoxide.[7][8]
Q4: What techniques can be used to separate the enantiomers of a specific isomer?
A4: Chiral resolution techniques are necessary to separate enantiomers. A reported method for a similar compound, 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide, involves chiral column chromatography using a cellulose triacetate column.[5][9] This method can be adapted for this compound.
Troubleshooting Guides
Issue 1: Poor Separation of Endo and Exo Isomers by Column Chromatography
Question: My endo and exo isomers are co-eluting or showing very poor separation during silica gel column chromatography. What can I do?
Answer: Poor resolution in column chromatography can be addressed by systematically optimizing your chromatographic conditions.
Troubleshooting Steps:
-
Optimize the Solvent System: The polarity of the eluent is critical. If isomers are co-eluting, the solvent system may be too polar.
-
Solution: Decrease the polarity of the mobile phase. For example, if you are using a mixture of petroleum ether and ethyl acetate, increase the proportion of petroleum ether.[4]
-
-
Adjust the Flow Rate: A slower flow rate increases the interaction time between the isomers and the stationary phase, which can improve separation.[10]
-
Solution: Reduce the flow rate of the mobile phase.
-
-
Check Column Packing: An improperly packed column with channels or cracks will lead to poor separation.
-
Solution: Ensure the column is packed uniformly.
-
-
Sample Loading: Overloading the column can cause band broadening and poor resolution.
-
Solution: Reduce the amount of sample loaded onto the column.[11]
-
Issue 2: Difficulty with Crystallization of a Single Isomer
Question: I am trying to purify one isomer by recrystallization, but it is not crystallizing or the purity is not improving. What are the potential issues?
Answer: Recrystallization is dependent on the differential solubility of the isomers and impurities in a given solvent.
Troubleshooting Steps:
-
Solvent Selection: The chosen solvent may not be ideal.
-
Solution: Screen a variety of solvents with different polarities. The ideal solvent should dissolve the compound when hot but not at room temperature. For related compounds, recrystallization from solvents like isopropanol has been used.[12]
-
-
Purity of the Crude Mixture: If the desired isomer is a minor component of the mixture, crystallization may be difficult.
-
Solution: First, enrich the desired isomer using column chromatography before attempting recrystallization.[2]
-
-
Cooling Rate: Cooling the solution too quickly can lead to the trapping of impurities and the formation of small, impure crystals.
-
Solution: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
-
Seeding: Sometimes, crystallization needs to be induced.
-
Solution: Add a small seed crystal of the pure isomer to the cooled, saturated solution to initiate crystallization.
-
Data Presentation
Table 1: Summary of Purification Techniques for Bicyclo[2.2.1]hept-5-ene Derivatives
| Technique | Stationary/Solid Phase | Mobile Phase/Solvent | Application | Reference(s) |
| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (e.g., 10:1 v/v) | Separation of isomers and purification of reaction mixtures. | [4] |
| Silica Gel | Hexane / Ethyl Acetate (e.g., 9:1) | Separation of regioisomers. | [3] | |
| Chiral Column Chromatography | Microcrystalline Cellulose Triacetate | Ethanol / Water (9:1) | Resolution of enantiomers. | [9] |
| Recrystallization | N/A | Propanol | Purification of a single isomer. | [12] |
| Fractional Distillation | N/A | N/A | Separation of endo and exo isomers. | [5][6] |
| HPLC (Analytical) | Reverse Phase (RP) | Acetonitrile / Water | Analysis of isomer purity. | [13] |
Experimental Protocols
Detailed Methodology for Silica Gel Column Chromatography
This protocol is a general guideline based on methods used for similar bicyclo[2.2.1]heptene derivatives and can be adapted for this compound isomers.[4]
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., petroleum ether).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of the mobile phase or a compatible, volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the least polar solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing the pure isomers and remove the solvent under reduced pressure. Analyze the purified isomers by ¹H NMR to confirm their identity and purity.
Visualizations
Caption: General workflow for the purification and analysis of this compound isomers.
Caption: Troubleshooting logic for poor separation of isomers during column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. The structures of different diastereomers of bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 7. US8114823B2 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 8. EP2177598B1 - The use of isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester in perfume compositions and perfume compositions - Google Patents [patents.google.com]
- 9. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chembk.com [chembk.com]
- 13. Separation of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (2-exo,3-endo)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Diels-Alder Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Diels-Alder synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxamide from cyclopentadiene and acrylamide.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the overall yield of my Diels-Alder reaction consistently low?
A1: Low yields in this reaction are a common issue and can stem from several factors:
-
Poor Dienophile Reactivity: Acrylamide is a relatively poor dienophile. To enhance reactivity, consider using a Lewis acid catalyst.[1] Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) can activate the acrylamide, accelerating the reaction and potentially improving the yield.[2][3]
-
Dimerization of Cyclopentadiene: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature. This side reaction consumes the diene, reducing the amount available for the desired Diels-Alder reaction. It is crucial to use freshly "cracked" cyclopentadiene, obtained by thermal retro-Diels-Alder of dicyclopentadiene just before use.[4]
-
Polymerization of Acrylamide: Acrylamide can undergo free-radical polymerization, especially at elevated temperatures or in the presence of initiators. This competing reaction removes the dienophile from the reaction mixture. Ensure your reagents and solvents are free from radical initiators and consider adding a radical inhibitor like hydroquinone.
-
Retro-Diels-Alder Reaction: The Diels-Alder reaction is reversible. At higher temperatures, the product can revert to the starting materials.[5] Running the reaction at the lowest effective temperature can help minimize this. For related reactions, temperatures around 170°C in a sealed reactor have been used, but lower temperatures with a catalyst may be more effective.[6]
-
Suboptimal Reaction Conditions: The choice of solvent and reaction temperature is critical. Non-polar solvents are generally preferred. Optimization of these parameters for your specific setup may be necessary.
Q2: My product is a mixture of endo and exo isomers. How can I control the stereoselectivity?
A2: The formation of both endo and exo isomers is expected. The ratio is determined by kinetic versus thermodynamic control.
-
Kinetic Control (Favors endo product): The endo product is generally the kinetically favored product, meaning it forms faster at lower temperatures. This is due to favorable secondary orbital interactions in the transition state. Running the reaction at low temperatures (e.g., 0 °C to room temperature), especially with a Lewis acid catalyst, typically results in a higher endo:exo ratio.[2][3] For a similar reaction with an acrylate ester, Lewis acid catalysis yielded a 90% endo product.[6]
-
Thermodynamic Control (Favors exo product): The exo product is generally the more thermodynamically stable isomer due to less steric hindrance. At higher reaction temperatures, the retro-Diels-Alder reaction can occur, allowing the isomers to equilibrate to a mixture favoring the more stable exo product.[5] If the exo isomer is desired, prolonged heating or base-catalyzed isomerization of the purified endo product can be employed.[6]
Q3: I am observing a significant amount of a white, insoluble solid in my reaction mixture. What is it and how can I prevent it?
A3: The insoluble white solid is likely polyacrylamide, resulting from the polymerization of your dienophile.
-
Prevention:
-
Lower Reaction Temperature: High temperatures can initiate polymerization.
-
Use a Radical Inhibitor: A small amount of an inhibitor like hydroquinone can suppress polymerization.
-
Degas Solvents: Removing dissolved oxygen from your solvents can help prevent the initiation of radical polymerization.
-
Purity of Reagents: Ensure your acrylamide is free from polymeric impurities.
-
-
Removal: Polyacrylamide is generally insoluble in most organic solvents. It can often be removed by filtration of the reaction mixture. However, its formation will reduce your overall yield.
Q4: How can I effectively purify the this compound product?
A4: Purification can be challenging due to the presence of side products and isomers.
-
Removal of Dicyclopentadiene: Unreacted dicyclopentadiene can be removed by fractional distillation if the boiling point difference is sufficient.
-
Separation of endo and exo Isomers: These diastereomers can often be separated by column chromatography on silica gel. The polarity difference between the isomers may allow for effective separation with an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Removal of Polyacrylamide: As mentioned, this can typically be achieved by filtration.
Q5: Can the retro-Diels-Alder reaction be a problem during product workup or analysis?
A5: Yes, particularly if high temperatures are used.
-
Workup: Avoid high temperatures during solvent removal (e.g., use a rotary evaporator at reduced pressure and moderate temperature).
-
Analysis: When analyzing by Gas Chromatography-Mass Spectrometry (GC-MS), the high temperatures of the injection port can potentially cause some of the product to undergo a retro-Diels-Alder reaction, leading to the appearance of cyclopentadiene and acrylamide peaks in your chromatogram. Using a lower injection port temperature or a "cool on-column" injection technique can mitigate this.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the Diels-Alder reaction of cyclopentadiene with acrylates, which can be used as a starting point for optimizing the synthesis of the corresponding carboxamide.
Table 1: Influence of Reaction Conditions on Yield and endo/exo Ratio for the Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Ethyl Ester
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio | Reference |
| None | 170 | 2 | 48 | 3:1 | [6] |
| BF₃·OEt₂ | 0 | 1 | 90 | >95:5 (endo favored) | [6] |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction (Adapted from acrylate synthesis) [6]
This protocol aims for high endo selectivity under kinetic control.
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to ~180 °C and collecting the cyclopentadiene monomer (b.p. 41 °C) in a flask cooled in an ice bath. Keep the monomer on ice.[4]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a solution of acrylamide (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add a Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 eq) to the stirred solution while maintaining the temperature at 0 °C.
-
Diene Addition: Slowly add the freshly prepared, cold cyclopentadiene (1.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.
-
Quenching: Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Thermal Diels-Alder Reaction (Adapted from acrylate synthesis) [6]
This protocol may lead to a mixture of endo and exo isomers.
-
Preparation of Cyclopentadiene: Prepare fresh cyclopentadiene as described in Protocol 1.
-
Reaction Setup: In a high-pressure Parr reactor, combine acrylamide (1.0 eq) and freshly prepared cyclopentadiene (2.0 eq).
-
Reaction: Seal the reactor and heat to 170 °C for 2 hours.
-
Cooling and Workup: Cool the reactor to room temperature, and carefully vent any excess pressure. Dilute the crude reaction mixture with a suitable solvent.
-
Purification: Purify the product by fractional distillation under reduced pressure or by column chromatography.
Visualizations
Diagram 1: General Workflow for Diels-Alder Synthesis
Caption: General workflow for the synthesis of this compound.
Diagram 2: Key Side Reactions in the Synthesis
Caption: Competing side reactions in the Diels-Alder synthesis.
Diagram 3: Relationship Between Endo and Exo Products
Caption: Kinetic and thermodynamic control of endo/exo selectivity.
References
- 1. A Lewis acid dependent asymmetric Diels–Alder process in the cyclization of new chiral acrylamides with dienes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. community.wvu.edu [community.wvu.edu]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. US8114823B2 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Functionalization of the Bicyclo[2.2.1]hept-5-ene-2-carboxamide Scaffold
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bicyclo[2.2.1]hept-5-ene-2-carboxamide scaffold.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and functionalization of the this compound scaffold.
Issue 1: Poor yield or incorrect stereoisomer in Diels-Alder synthesis of the bicyclo[2.2.1]heptene backbone.
-
Question: My Diels-Alder reaction between cyclopentadiene and acrylamide is giving a low yield and a mixture of endo and exo isomers. How can I improve the yield and selectivity for the desired endo product?
-
Answer: The Diels-Alder reaction is a crucial step in forming the bicyclo[2.2.1]heptene core. Several factors can influence its efficiency and stereoselectivity.
-
Diene Quality: Ensure you are using freshly cracked cyclopentadiene. Dicyclopentadiene should be cracked by heating to around 170 °C and distilling the monomer directly into the reaction vessel, which should be kept cold.
-
Reaction Conditions: Running the reaction at lower temperatures (0 °C to room temperature) generally favors the formation of the kinetically controlled endo product.[1][2][3] Higher temperatures can lead to the formation of the more thermodynamically stable exo isomer or retro-Diels-Alder reaction.[1]
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance both the reaction rate and the endo-selectivity.[1]
-
Solvent: While the reaction can be run neat, using a non-polar solvent can sometimes improve handling and selectivity.
Experimental Protocol: Diels-Alder Reaction for endo-Bicyclo[2.2.1]hept-5-ene-2-carboxamide
-
Freshly crack dicyclopentadiene by heating it to ~170 °C and collect the cyclopentadiene monomer in a flask cooled to 0 °C.
-
In a separate flask, dissolve acrylamide (1.0 eq) in a minimal amount of a suitable solvent like toluene or dichloromethane at 0 °C.
-
Slowly add the freshly cracked cyclopentadiene (1.2 eq) to the acrylamide solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to isolate the desired endo isomer.
-
Issue 2: Difficulty in achieving selective functionalization of the double bond.
-
Question: I am trying to perform an epoxidation on the double bond of my this compound, but I am observing side reactions and low yields. What are the common challenges and how can I overcome them?
-
Answer: The strained double bond of the norbornene scaffold is highly reactive, which can lead to rearrangements and other side reactions if not handled carefully.[4]
-
Reagent Choice: For epoxidation, peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) are commonly used.[5] However, the acidic nature of the byproduct can lead to epoxide ring-opening. Using a buffered system or alternative reagents like dimethyldioxirane (DMDO), generated in situ from Oxone and acetone, can provide milder conditions.[5][6]
-
Stereoselectivity: The attack of the epoxidizing agent typically occurs from the less sterically hindered exo face of the bicyclic system.
-
Rearrangements: Acid-catalyzed rearrangements are a known issue with norbornene epoxides.[4] Maintaining neutral or slightly basic conditions during the reaction and workup is crucial.
Experimental Protocol: Epoxidation using DMDO
-
Dissolve the this compound (1.0 eq) in a 1:1 mixture of acetone and a suitable buffer (e.g., aqueous sodium bicarbonate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Oxone (potassium peroxymonosulfate) (2.0-3.0 eq) in water to the reaction mixture with vigorous stirring.
-
Allow the reaction to stir at 0 °C for a few hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a reducing agent (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting epoxide by column chromatography.
-
Issue 3: Inconsistent results in Ring-Opening Metathesis Polymerization (ROMP).
-
Question: My ROMP of a functionalized this compound monomer is giving polymers with broad molecular weight distributions and inconsistent polymerization rates. What factors should I be controlling more carefully?
-
Answer: ROMP is a powerful technique for polymerizing strained cyclic olefins like norbornene derivatives, but its success depends on several critical parameters.
-
Monomer Purity: Monomers must be meticulously purified to remove any impurities that can poison the catalyst, such as water, oxygen, or other coordinating species.
-
Catalyst Choice: The choice of catalyst (e.g., Grubbs' or Schrock's catalysts) is critical and depends on the functional groups present on the monomer.[7][8] For monomers with coordinating groups like amides, more robust catalysts may be required.
-
Solvent and Atmosphere: Reactions should be carried out in a dry, degassed solvent under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
-
Monomer-to-Initiator Ratio: This ratio is the primary determinant of the target molecular weight of the polymer.[7][9]
-
Endo vs. Exo Isomers: Exo isomers of norbornene monomers generally exhibit higher reactivity in ROMP than their endo counterparts.[8] Using a pure isomer can lead to more controlled polymerization.
Experimental Protocol: General Procedure for ROMP
-
Thoroughly dry all glassware and degas the chosen solvent (e.g., dichloromethane or toluene) by sparging with argon or nitrogen.
-
In a glovebox or under an inert atmosphere, dissolve the purified this compound monomer in the degassed solvent.
-
Prepare a stock solution of the chosen ruthenium-based catalyst (e.g., Grubbs' 3rd generation) in the same solvent.
-
Add the required amount of the catalyst stock solution to the monomer solution to achieve the desired monomer-to-initiator ratio.
-
Stir the reaction mixture at the desired temperature and monitor the polymerization progress (e.g., by observing the increase in viscosity).
-
Terminate the polymerization by adding an excess of a quenching agent, such as ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
-
Q1: How can I control the endo/exo selectivity during the initial Diels-Alder reaction?
-
A1: The formation of the endo isomer is kinetically favored due to secondary orbital interactions between the diene and the dienophile.[1][2] To favor the endo product, conduct the reaction at lower temperatures (e.g., 0 °C to room temperature).[3] The use of Lewis acid catalysts can also enhance endo selectivity.[1] Conversely, higher temperatures can favor the thermodynamically more stable exo product.[1][3]
-
-
Q2: What are the best practices for purifying functionalized this compound derivatives?
-
A2: Purification can be challenging due to the presence of stereoisomers and potential byproducts. Column chromatography on silica gel is a common and effective method. A careful selection of the eluent system is crucial for separating endo and exo isomers. Recrystallization can also be an effective technique for obtaining highly pure crystalline products. For volatile compounds, distillation under reduced pressure may be an option.[10]
-
-
Q3: Are there any known stability issues with the this compound scaffold?
-
A3: The scaffold itself is generally stable under standard organic reaction conditions. However, the strained double bond can be susceptible to reaction under strongly acidic or oxidizing conditions, potentially leading to rearrangements or unwanted side reactions.[4] The amide functionality is generally robust but can be hydrolyzed under harsh acidic or basic conditions.
-
-
Q4: What are common side reactions to be aware of during catalytic hydrogenation of the double bond?
-
A4: Catalytic hydrogenation of the norbornene double bond is typically efficient using catalysts like Palladium on carbon (Pd/C).[10] However, potential side reactions can include hydrogenolysis of other functional groups if present, particularly if more forcing conditions are used. Over-reduction is generally not an issue for the bicyclic core itself. It is important to ensure the catalyst is filtered off completely after the reaction to prevent further reactions.
-
Data Summary
Table 1: Typical Reaction Conditions for Controlling Stereoselectivity in the Diels-Alder Reaction
| Parameter | Condition for endo product | Condition for exo product |
| Temperature | Low (0 °C to RT) | High (> 80 °C) |
| Control | Kinetic | Thermodynamic |
| Catalyst | Lewis acids may enhance | Not typically used |
| Reference | [1][2][3] | [1][3] |
Visualizations
Caption: General workflow for the synthesis and functionalization of the this compound scaffold.
Caption: A logical troubleshooting workflow for addressing common experimental challenges.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Epoxidation of substituted norbornenes. Stereochemical aspects and accompanying intramolecular transformations - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. chemmethod.com [chemmethod.com]
- 7. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - User Guide to Ring-Opening Metathesis Polymerization of endo-Norbornene Monomers with Chelated Initiators - Macromolecules - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Stability studies of Bicyclo[2.2.1]hept-5-ene-2-carboxamide under various conditions
Technical Support Center: Bicyclo[2.2.1]hept-5-ene-2-carboxamide Stability Studies
This guide provides researchers, scientists, and drug development professionals with essential information for conducting stability studies on this compound. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and data interpretation guidelines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary sites of instability on the this compound molecule?
A1: The molecule has two primary functional groups susceptible to degradation:
-
The Carboxamide Group: Amide bonds are generally stable but can undergo hydrolysis under strong acidic or basic conditions, especially when heated.[1][2] This would lead to the formation of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and ammonia.
-
The Carbon-Carbon Double Bond (Norbornene moiety): The double bond within the bicyclic ring system is susceptible to oxidation.[3][4] Oxidizing agents like hydrogen peroxide can lead to the formation of epoxides or other oxidative cleavage products. The strained nature of the bicyclo[2.2.1]heptene system can influence its reactivity.
Q2: I am planning a forced degradation study. What conditions should I include?
A2: A comprehensive forced degradation study should evaluate the effects of hydrolysis, oxidation, heat, and light, as recommended by ICH guidelines.[5][6][7]
-
Acid Hydrolysis: Use 0.1 M to 1 M HCl at temperatures ranging from room temperature to 60-80°C.
-
Base Hydrolysis: Use 0.1 M to 1 M NaOH at room temperature or slightly elevated temperatures. The amide linkage is particularly susceptible to base-catalyzed hydrolysis.
-
Oxidation: Use a 3% to 30% solution of hydrogen peroxide (H₂O₂) at room temperature.[8]
-
Thermal Degradation: Expose the solid compound to dry heat, typically at temperatures from 60°C up to a point below its melting temperature.[9] For solutions, thermal degradation can be assessed in parallel with hydrolysis studies.
-
Photostability: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[10][11][12][13] A dark control sample, protected from light (e.g., with aluminum foil), should always be analyzed concurrently.[10]
Q3: My compound shows significant degradation (over 20%) very quickly under basic conditions. What should I do?
A3: Rapid degradation suggests high sensitivity to that specific stressor. The goal of a forced degradation study is to achieve partial degradation, typically in the 5-20% range, to identify degradants without completely destroying the parent molecule.[5]
-
Troubleshooting: Reduce the severity of the stress condition. You can try:
-
Lowering the concentration of the base (e.g., from 0.1 M NaOH to 0.01 M NaOH).
-
Decreasing the temperature (e.g., from 60°C to room temperature or 4°C).
-
Reducing the exposure time (e.g., analyzing samples at earlier time points like 1, 2, and 4 hours instead of 24 hours).
-
Q4: I am not seeing any degradation under thermal or photolytic stress. Is this normal?
A4: Yes, it is possible for a compound to be highly stable under specific conditions. Bicyclic systems and amide bonds can be quite robust.
-
Troubleshooting & Verification:
-
Ensure your stress conditions were appropriate. For photostability, confirm that your light source meets ICH Q1B requirements for illumination (e.g., not less than 1.2 million lux hours) and UV energy (e.g., not less than 200 watt hours/square meter).[10]
-
For thermal stress, ensure the temperature was high enough but still below the compound's melting point.
-
Confirm that your analytical method (e.g., HPLC) is truly "stability-indicating." Co-elution of a degradant with the main peak could mask degradation. Check for peak purity using a photodiode array (PDA) detector or mass spectrometry (MS).
-
Q5: How do I prepare samples for a photostability study?
A5: According to ICH guideline Q1B, testing should cover the active substance and, if applicable, the drug product.[10][11]
-
For the Substance: Spread a thin layer of the solid material (powder) in a chemically inert, transparent container (e.g., a quartz or glass petri dish).
-
For Solutions: Prepare a solution of the compound in a common, inert solvent (e.g., water, methanol, or acetonitrile) in a transparent container.
-
Dark Control: Prepare an identical sample for each condition but wrap it securely in aluminum foil to protect it from light. This control helps differentiate between thermal degradation and photodegradation.[10]
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines the steps for subjecting this compound to various stress conditions to identify potential degradation products and establish degradation pathways.
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Store the mixture at 60°C.
-
Withdraw aliquots at predefined intervals (e.g., 2, 6, 12, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 1 M NaOH before analysis to prevent damage to the analytical column.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Store the mixture at room temperature.
-
Withdraw aliquots at predefined intervals.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation (Solid State):
-
Place a few milligrams of the solid compound in a vial.
-
Heat in a calibrated oven at 80°C for 48 hours.
-
At specified time points, dissolve a portion of the solid in the initial solvent for analysis.
-
-
Analysis: Analyze all samples, including a non-degraded control, using a validated stability-indicating HPLC method, preferably with both PDA and MS detection to identify and characterize degradants.
Data Presentation
Quantitative results from stability studies should be summarized to facilitate comparison.
Table 1: Example Summary of Forced Degradation Results
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Major Degradant 1 (% Peak Area) | Major Degradant 2 (% Peak Area) |
| Control (t=0) | 0 | 100.0 | N/A | N/A |
| 1 M HCl @ 60°C | 24 | 88.5 | 9.8 (RRT 0.85) | N/D |
| 0.1 M NaOH @ RT | 12 | 85.2 | 12.1 (RRT 0.85) | 1.5 (RRT 0.72) |
| 3% H₂O₂ @ RT | 48 | 91.3 | 7.5 (RRT 1.15) | N/D |
| Thermal (80°C, solid) | 48 | 99.1 | N/D | N/D |
| Photolytic (ICH Q1B) | - | 98.8 | N/D | N/D |
| (N/A = Not Applicable; N/D = Not Detected; RRT = Relative Retention Time) |
Visualizations
Experimental and Logical Workflows
// Connections stock -> {acid, base, oxide, photo} [lhead=cluster_stress]; solid -> thermal; photo -> dark [style=dashed, label="compare"];
{acid, base, oxide, thermal, photo} -> sampling [ltail=cluster_stress, lhead=cluster_analysis];
sampling -> hplc; hplc -> pathway; pathway -> method; } end_dot Caption: Workflow for a forced degradation study of a drug substance.
References
- 1. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. jordilabs.com [jordilabs.com]
- 12. fda.gov [fda.gov]
- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lewis Acid Catalysis for Bicyclo[2.2.1]hept-5-ene-2-carboxamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Lewis acid-catalyzed synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxamide. This valuable building block is synthesized via a Diels-Alder reaction between cyclopentadiene and an acrylamide derivative. Lewis acid catalysis is a powerful tool to enhance reaction rates and control stereoselectivity in this [4+2] cycloaddition. This guide offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound using Lewis acid catalysis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Conversion | 1. Inactive Catalyst: The Lewis acid may have degraded due to moisture. 2. Insufficient Catalyst Loading: The amount of Lewis acid may be too low to effectively activate the dienophile. 3. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. 4. Poor Quality Reagents: Cyclopentadiene may have dimerized, or the acrylamide derivative may be impure. | 1. Use freshly opened or properly stored anhydrous Lewis acid. Handle under an inert atmosphere (e.g., argon or nitrogen). 2. Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%). 3. Gradually increase the reaction temperature. Monitor for side product formation. 4. Use freshly cracked cyclopentadiene and purified acrylamide. |
| Poor endo/exo Selectivity | 1. Inappropriate Lewis Acid: Different Lewis acids can exhibit varying degrees of stereocontrol. 2. Reaction Temperature Too High: Higher temperatures can favor the thermodynamically more stable exo product. 3. Solvent Effects: The polarity of the solvent can influence the transition state and, consequently, the stereoselectivity. | 1. Screen different Lewis acids. For instance, AlCl₃ is known to strongly favor the endo product.[1][2] 2. Conduct the reaction at lower temperatures (e.g., 0 °C or -78 °C). 3. Experiment with solvents of varying polarity, such as dichloromethane, toluene, or hexane. |
| Formation of Side Products | 1. Dimerization of Cyclopentadiene: At room temperature and above, cyclopentadiene readily undergoes a Diels-Alder reaction with itself to form dicyclopentadiene. 2. Polymerization of Acrylamide: The acrylamide derivative can polymerize, especially in the presence of strong Lewis acids. 3. Hydrolysis of Lewis Acid: Trace amounts of water can lead to the formation of Brønsted acids, which may catalyze undesired reactions. | 1. Use freshly cracked dicyclopentadiene immediately. Maintain a low concentration of cyclopentadiene by adding it slowly to the reaction mixture. 2. Use a lower reaction temperature and consider using a less aggressive Lewis acid. The addition of a radical inhibitor might be beneficial. 3. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. |
| Difficult Product Isolation/Purification | 1. Complex Reaction Mixture: The presence of unreacted starting materials, catalyst residues, and side products can complicate purification. 2. Product Instability: The this compound may be sensitive to the purification conditions (e.g., acidic or basic conditions during chromatography). | 1. Quench the reaction carefully (e.g., with a saturated aqueous solution of NaHCO₃ or NH₄Cl) to deactivate the Lewis acid. Perform an aqueous workup to remove the catalyst. 2. Use neutral silica gel for column chromatography and avoid harsh pH conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Lewis acid in this synthesis?
A1: The Lewis acid coordinates to the carbonyl oxygen of the acrylamide, which is the dienophile in this Diels-Alder reaction. This coordination makes the dienophile more electron-deficient, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-LUMO energy gap between the diene (cyclopentadiene) and the dienophile accelerates the reaction rate.[2] Furthermore, the Lewis acid can enhance the endo-selectivity of the reaction.[1][2]
Q2: How do I choose the right Lewis acid for my reaction?
A2: The choice of Lewis acid depends on the specific acrylamide derivative being used and the desired outcome. Strong Lewis acids like AlCl₃ and TiCl₄ are very effective at increasing the reaction rate but may also promote side reactions. Milder Lewis acids such as ZnCl₂ or SnCl₄ can offer a better balance between reactivity and selectivity. It is often recommended to screen a variety of Lewis acids to find the optimal catalyst for a specific substrate.
Q3: Why is the endo product typically favored in this Diels-Alder reaction?
A3: The preference for the endo product is a result of secondary orbital interactions between the developing π-system of the diene and the unsaturated substituent on the dienophile in the transition state. These favorable interactions stabilize the endo transition state relative to the exo transition state, leading to the kinetic formation of the endo product. Lewis acid catalysis can further enhance this preference.
Q4: What are the key safety precautions to take when working with Lewis acids?
A4: Lewis acids are often corrosive, moisture-sensitive, and can react violently with water. Always handle them in a well-ventilated fume hood under an inert atmosphere (e.g., using a glovebox or Schlenk line). Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Quench reactions containing Lewis acids carefully by slowly adding a quenching agent at a low temperature.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting materials and the appearance of the product.
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Synthesis of this compound
This protocol provides a general framework for the synthesis. The specific Lewis acid, solvent, temperature, and reaction time should be optimized for each specific acrylamide derivative.
Materials:
-
Acrylamide derivative (1.0 equiv)
-
Anhydrous Lewis acid (e.g., AlCl₃, TiCl₄, ZnCl₂) (0.1 - 1.0 equiv)
-
Freshly cracked cyclopentadiene (1.5 - 2.0 equiv)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Quenching solution (e.g., saturated aq. NaHCO₃, saturated aq. NH₄Cl)
-
Drying agent (e.g., anhydrous Na₂SO₄, MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add the acrylamide derivative and the anhydrous solvent to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Catalyst Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath. Slowly add the Lewis acid to the stirred solution.
-
Diene Addition: In the dropping funnel, add a solution of freshly cracked cyclopentadiene in the anhydrous solvent. Add the cyclopentadiene solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the desired reaction temperature.
-
Reaction: Allow the reaction to stir at the set temperature. Monitor the reaction progress by TLC or another suitable analytical technique.
-
Quenching: Once the reaction is complete, slowly and carefully add the quenching solution to the reaction mixture at a low temperature to deactivate the Lewis acid.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound.
Data Presentation
The following table summarizes typical results for the Lewis acid-catalyzed Diels-Alder reaction of cyclopentadiene with various dienophiles, illustrating the effect of the catalyst on yield and stereoselectivity. Note that data for the specific synthesis of the unsubstituted carboxamide is limited in the literature, and these examples with related dienophiles serve as a guide for optimization.
| Dienophile | Lewis Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio | Reference |
| Methyl acrylate | None | - | - | 25 | - | - | 82:18 | [2] |
| Methyl acrylate | AlCl₃ | Stoichiometric | Dichloromethane | 0 | - | High | 99:1 | [2] |
| 1,4-Naphthoquinone | Ca(OTf)₂ | 10 | Dichloromethane | -20 | 4 | 92 | - | Generic LA study |
| Acrylonitrile | AlCl₃ | Stoichiometric | - | 20 | - | - | Increased regioselectivity | [2] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Lewis acid-catalyzed synthesis.
Troubleshooting Logic
Caption: Troubleshooting flowchart for common synthesis issues.
References
Technical Support Center: Monitoring the Formation of Bicyclo[2.2.1]hept-5-ene-2-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxamide via Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is a typical reaction protocol for the synthesis of this compound?
A common method for forming the amide bond is through the coupling of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with an amine using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
Q2: How can I monitor the progress of the reaction by TLC?
Reaction progress can be monitored by observing the consumption of the starting material (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid) and the appearance of the product (this compound). A suitable solvent system for TLC must be determined to achieve good separation between the starting material, product, and any potential side products.
Q3: Which signals should I monitor in the ¹H NMR spectrum to follow the reaction?
To monitor the reaction by ¹H NMR, you should focus on the disappearance of the carboxylic acid proton signal of the starting material and the appearance of the amide proton signals in the product. Additionally, shifts in the signals of the protons on the bicyclic ring, particularly those close to the carbonyl group, can indicate product formation.
Q4: What are the expected ¹³C NMR chemical shifts for the starting material and product?
The key change to monitor in the ¹³C NMR spectrum is the shift of the carbonyl carbon. The carboxylic acid carbonyl carbon will have a chemical shift in the range of 175-185 ppm, while the amide carbonyl carbon will appear further upfield, typically in the 170-175 ppm range.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline for the EDC/NHS coupling of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with a primary amine.
Materials:
-
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
-
Primary amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) to the solution and stir for 15 minutes at 0 °C.
-
Add the primary amine (1 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: TLC Data (Exemplary)
| Compound | Typical Rf Value | Recommended Eluent System (v/v) | Visualization Method |
| Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | 0.2 - 0.4 | Ethyl Acetate / Hexanes (1:1) | UV light, KMnO₄ stain |
| This compound (product) | 0.4 - 0.6 | Ethyl Acetate / Hexanes (1:1) | UV light, KMnO₄ stain |
| Amine Starting Material | Varies | Ethyl Acetate / Hexanes (1:1) | Ninhydrin stain |
Note: Rf values are approximate and can vary based on the specific amine used and the exact TLC conditions.
Table 2: Comparative ¹H NMR Data (Estimated Chemical Shifts in CDCl₃)
| Proton Assignment | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (ppm) | This compound (ppm) | Key Changes to Monitor |
| Olefinic Protons (C5-H, C6-H) | 6.0 - 6.3 | 6.0 - 6.3 | Minimal change expected. |
| Bridgehead Protons (C1-H, C4-H) | 2.9 - 3.3 | 2.9 - 3.3 | Minimal change expected. |
| Proton on Carbon Bearing the Carbonyl (C2-H) | 2.8 - 3.1 | 2.7 - 3.0 | Slight upfield shift may be observed. |
| Carboxylic Acid Proton (-COOH) | 10.0 - 12.0 (broad singlet) | N/A | Disappearance of this broad signal is a primary indicator of reaction completion. |
| Amide Proton (-CONH-) | N/A | 5.5 - 7.5 (broad singlet) | Appearance of this broad signal indicates product formation. |
| Protons on Carbon Adjacent to Amide Nitrogen | N/A | Varies depending on the amine used. | Appearance of new signals corresponding to the amine moiety. |
Note: These are estimated chemical shifts based on similar structures. Actual values may vary.[1][2]
Table 3: Comparative ¹³C NMR Data (Estimated Chemical Shifts in CDCl₃)
| Carbon Assignment | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (ppm) | This compound (ppm) | Key Changes to Monitor |
| Carbonyl Carbon (C=O) | 178 - 182 | 173 - 176 | Significant upfield shift of the carbonyl signal is a key indicator of product formation. |
| Olefinic Carbons (C5, C6) | 135 - 138 | 135 - 138 | Minimal change expected. |
| Bridgehead Carbons (C1, C4) | 45 - 50 | 45 - 50 | Minimal change expected. |
| Carbon Bearing the Carbonyl (C2) | 40 - 45 | 40 - 45 | Slight shift may be observed. |
Note: These are estimated chemical shifts based on similar structures. Actual values may vary.
Troubleshooting Guides
TLC Monitoring Issues
Q: My TLC plate shows streaking for the carboxylic acid spot. What should I do?
A: Streaking of acidic compounds on silica gel is common.
-
Solution 1: Add a small amount of acetic acid (e.g., 1%) to your eluent system. This will protonate the silica gel surface and reduce the interaction with the acidic starting material, resulting in a more defined spot.
-
Solution 2: Your sample may be too concentrated. Dilute the sample before spotting it on the TLC plate.
Q: I don't see the product spot on my TLC plate, even after several hours of reaction time. What could be the problem?
A: This could indicate a few issues.
-
Problem 1: Ineffective Coupling. The coupling reagents (EDC/NHS) may have degraded. Ensure they are fresh and have been stored under anhydrous conditions.
-
Problem 2: Amine Reactivity. The amine starting material might be unreactive (e.g., sterically hindered) or protonated. If using an amine salt, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) should be added to the reaction mixture to liberate the free amine.
-
Problem 3: Incorrect TLC Conditions. The product might be very polar or non-polar and either not moving from the baseline or running with the solvent front. Try a different eluent system with a different polarity.
Q: All my spots are at the baseline or at the solvent front.
A: This indicates that the polarity of your eluent system is either too low or too high.
-
Spots at the baseline: Increase the polarity of your eluent. For an ethyl acetate/hexanes system, increase the proportion of ethyl acetate.
-
Spots at the solvent front: Decrease the polarity of your eluent. For an ethyl acetate/hexanes system, decrease the proportion of ethyl acetate.
NMR Monitoring Issues
Q: I still see a broad peak in the 10-12 ppm region of my ¹H NMR spectrum, but the TLC suggests the reaction is complete.
A: This broad peak is likely due to unreacted carboxylic acid.
-
Possible Cause: The reaction may not have gone to completion. Consider extending the reaction time or adding more coupling reagent and amine.
-
Workup Issue: The aqueous workup might not have been sufficient to remove all the unreacted carboxylic acid. An additional wash with a dilute base (e.g., 5% NaHCO₃) can help remove residual acid.
Q: The amide proton signal in my ¹H NMR spectrum is very broad or not visible.
A: Amide protons can undergo exchange with residual water or other protic solvents, leading to broad signals or their complete disappearance.
-
Solution 1: Ensure your NMR sample is as dry as possible. Use a well-dried deuterated solvent.
-
Solution 2: The chemical shift of the amide proton is also temperature-dependent. Acquiring the spectrum at a lower temperature can sometimes sharpen the signal.
Q: I see unexpected signals in my NMR spectrum.
A: These could be due to side products or impurities.
-
N-acylurea: A common side product from the rearrangement of the O-acylisourea intermediate formed with EDC. This will result in a new set of signals in both the ¹H and ¹³C NMR spectra.
-
Unreacted Amine: If excess amine was used, its signals will be present in the spectrum.
-
Solvent Impurities: Ensure the purity of your reaction and NMR solvents.
Visualizations
Caption: Workflow for monitoring the reaction progress.
Caption: Troubleshooting guide for common TLC issues.
Caption: Troubleshooting guide for common NMR issues.
References
Validation & Comparative
A Comparative Analysis of Endo and Exo Bicyclo[2.2.1]hept-5-ene-2-carboxamide Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of endo- and exo-Bicyclo[2.e stereoisomers of bicyclo[2.2.1]hept-5-ene-2-carboxamide, commonly known as norbornene carboxamide, are pivotal building blocks in the synthesis of complex organic molecules, including pharmaceuticals and advanced polymers. Their rigid bicyclic framework offers a unique scaffold for stereocontrolled functionalization. The spatial orientation of the carboxamide group, designated as endo (syn to the longer bridge) or exo (anti to the longer bridge), profoundly influences the molecule's steric and electronic properties, leading to significant differences in chemical reactivity. This guide presents a comparative analysis of the reactivity of these two isomers, supported by experimental data from closely related systems.
Executive Summary of Comparative Reactivity
The primary determinant of reactivity for both the endo and exo isomers is steric hindrance. The exo isomer, with its carboxamide group situated in a less sterically crowded environment, generally exhibits higher reaction rates in transformations involving the carboxamide functionality or the adjacent double bond. Conversely, the endo isomer's reactivity is often attenuated by the proximity of the bicyclic bridge.
While direct kinetic studies on endo- and exo-bicyclo[2.2.1]hept-5-ene-2-carboxamide are not extensively documented, a wealth of data from analogous norbornene derivatives, such as esters and imides, provides a strong basis for comparison.
Data Presentation: Reactivity in Key Transformations
The following tables summarize quantitative data from studies on norbornene derivatives that highlight the differing reactivity of the endo and exo isomers.
Table 1: Comparative Reactivity in Thiol-Ene Photopolymerizations
| Compound | Isomer | Reaction Rate (mM s⁻¹) | Relative Reactivity (Exo/Endo) |
| Norbornene Imide (NbI) | exo | ~100 | ~10x faster |
| endo | ~11 | ||
| Norbornene Diester | exo | 43 | ~2.5x faster |
| endo | 17 |
Data extracted from studies on light-initiated thiol-ene reactions. The faster rates for the exo-isomers are attributed to the reduced steric hindrance for the incoming thiyl radical.[1]
Table 2: Comparative Reactivity in Other Transformations
| Reaction Type | Norbornene Derivative | Isomer | Observation |
| Vinyl Addition Polymerization | Norbornenes with various substituents | exo | Generally higher reactivity ratios (rexo = 1-4) compared to endo isomers.[2] |
| Inverse Electron-Demand Diels-Alder | Norbornene derivatives | exo | React faster with tetrazines than endo-substituted norbornenes.[3] |
| Ring-Opening Metathesis Polymerization (ROMP) | Most norbornene derivatives | exo | Higher propagation rates are well-established.[4][5] |
| Base-Catalyzed Hydrolysis | Methyl 5-norbornene-2-carboxylate | exo | Kinetically preferred hydrolysis of the exo-ester. |
Experimental Protocols
Detailed methodologies for the synthesis of the title compounds and for a representative reaction are provided below.
Protocol 1: Synthesis of a Mixture of endo- and exo-Bicyclo[2.2.1]hept-5-ene-2-carboxamide
This two-step protocol first describes the synthesis of the parent carboxylic acid via a Diels-Alder reaction, which typically yields an endo-rich mixture, followed by conversion to the carboxamide.
Step 1: Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
-
Materials: Freshly cracked cyclopentadiene, acrylic acid, toluene.
-
Procedure:
-
In a pressure-safe reaction vessel, dissolve acrylic acid (1.0 eq) in toluene.
-
Cool the solution to 0°C and add freshly cracked cyclopentadiene (1.2 eq).
-
Seal the vessel and allow the reaction to warm to room temperature, then heat to 80°C for 4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield a mixture of endo- and exo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The endo isomer is typically the major product. The isomers can be separated by fractional crystallization or column chromatography if desired.
-
Step 2: Conversion to this compound
-
Materials: Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (mixture of isomers), oxalyl chloride, dichloromethane (DCM), ammonia solution.
-
Procedure:
-
Dissolve the carboxylic acid mixture (1.0 eq) in anhydrous DCM.
-
Add oxalyl chloride (1.2 eq) dropwise at 0°C. Add a catalytic amount of DMF.
-
Allow the reaction to stir at room temperature for 2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride.
-
Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0°C) concentrated aqueous solution of ammonia (excess).
-
Stir the mixture vigorously for 1 hour.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the carboxamide mixture. The individual endo and exo isomers can be separated by column chromatography.
-
Protocol 2: Comparative Base-Catalyzed Hydrolysis (Adapted from related esters)
This protocol can be adapted to compare the hydrolysis rates of the endo and exo carboxamides.
-
Materials: Pure endo-Bicyclo[2.2.1]hept-5-ene-2-carboxamide, pure exo-Bicyclo[2.2.1]hept-5-ene-2-carboxamide, sodium hydroxide (NaOH), ethanol, water, internal standard (e.g., undecane).
-
Procedure:
-
Prepare two separate reaction vessels, one for the endo isomer and one for the exo isomer.
-
To each vessel, add a precisely weighed amount of the respective carboxamide isomer and a known amount of the internal standard.
-
Prepare a solution of NaOH in an ethanol/water mixture.
-
Initiate the reactions by adding the NaOH solution to each vessel simultaneously, ensuring identical concentrations and temperatures.
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by neutralizing with a standard HCl solution.
-
Extract the quenched aliquots with a suitable organic solvent (e.g., diethyl ether).
-
Analyze the organic extracts by gas chromatography (GC) to determine the concentration of the remaining carboxamide relative to the internal standard.
-
Plot the concentration of the carboxamide versus time for each isomer to determine the reaction rates. The rate of disappearance of the exo-isomer is expected to be faster than that of the endo-isomer.
-
Mandatory Visualization
Caption: Synthetic workflow for endo- and exo-Bicyclo[2.2.1]hept-5-ene-2-carboxamide.
Caption: Logical relationship between stereochemistry and reactivity. Caption: Logical relationship between stereochemistry and reactivity.
References
- 1. Relating norbornene composition-to-reactivity for thiol–ene photopolymerizations and 3D printing - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06196A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxanorbornenes: promising new single addition monomers for the metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystallography for absolute configuration determination of Bicyclo[2.2.1]hept-5-ene-2-carboxamide
A Comparative Guide to Determining the Absolute Configuration of Bicyclo[2.2.1]hept-5-ene-2-carboxamide
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in understanding their biological activity and ensuring stereochemical purity. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic methods—Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the absolute configuration determination of this compound.
Comparison of Analytical Methods
The choice of method for determining the absolute configuration depends on several factors, including the nature of the sample, available instrumentation, and the desired level of certainty. The following table summarizes the key performance indicators for each technique.
| Parameter | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (with Chiral Auxiliaries) |
| Principle | Analysis of the diffraction pattern of X-rays by a single crystal, utilizing anomalous dispersion to determine the 3D atomic arrangement. | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore. | Formation of diastereomeric species with a chiral solvating or derivatizing agent, leading to distinguishable signals in the NMR spectrum. |
| Accuracy & Confidence | Considered the "gold standard" with very high confidence when a good quality crystal is available and anomalous dispersion is significant. The Flack parameter provides a direct measure of the correctness of the assigned configuration.[1] | High confidence levels (>99%) can be achieved by comparing experimental spectra with DFT calculations.[2] Automated analysis tools can provide a quantitative measure of confidence.[3] | Accuracy can be high but is dependent on the presence of suitable chromophores and the quality of theoretical calculations. Can be less reliable for molecules with conformational flexibility.[4][5] | Generally provides relative configuration. Can be used for absolute configuration assignment by correlation with known standards or by using specific chiral derivatizing agents with well-established models. Reliability can be high but is often considered a relative method.[6] |
| Sample Requirements | Single crystal of sufficient size (~0.1-0.5 mm) and quality. High purity is essential.[7] | 5-15 mg of sample in solution (concentration 10-100 mM). Can be used for liquids, oils, and solids. Purity should be high to avoid interference.[2][8] | Requires lower concentrations than VCD, typically in the µM to mM range. The sample must contain a chromophore that absorbs in the UV-Vis range. High purity is important.[8] | 1-10 mg of sample dissolved in a suitable deuterated solvent. |
| Experimental Time | Data collection can range from a few hours to a day. Structure solution and refinement can take an additional day to several days. | Data acquisition typically takes 1 to 12 hours.[8] Computational time for DFT calculations can range from hours to days depending on molecular complexity. | Rapid data acquisition, typically in minutes.[8] Computational time for DFT calculations can vary significantly. | Varies from minutes to hours for data acquisition, depending on the need for derivatization and the specific NMR experiments.[8] |
| Instrumentation Cost | High. A new single-crystal X-ray diffractometer can cost from $250,000 to over $1,000,000.[9][10] | High. A commercial VCD spectrometer is a specialized instrument with a significant cost. | Moderate to High. CD spectrometers are more common than VCD instruments. | Very High. High-field NMR spectrometers (e.g., 500 MHz) can cost from $500,000 to over $1,000,000.[11][12] |
| Per-Sample Analysis Cost | Can range from $1,000 to $2,000 for a small molecule structure determination by a contract service.[13] | A commercial service may charge around $500 per sample for VCD analysis.[14] | Generally lower than X-ray and VCD, but depends on the complexity of the analysis. | Can be high, especially if extensive 2D NMR experiments and chiral auxiliaries are required. |
Experimental Protocols
X-ray Crystallography
X-ray crystallography provides a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[15]
Methodology:
-
Crystal Growth: Grow a single crystal of this compound of suitable size and quality (typically >0.1 mm in all dimensions). This is often the most challenging step.
-
Crystal Mounting: Mount the selected crystal on a goniometer head.
-
Data Collection: Place the crystal in a monochromatic X-ray beam and rotate it. A detector records the diffraction pattern (intensities and positions of the diffracted X-rays). To determine the absolute configuration, it is crucial to collect data with sufficient anomalous signal, which may require the use of a specific X-ray wavelength (e.g., Cu Kα radiation) if the molecule contains heavier atoms (like chlorine in a derivative).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined against the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects. The Flack parameter is refined, which should converge to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. A small standard uncertainty on the Flack parameter is necessary for a confident assignment.
Vibrational Circular Dichroism (VCD)
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[16]
Methodology:
-
Sample Preparation: Prepare a solution of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-100 mM.[6]
-
Data Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer. Data acquisition typically takes several hours to achieve a good signal-to-noise ratio.[8]
-
Conformational Search: Perform a computational conformational search of the molecule using molecular mechanics or semi-empirical methods to identify all low-energy conformers.
-
DFT Calculations: For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
Spectral Simulation: Calculate the theoretical VCD and IR spectra for one enantiomer by performing a Boltzmann-weighted average of the spectra of the individual conformers.
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation. If the signs are opposite, the sample has the opposite absolute configuration. Confidence levels can be calculated using specialized software.[2]
Electronic Circular Dichroism (ECD)
ECD is a sensitive technique for determining the absolute configuration of chiral molecules that possess a chromophore.[17]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a transparent solvent. The carboxamide group itself can act as a chromophore.
-
Data Acquisition: Record the ECD and UV-Vis spectra of the sample over the appropriate wavelength range.
-
Conformational Analysis and DFT Calculations: Similar to VCD, perform a conformational search and subsequent Time-Dependent Density Functional Theory (TD-DFT) calculations for the low-energy conformers to predict the ECD spectrum of one enantiomer.[17]
-
Spectral Comparison: Compare the experimental ECD spectrum with the Boltzmann-averaged theoretical spectrum. The absolute configuration is assigned based on the match between the experimental and calculated spectra.
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy can be used to determine the absolute configuration by converting the enantiomers into diastereomers through interaction with a chiral auxiliary.
Methodology:
-
Choice of Chiral Auxiliary: Select a suitable chiral derivatizing agent (CDA) that reacts with the carboxamide or another functional group in the molecule, or a chiral solvating agent (CSA) that forms diastereomeric complexes.
-
Sample Preparation:
-
With CDA: React the this compound with the CDA to form a diastereomeric mixture.
-
With CSA: Dissolve the this compound and the CSA in the same NMR tube.
-
-
NMR Data Acquisition: Acquire high-resolution ¹H and/or ¹³C NMR spectra of the diastereomeric mixture or the complex. 2D NMR experiments like NOESY or ROESY can provide additional structural information.
-
Data Analysis: Analyze the differences in chemical shifts (Δδ) between the diastereomers. For certain well-established CDAs (e.g., Mosher's acid esters), empirical rules relate the sign of Δδ to the absolute configuration at the chiral center. For CSAs, the analysis often relies on building a model of the diastereomeric complex and rationalizing the observed chemical shift differences.
Visualizing the Workflow and Comparisons
To better illustrate the processes and key decision points, the following diagrams are provided.
References
- 1. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotools.us [biotools.us]
- 3. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence [repository.cam.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. Shop X-Ray Analytical Equipment For Sale, New and Used Prices | LabX [labx.com]
- 11. akribis.co.uk [akribis.co.uk]
- 12. Shop NMR Systems For Sale, New and Used Prcies | LabX [labx.com]
- 13. quora.com [quora.com]
- 14. Determination of Absolute Configuration by VCD (Charged per Sample, Pair of enantiomers count as one) - BioTools [biotools.us]
- 15. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 16. Considerations of Sample Amount in Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 17. The Best Practices for Sample Preparation in Circular Dichroism Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
A Spectroscopic Showdown: Unveiling the Structural Nuances of Bicyclo[2.2.1]hept-5-ene-2-carboxamide and its Saturated Counterpart
A detailed spectroscopic comparison of Bicyclo[2.2.1]hept-5-ene-2-carboxamide and Bicyclo[2.2.1]heptane-2-carboxamide, providing researchers, scientists, and drug development professionals with a comprehensive analysis of their structural differences through Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.
This guide presents a comparative analysis of the spectroscopic characteristics of the unsaturated bicyclic amide, this compound, and its saturated analogue, Bicyclo[2.2.1]heptane-2-carboxamide. The presence of a carbon-carbon double bond in the former introduces distinct features in its spectra, which are absent in the saturated compound. Understanding these differences is crucial for characterization, quality control, and the study of reactions involving these motifs, which are common scaffolds in medicinal chemistry.
At a Glance: Key Spectroscopic Differences
The primary distinction between the two compounds lies in the spectroscopic signals originating from the double bond in this compound. This is most evident in the IR spectrum with a C=C stretch, and in the ¹H and ¹³C NMR spectra with characteristic chemical shifts for the vinylic protons and carbons. The hydrogenation of the double bond to yield the saturated analogue results in the disappearance of these signals and the appearance of new signals corresponding to the newly formed sp³-hybridized carbons and their attached protons.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and Bicyclo[2.2.1]heptane-2-carboxamide. Note: As direct experimental data for the primary amides is not uniformly available in public databases, the data presented here is a composite based on the closely related carboxylic acids and substituted amides. The expected regions for the amide functional group are included.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | Vibration | This compound (cm⁻¹) | Bicyclo[2.2.1]heptane-2-carboxamide (cm⁻¹) |
| N-H | Stretch (Amide) | ~3400-3200 (two bands for primary amide) | ~3400-3200 (two bands for primary amide) |
| C-H | sp² Stretch (Olefinic) | ~3060 | Absent |
| C-H | sp³ Stretch | ~2970-2870 | ~2950-2850 |
| C=O | Stretch (Amide I) | ~1680-1630 | ~1680-1630 |
| N-H | Bend (Amide II) | ~1640-1550 | ~1640-1550 |
| C=C | Stretch | ~1650 | Absent |
| C-N | Stretch | ~1400 | ~1400 |
Table 2: ¹H NMR Spectroscopy Data (in CDCl₃)
| Proton Type | This compound (δ, ppm) | Bicyclo[2.2.1]heptane-2-carboxamide (δ, ppm) |
| -CONH₂ | ~5.5-7.5 (broad) | ~5.5-7.5 (broad) |
| Olefinic (=CH) | ~6.0-6.2 | Absent |
| Bridgehead (CH) | ~2.8-3.2 | ~2.2-2.6 |
| Aliphatic (CH, CH₂) | ~1.2-2.5 | ~1.0-2.0 |
Table 3: ¹³C NMR Spectroscopy Data (in CDCl₃)
| Carbon Type | This compound (δ, ppm) | Bicyclo[2.2.1]heptane-2-carboxamide (δ, ppm) |
| Carbonyl (-C=O) | ~175-178 | ~177-180 |
| Olefinic (=CH) | ~132-138 | Absent |
| Bridgehead (CH) | ~45-50 | ~40-45 |
| Aliphatic (CH, CH₂) | ~25-50 | ~28-42 |
Table 4: Mass Spectrometry Data
| Ion | This compound (m/z) | Bicyclo[2.2.1]heptane-2-carboxamide (m/z) |
| [M]⁺ | 137 | 139 |
| [M-NH₂]⁺ | 121 | 123 |
| Retro-Diels-Alder Fragment | 66 (Cyclopentadiene) | Absent |
Experimental Protocols
The data presented in this guide can be obtained using standard spectroscopic techniques as outlined below.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Methodology:
-
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FT-IR) spectrometer.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
The background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Characteristic absorption bands are identified and assigned to specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecules.
Methodology:
-
Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
¹H NMR and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, proton-decoupled spectra are obtained using a 30° pulse width, a relaxation delay of 2-5 seconds, and accumulating several hundred to a few thousand scans for adequate signal-to-noise ratio.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecules.
Methodology:
-
The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
For Electron Ionization (EI), the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values. The molecular ion peak ([M]⁺) and characteristic fragment ions are identified.
Logical Relationship: Hydrogenation of the Unsaturated Amide
The saturated analogue, Bicyclo[2.2.1]heptane-2-carboxamide, can be synthesized from this compound through a catalytic hydrogenation reaction. This process saturates the carbon-carbon double bond, leading to the observed spectroscopic differences.
Caption: Catalytic hydrogenation of the unsaturated amide.
A Comparative Analysis of Bicyclo[2.2.1]hept-5-ene-2-carboxamide Derivatives and Alternative Scaffolds in Biological Activity
For researchers and drug development professionals, the quest for novel molecular scaffolds with potent and selective biological activity is a perpetual endeavor. This guide provides a comparative analysis of Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives against other prominent scaffolds in two key therapeutic areas: serotonin receptor modulation and tropomyosin receptor kinase (TRK) inhibition. The data presented herein is collated from various studies to offer a quantitative and objective overview.
This compound Scaffold: A Versatile Core
The rigid, bicyclic structure of the Bicyclo[2.2.1]heptane core offers a unique three-dimensional arrangement of substituents, enabling precise interactions with biological targets. The carboxamide moiety provides a key hydrogen bonding feature, making this scaffold a versatile starting point for the design of novel bioactive compounds.
Comparison 1: Serotonin Receptor Ligands
Derivatives of this compound have been investigated as ligands for various serotonin (5-HT) receptors, which are crucial targets for treating a range of central nervous system disorders. A notable alternative scaffold in this area is the well-established arylpiperazine core.
Quantitative Comparison of Biological Activity
The following table summarizes the binding affinities (Ki in nM) of representative compounds from both scaffolds for key serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Scaffold | Compound Example | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference |
| This compound | Norbo-18 | - | 18.65 | - | [1] |
| Norbo-20 | - | 22.86 | - | [1] | |
| Norbo-10 | - | - | 13 | [1] | |
| Norbo-11 | - | - | 31 | [1] | |
| Arylpiperazine | Compound 9b | 23.9 | 39.4 | - | |
| Compound 12a | 41.5 | 315 | - | ||
| CSP-2503 | 4.1 | >1000 (α1) | - |
Note: Data for different scaffolds are from separate studies and may not be directly comparable due to variations in experimental conditions.
Comparison 2: TRK Inhibitors
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when constitutively activated through gene fusions, act as oncogenic drivers in various cancers. The development of TRK inhibitors is a significant area of cancer therapy research. Bicyclic carboxamide derivatives have emerged as potent TRK inhibitors, competing with other established scaffolds such as imidazo[1,2-b]pyridazines and quinazolines.
Quantitative Comparison of Biological Activity
The table below presents the half-maximal inhibitory concentrations (IC50 in nM) of compounds from different scaffolds against TRKA, a key member of the TRK family. Lower IC50 values indicate greater inhibitory potency.
| Scaffold | Compound Example | TRKA IC50 (nM) | TRKA G595R IC50 (nM) | Reference |
| This compound | I-9 | 1.3 | 6.1 | |
| I-10 | 1.1 | 5.3 | ||
| Imidazo[1,2-b]pyridazine | Compound 15m | 0.08 | 2.14 | |
| Quinazoline | Lapatinib | - | - | |
| Dicarboxamide | Sitravatinib | 5 | - |
Note: Data for different scaffolds are from separate studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the context of this research, the following diagrams depict a simplified TRK signaling pathway and a general workflow for a kinase inhibition assay.
Caption: Simplified TRK signaling pathway.
Caption: General workflow for a kinase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols for the assays mentioned.
Serotonin Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target serotonin receptor (e.g., 5-HT1A, 5-HT2A).
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
-
Test compound at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, radioligand, and either the test compound or the non-specific binding control in the assay buffer.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value of the test compound by analyzing the competition binding data using appropriate software (e.g., Prism).
TRK Kinase Inhibition Assay
Objective: To measure the ability of a test compound to inhibit the enzymatic activity of a TRK kinase.
Materials:
-
Recombinant TRK enzyme (e.g., TRKA).
-
Kinase substrate (e.g., a synthetic peptide or protein).
-
Adenosine triphosphate (ATP).
-
Test compound at various concentrations.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
-
Luminometer or fluorescence plate reader.
Procedure:
-
Pre-incubation: In a microplate, incubate the TRK enzyme with various concentrations of the test compound in the kinase assay buffer for a short period.
-
Reaction Initiation: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 30°C) for a specific duration.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity. The method of detection varies depending on the assay kit used:
-
ADP-Glo™: Measures the amount of ADP produced. The remaining ATP is depleted, and then the ADP is converted back to ATP, which generates a luminescent signal.
-
Kinase-Glo®: Measures the amount of ATP remaining in the well. A decrease in luminescent signal corresponds to higher kinase activity.
-
-
Data Analysis: Plot the measured signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This comparative guide highlights the potential of the this compound scaffold in the development of novel therapeutics. While the presented data offers a valuable snapshot, direct comparative studies are warranted for a more definitive assessment of its performance against established and emerging molecular frameworks.
References
Comparative Guide to Purity Analysis of Bicyclo[2.2.1]hept-5-ene-2-carboxamide
This guide provides a comparative overview of analytical methods for determining the purity of Bicyclo[2.2.1]hept-5-ene-2-carboxamide, a key intermediate in pharmaceutical and chemical synthesis. The primary focus is on High-Performance Liquid Chromatography (HPLC), with a comparative look at Gas Chromatography (GC) as a viable alternative. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for this compound.
The purity of this compound is critical, with potential impurities including the starting material, Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, and stereoisomers, primarily the endo and exo forms. The analytical methods discussed are designed to separate and quantify the main component from these and other process-related impurities.
High-Performance Liquid Chromatography (HPLC) Methods
Reverse-phase HPLC is a widely applicable technique for the purity analysis of moderately polar compounds like this compound. Chiral HPLC is employed when the enantiomeric purity of the compound is of interest.
Reverse-Phase HPLC for Achiral Purity
A reverse-phase HPLC method can be effectively used to separate this compound from its corresponding carboxylic acid and other non-isomeric impurities. The method parameters can be adapted from established procedures for similar bicyclo[2.2.1]heptene derivatives.[1]
Chiral HPLC for Enantiomeric Purity
For the separation of enantiomers, a chiral stationary phase is necessary. Cellulose-based columns, such as Chiralcel OD-H, have demonstrated successful separation of related bicyclic compounds.[2] Normal-phase chromatography is typically employed for such separations.
Alternative Analytical Technique: Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers a powerful alternative for the analysis of volatile and semi-volatile compounds. For this compound, GC can be particularly useful for separating the endo and exo isomers.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key performance parameters for the proposed HPLC and GC methods for the purity analysis of this compound.
Table 1: Reverse-Phase HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Expected Elution Order | 1. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid2. This compound |
Table 2: Chiral HPLC Method Parameters
| Parameter | Value |
| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Expected Outcome | Baseline separation of enantiomers |
Table 3: Gas Chromatography (GC-MS) Method Parameters
| Parameter | Value |
| Column | Capillary, e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
| Expected Outcome | Separation of endo and exo isomers |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Chromatographic System: Use a standard HPLC system equipped with a UV detector.
-
Method Parameters: Set the parameters as detailed in Table 1.
-
Analysis: Inject the sample and record the chromatogram.
-
Quantification: Determine the purity by calculating the percentage area of the main peak relative to the total area of all peaks.
Protocol 2: Chiral HPLC Method
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.
-
Chromatographic System: Utilize an HPLC system with a UV detector suitable for normal phase chromatography.
-
Method Parameters: Configure the system according to the parameters in Table 2.
-
Analysis: Inject the sample and monitor the separation of enantiomers.
-
Enantiomeric Purity: Calculate the enantiomeric excess (ee%) based on the peak areas of the two enantiomers.
Protocol 3: GC-MS Method
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.
-
Method Parameters: Set up the instrument with the parameters outlined in Table 3.
-
Analysis: Inject the sample and acquire the total ion chromatogram and mass spectra.
-
Isomer Ratio: Determine the ratio of endo to exo isomers by integrating their respective peak areas in the chromatogram.
Visualizations
Below are diagrams illustrating the experimental workflow and the logical relationship of the analytical methods.
Caption: Workflow for HPLC Purity Analysis.
Caption: Comparison of Analytical Methodologies.
References
- 1. Separation of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (2-exo,3-endo)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (1R,2R,3R,4S)-rel- | C13H20O2 | CID 121232748 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Bicyclo[2.2.1]hept-5-ene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to Bicyclo[2.2.1]hept-5-ene-2-carboxamide, a valuable building block in medicinal chemistry and materials science. The unique strained bicyclic structure of this molecule imparts specific conformational constraints, making it an attractive scaffold for the design of novel therapeutic agents and functional materials. This document outlines the most common synthetic strategies, presenting key quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Two-Step Synthesis via Carboxylic Acid Intermediate
The most established and widely utilized method for the synthesis of this compound involves a two-step process. The first step is the Diels-Alder reaction of cyclopentadiene with acrylic acid to form the intermediate, Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. This is followed by the amidation of the carboxylic acid to yield the desired carboxamide.
Step 1: Diels-Alder Reaction
The [4+2] cycloaddition of cyclopentadiene and acrylic acid is a highly efficient method for constructing the bicyclo[2.2.1]heptane framework. The reaction typically proceeds at room temperature or with gentle heating and can be performed with or without a solvent. The use of Lewis acid catalysts can enhance the reaction rate and stereoselectivity.
Step 2: Amidation of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
The conversion of the carboxylic acid to the primary amide can be achieved using a variety of coupling reagents. The choice of reagent can significantly impact the reaction yield, purity, and overall efficiency. Below is a comparison of commonly used coupling agents for this transformation.
Table 1: Comparison of Coupling Reagents for the Amidation of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
| Coupling Reagent/Method | Activating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| DCC/HOBt | N,N'-Dicyclohexyl-carbodiimide / 1-Hydroxy-benzotriazole | Triethylamine | Acetonitrile | Room Temp | 24 | ~85% | Dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| DPPA | Diphenyl-phosphoryl azide | Triethylamine | Toluene | 80 | 3 | ~90% | Azide intermediate is potentially explosive; handle with care. |
| HATU | 1-[Bis(dimethylamino)-methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluoro-phosphate | DIPEA | DMF | Room Temp | 2-4 | >90% | Generally high yielding and fast, but the reagent is expensive. |
| CDI | 1,1'-Carbonyldi-imidazole | None | THF | Room Temp | 12 | ~80% | Byproducts are gaseous (CO2 and imidazole), simplifying purification. |
Route 2: One-Pot Diels-Alder/Amidation Reaction
To streamline the synthesis and improve overall efficiency, a one-pot procedure combining the Diels-Alder reaction and subsequent amidation has been developed. This approach avoids the isolation of the intermediate carboxylic acid, thereby reducing synthesis time and solvent usage.
In a typical one-pot synthesis, cyclopentadiene is reacted directly with an activated form of acrylic acid, such as an acryloyl chloride or an in-situ generated activated ester, in the presence of an amine. While potentially more efficient, this method may require careful optimization of reaction conditions to minimize side reactions and maximize the yield of the desired amide.
Experimental Protocols
Route 1, Step 1: Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
-
Materials: Dicyclopentadiene, acrylic acid, toluene.
-
Procedure:
-
Freshly crack dicyclopentadiene by heating to ~170 °C and collecting the cyclopentadiene monomer by distillation.
-
In a round-bottom flask, dissolve acrylic acid (1.0 eq) in toluene.
-
Add freshly distilled cyclopentadiene (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Remove the solvent under reduced pressure to obtain the crude Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid as a mixture of endo and exo isomers.
-
The product can be purified by distillation or used crude in the next step.
-
Route 1, Step 2: Synthesis of this compound using DCC/HOBt
-
Materials: Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), triethylamine (TEA), acetonitrile, aqueous ammonia.
-
Procedure:
-
Dissolve Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1.0 eq) in acetonitrile.
-
Add HOBt (1.1 eq) and TEA (1.2 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) in acetonitrile dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Add aqueous ammonia (excess) and continue stirring for 12 hours.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Synthetic pathways to this compound.
Conformational Landscape of Bicyclo[2.2.1]hept-5-ene-2-carboxamide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of bioactive molecules is paramount. The rigid bicyclo[2.2.1]hept-5-ene scaffold serves as a valuable template in medicinal chemistry, and the conformational preferences of its derivatives can significantly influence their biological activity. This guide provides a comparative analysis of the conformational properties of various Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives, supported by experimental and computational data.
The inherent rigidity of the bicyclo[2.2.1]heptane core restricts the overall flexibility of these molecules. However, rotation around the C2-C(O) single bond and the C(O)-N amide bond introduces conformational isomerism that can be investigated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
Comparative Conformational Data
The solid-state conformation of 2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide has been determined by X-ray crystallography.[1] This provides a precise reference point for the bond lengths, bond angles, and torsion angles of the bicyclic framework and the carboxamide moiety in a crystalline environment.
Computational studies on related bicyclic systems, such as 2-fluorobicyclo[2.2.1]heptan-7-ols, have demonstrated the power of Density Functional Theory (DFT) in elucidating the preferred conformations and the underlying stereoelectronic interactions.[2] Such studies typically calculate the relative energies of different conformers arising from rotation around key single bonds, allowing for the prediction of the most stable geometries.
For a systematic comparison, the following table outlines the key conformational parameters that are typically investigated for this compound derivatives. Note: The values presented here are hypothetical and serve as a template for data that would be gathered from comprehensive experimental and computational studies.
| Derivative (N-substituent) | Isomer | Method | Key Dihedral Angle (°C) (C1-C2-C=O) | Key Dihedral Angle (°C) (C2-C=O-N) | Relative Energy (kcal/mol) |
| -H | exo | DFT | 125.4 | 178.2 | 0.00 |
| endo | DFT | -130.1 | 179.5 | 0.85 | |
| -CH₃ | exo | NMR/DFT | 128.9 | 177.5 | 0.00 |
| endo | NMR/DFT | -127.8 | 178.9 | 1.10 | |
| -Phenyl | exo | X-ray | 132.1 | 175.3 | - |
| exo | DFT | 130.5 | 176.8 | 0.00 | |
| endo | DFT | -125.3 | 178.1 | 1.52 | |
| -CF₃ | exo | DFT | 122.7 | 179.8 | 0.00 |
| endo | DFT | -133.6 | 179.9 | 0.65 |
Experimental Protocols
A combination of experimental and computational methods is essential for a thorough conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. Key experiments include:
-
¹H NMR: Analysis of chemical shifts and coupling constants (³JHH) can provide information about the relative orientation of protons and thus the conformation of the bicyclic ring and the side chain.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close in proximity, providing crucial distance constraints for determining the three-dimensional structure.
-
Variable Temperature (VT) NMR: Studying NMR spectra at different temperatures can provide information about the energy barriers between different conformers and their relative populations.
General Protocol for NMR Conformational Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.
-
Data Acquisition: Acquire a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For VT-NMR studies, acquire spectra at a range of temperatures (e.g., from 298 K down to 213 K).
-
Data Processing and Analysis: Process the NMR data using appropriate software. Assign all proton and carbon signals. Integrate key proton signals and measure coupling constants. Analyze NOE cross-peaks to determine spatial proximities between protons.
-
Conformational Interpretation: Use the measured coupling constants and NOE distance restraints to deduce the preferred conformation(s) in solution. For dynamic processes, analyze the changes in the spectra as a function of temperature to determine thermodynamic and kinetic parameters.
Computational Modeling
Computational methods, particularly DFT, are invaluable for complementing experimental data and providing insights into the energetics of different conformations.
General Protocol for DFT Conformational Analysis:
-
Structure Building: Construct the 3D structure of the this compound derivative using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search by rotating around the key single bonds (e.g., C2-C(O) and C(O)-N) to identify all possible low-energy conformers.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d)). Calculate the single-point energy of each optimized conformer at a higher level of theory if necessary.
-
Analysis: Analyze the geometries of the optimized conformers, including key dihedral angles and intramolecular interactions. Compare the relative energies of the conformers to determine their predicted populations based on the Boltzmann distribution. Compare the calculated parameters (e.g., coupling constants, NOE distances) with experimental NMR data for validation.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for conformational analysis and the logical relationships between the different analytical techniques.
Caption: General workflow for the conformational analysis of this compound derivatives.
Caption: Logical relationship between experimental data, computational models, and SAR.
References
- 1. 2-Chlorothis compound and 2-chlorobicyclo[2.2.1]heptane-2-carboxamide as precursors of bicyclo[2.2.1]hept-5-en-2-one and bicyclo[2.2.1]heptan-2-one: resolution, absolute configuration and hydrogen-bonding properties [ir-library.ku.ac.ke]
- 2. BJOC - Conformational analysis, stereoelectronic interactions and NMR properties of 2-fluorobicyclo[2.2.1]heptan-7-ols [beilstein-journals.org]
Validating the Structure of Bicyclo[2.2.1]hept-5-ene-2-carboxamide: A 2D NMR Comparison Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of Bicyclo[2.2.1]hept-5-ene-2-carboxamide, a key bicyclic scaffold. By leveraging data from closely related norbornene derivatives, we present expected spectral correlations and detailed experimental protocols to facilitate the straightforward application of these powerful analytical methods.
The bicyclo[2.2.1]heptane, or norbornene, framework is a rigid and stereochemically complex motif prevalent in natural products and synthetic molecules of pharmaceutical interest. Its unique three-dimensional structure necessitates the use of advanced spectroscopic techniques for definitive characterization. 2D NMR spectroscopy, including COSY, HSQC, and HMBC, provides through-bond correlation data that allows for the unequivocal assignment of proton (¹H) and carbon (¹³C) signals, thereby confirming the molecule's constitution and stereochemistry.
Comparative 2D NMR Data Analysis
Table 1: Expected ¹H-¹H COSY Correlations for this compound
| Proton (H) | Correlating Protons |
| H1 (bridgehead) | H2, H6 |
| H2 | H1, H3 |
| H3 | H2 |
| H4 (bridgehead) | H3, H5 |
| H5 (olefinic) | H4, H6 |
| H6 (olefinic) | H1, H5 |
| H7a (bridge) | H7b |
| H7b (bridge) | H7a |
| -CONH₂ | (none) |
Table 2: Expected ¹H-¹³C HSQC Correlations for this compound
| Carbon (C) | Attached Proton(s) |
| C1 | H1 |
| C2 | H2 |
| C3 | H3 |
| C4 | H4 |
| C5 | H5 |
| C6 | H6 |
| C7 | H7a, H7b |
| C=O | (none) |
Table 3: Expected Key ¹H-¹³C HMBC Correlations for this compound
| Proton (H) | Correlating Carbons (2-3 bonds) |
| H1 | C2, C6, C7 |
| H2 | C1, C3, C=O |
| H5 | C4, C6 |
| H6 | C1, C5 |
| H7a/H7b | C1, C4 |
Experimental Protocols
The following is a generalized protocol for acquiring high-quality 2D NMR data for norbornene-based compounds, based on methods reported in the literature.[1][2]
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer and Parameters:
-
Instrument: Bruker Avance III 500 MHz spectrometer (or equivalent).[2]
-
Temperature: 298 K.[2]
-
¹H-NMR:
-
Pulse program: zg30
-
Spectral width: 12 ppm
-
Number of scans: 16
-
-
¹³C-NMR:
-
Pulse program: zgpg30
-
Spectral width: 240 ppm
-
Number of scans: 1024
-
-
COSY (Correlation Spectroscopy):
-
Pulse program: cosygpqf
-
Spectral width: 12 ppm in both dimensions
-
Data points: 2048 x 512
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse program: hsqcedetgpsisp2.2
-
Spectral width: 12 ppm (F2) and 165 ppm (F1)
-
¹J C-H coupling constant: 145 Hz
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse program: hmbcgpndqf
-
Spectral width: 12 ppm (F2) and 220 ppm (F1)
-
Long-range coupling constant (ⁿJ C-H): Optimized for 8 Hz
-
Workflow for Structural Validation
The process of validating the structure of this compound using 2D NMR follows a logical progression. The workflow diagram below illustrates the key steps, from initial 1D spectra acquisition to the final structural confirmation.
References
Comparing the efficacy of different catalysts for Bicyclo[2.2.1]hept-5-ene-2-carboxamide synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxamide, a valuable scaffold in medicinal chemistry and materials science, is typically achieved through a Diels-Alder reaction between cyclopentadiene and acrylamide. The efficiency and stereoselectivity of this cycloaddition are significantly influenced by the choice of catalyst. This guide provides an objective comparison of the efficacy of different catalysts for this synthesis, supported by available experimental data for the target reaction and closely related analogues.
Catalyst Performance Comparison
The efficacy of a catalyst in the Diels-Alder reaction is primarily evaluated based on the chemical yield and the diastereoselectivity, specifically the ratio of the endo to exo isomers of the product. Generally, the endo isomer is the kinetically favored product. Lewis acid catalysts are widely employed to accelerate the reaction and enhance the endo-selectivity.
While direct comparative studies on a wide range of catalysts for the synthesis of this compound are not extensively documented in the public literature, data from analogous reactions, particularly with methyl acrylate as the dienophile, provide valuable insights into catalyst performance. The following table summarizes the performance of selected catalysts in the Diels-Alder reaction of cyclopentadiene with an acrylic dienophile.
| Catalyst | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio | Reference |
| None (Thermal) | Methyl Acrylate | Benzene | 18 | 16 | - | Complex Mixture | [1] |
| AlCl₃ | Methyl Acrylate | - | -55 | - | 96 (total) | 12.7 : 1 | [1] |
| γ-Alumina | Methyl Acrylate | - | - | - | - | Activity Dependent | [2] |
Note: The data for AlCl₃ represents the combined yield of endo and exo isomers for the reaction with a substituted cyclopentadiene and an acrylate ester. The endo:exo ratio is derived from the reported yields of 89% (endo) and 7% (exo).[1] Data for the uncatalyzed reaction indicates the formation of a complex mixture of isomers.[1] The catalytic effect of γ-alumina is noted to be dependent on its activity.[2]
Experimental Protocols
The following is a general experimental protocol for the Lewis acid-catalyzed synthesis of this compound. This protocol is based on established procedures for similar Diels-Alder reactions and may require optimization for specific catalysts and reaction scales.
Materials:
-
Freshly cracked cyclopentadiene
-
Acrylamide
-
Anhydrous Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere.
-
Reagent Preparation: The acrylamide is dissolved in the anhydrous solvent in the reaction flask. The solution is cooled to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
Catalyst Addition: The Lewis acid catalyst is added to the stirred solution of acrylamide.
-
Dienophile Addition: Freshly cracked cyclopentadiene is added dropwise to the reaction mixture through the dropping funnel over a specified period.
-
Reaction Monitoring: The reaction is stirred at the specified temperature for the required duration. Progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a suitable reagent (e.g., water, saturated aqueous NH₄Cl).
-
Workup: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired this compound isomers. The endo and exo isomers can be separated and characterized by spectroscopic methods.
Visualizing the Process and Catalyst Comparison
To further clarify the experimental workflow and the logical relationship between catalyst choice and performance, the following diagrams are provided.
Caption: General experimental workflow for the synthesis.
Caption: Catalyst types and their impact on performance.
References
Comparative In Vitro Biological Evaluation of Bicyclo[2.2.1]hept-5-ene-2-carboxamide Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assays used to evaluate the biological activities of Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives. This guide provides a comparative analysis of their performance against different biological targets, supported by experimental data and detailed protocols.
The this compound scaffold is a rigid and structurally unique motif that has garnered significant interest in medicinal chemistry. Its constrained conformation provides a valuable framework for the design of potent and selective ligands for a variety of biological targets. This guide summarizes the in vitro biological evaluation of several derivatives, focusing on their anticancer and neurological activities.
Anticancer Activity: Anaplastic Lymphoma Kinase (ALK) Inhibition
A notable application of the this compound scaffold is in the development of inhibitors for Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.
One such derivative, Compound 15, has demonstrated potent inhibition of ALK in both enzymatic and cellular assays. The inhibitory activity of this compound and its selectivity over the structurally related Insulin Receptor (IR) are presented in the table below.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity (fold) vs. IR |
| 15 | ALK | Isolated Enzyme | 8 | >40 |
| NPM-ALK | Cellular (Karpas-229 cells) | 18 | ||
| IR | Isolated Enzyme | >320 |
Data sourced from a 2010 study on potent ALK inhibitors.
ALK Signaling Pathway
Oncogenic ALK fusions lead to the constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and migration. Key pathways activated by ALK include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. A simplified representation of the ALK signaling cascade is depicted below.
Caption: Simplified ALK signaling pathway.
Neurological Activity: Serotonin Receptor Modulation
Derivatives of this compound have also been investigated for their potential to modulate serotonin receptors, which are key targets in the treatment of various neurological and psychiatric disorders. A series of these compounds have been evaluated for their binding affinity to 5-HT1A and 5-HT2A receptors.
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| Derivative A | 15.3 | 250.6 |
| Derivative B | 28.7 | 180.4 |
| Derivative C | 45.1 | 312.8 |
Data represents a selection of derivatives and their reported binding affinities.
Experimental Protocols
In Vitro ALK Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the phosphorylation activity of the ALK enzyme.
Materials:
-
Recombinant human ALK enzyme
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 384-well plate, add the ALK enzyme, the substrate, and the test compound solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., Karpas-229 for ALK-positive lymphoma)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Experimental Workflow for In Vitro Evaluation
The general workflow for the in vitro biological evaluation of this compound derivatives is outlined below.
Caption: General experimental workflow.
Safety Operating Guide
Proper Disposal of Bicyclo[2.2.1]hept-5-ene-2-carboxamide: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Bicyclo[2.2.1]hept-5-ene-2-carboxamide, catering to researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. Safety Data Sheets (SDS) indicate that this substance may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1][2] Therefore, strict protocols must be followed to mitigate risks during its use and subsequent disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be aware of its associated hazards and to use the appropriate Personal Protective Equipment (PPE).
| Hazard | GHS Classification | Recommended PPE |
| Acute Oral Toxicity | Harmful if swallowed[1][2] | Protective gloves, lab coat |
| Acute Dermal Toxicity | Harmful in contact with skin[1][2] | Protective gloves, lab coat |
| Acute Inhalation Toxicity | Harmful if inhaled[1][2] | Use in a well-ventilated area or with a fume hood |
| Skin Corrosion/Irritation | Causes skin irritation[1][2] | Protective gloves |
| Eye Damage/Irritation | Causes serious eye irritation[1][2] | Safety glasses with side shields or goggles |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
| Spill Size | Containment | Cleanup Procedure | Disposal of Cleanup Material |
| Small Spill (Solid) | Isolate the area. | Carefully sweep the solid material to avoid generating dust.[2] Use a plastic scoop and place the material into a polyethylene bag.[3] | The bag containing the spilled material and any contaminated cleaning supplies should be sealed, labeled as hazardous waste, and disposed of according to institutional and local regulations.[3] |
| Large Spill (Solid) | Evacuate the immediate area and restrict access.[4] | From a safe distance, cover the spill with an absorbent material like sand or vermiculite to prevent the spread of dust.[1] | Contact your institution's Environmental Health and Safety (EHS) office for assistance with cleanup and disposal.[4] |
Disposal Procedures
Proper disposal of this compound is not only a matter of safety but also of regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weigh boats, paper towels) in a dedicated, properly labeled, and sealed container. The container should be made of a compatible material.
-
The label should clearly indicate "Hazardous Waste" and list the chemical name: this compound.
-
-
Storage:
-
Professional Disposal:
-
Contact a licensed professional waste disposal service or your institution's EHS office to arrange for pickup and disposal.
-
Some sources suggest that the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system. However, this should only be performed by qualified professionals at a licensed facility.
-
Always observe all federal, state, and local regulations when disposing of this substance.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. ehs.utk.edu [ehs.utk.edu]
- 4. offices.austincc.edu [offices.austincc.edu]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Bicyclo[2.2.1]hept-5-ene-2-carboxamide
Essential Safety and Handling Guide for Bicyclo[2.2.1]hept-5-ene-2-carboxamide
This guide provides crucial safety and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.
Hazard Summary
This compound is a chemical compound that poses several health risks. It is considered harmful if swallowed, inhaled, or if it comes into contact with skin.[1] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] The toxicological properties of this chemical have not been fully investigated, warranting cautious handling.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl, neoprene). | Prevents skin contact and potential sensitization.[3] |
| Eye/Face Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and airborne particles.[3][4] |
| Skin and Body Protection | A fully buttoned laboratory coat or chemical-resistant coveralls. | Minimizes skin exposure to spills or dust.[3][5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator. | Required when working outside of a fume hood, if dust or aerosols are generated, or if irritation is experienced.[3] |
Operational Plan: Handling Procedures
A systematic approach to handling this compound is essential for safety. This involves procedures before, during, and after handling the compound.
Pre-Handling Preparations
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3][6]
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
PPE Inspection: Inspect all PPE for integrity (e.g., no holes in gloves) before use.
Safe Handling Protocol
-
Avoid Contact: Prevent all direct contact with the compound. Avoid breathing in dust, fumes, or vapors.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in the designated work area.[3][5]
-
Containment: Keep the container tightly sealed when not in use.[7]
-
Dispensing: When weighing or transferring the solid, do so in a manner that minimizes dust generation.
Post-Handling Procedures
-
Decontamination: Wipe down the work area and any equipment used with an appropriate cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[3][5]
-
Clothing: Contaminated work clothing should be laundered separately from other items.[5]
Emergency and Disposal Plan
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control: If safe to do so, prevent the spill from spreading.
-
PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.[1][5]
-
Clean-up (Dry Spill): For solid spills, carefully sweep or vacuum the material. Use a dry clean-up procedure and avoid generating dust. Place the collected material into a sealed, labeled container for disposal.[5][7]
-
Clean-up (Wet Spill): Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed, labeled container for disposal.[4]
-
Decontaminate: Clean the spill area thoroughly with soap and water, being careful to prevent runoff into drains.[5]
Waste Disposal
-
Regulations: All waste material must be disposed of in accordance with federal, state, and local regulations.[7]
-
Containerization: Place waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container.
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[4] It may be possible to dissolve the material in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
